molecular formula C5H10ClNO3 B1529879 3-Methoxyazetidine-3-carboxylic acid hydrochloride CAS No. 1392804-40-8

3-Methoxyazetidine-3-carboxylic acid hydrochloride

Cat. No.: B1529879
CAS No.: 1392804-40-8
M. Wt: 167.59 g/mol
InChI Key: AEVFTXGELHTFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyazetidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxyazetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVFTXGELHTFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-40-8
Record name 3-Azetidinecarboxylic acid, 3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details a multi-step synthesis commencing from the commercially available N-Boc-3-hydroxyazetidine. Each synthetic step is accompanied by a detailed, field-tested protocol, an explanation of the underlying chemical principles, and key characterization data for the intermediates and the final product. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both a practical laboratory manual and a deeper understanding of the synthetic strategy.

Introduction: The Significance of Constrained Scaffolds

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them valuable as constrained bioisosteres of more flexible acyclic or larger ring systems. The incorporation of azetidine scaffolds into drug candidates can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.

3-Methoxyazetidine-3-carboxylic acid, in particular, is a non-proteinogenic amino acid analog. The presence of a quaternary center at the 3-position, substituted with both a methoxy and a carboxylic acid group, introduces a unique conformational rigidity. This makes it an attractive building block for creating novel peptide mimics and small molecule inhibitors for a range of biological targets. This guide delineates a logical and reproducible synthetic route to obtain this compound as its hydrochloride salt, ensuring stability and ease of handling.

Retrosynthetic Analysis & Synthetic Strategy

The synthetic approach is designed to build the target molecule from a readily available starting material, N-Boc-3-hydroxyazetidine. The retrosynthetic analysis reveals a pathway that hinges on the key transformations of the azetidine ring at the 3-position.

The forward synthesis, therefore, involves a five-step sequence:

  • Oxidation of the starting alcohol to the corresponding ketone.

  • Formation of a cyanohydrin to introduce the carbon atom for the future carboxylic acid.

  • O-methylation of the tertiary alcohol.

  • Hydrolysis of the nitrile functionality to the carboxylic acid.

  • Concurrent or subsequent deprotection of the N-Boc group and formation of the hydrochloride salt.

This strategy ensures that the functional groups are introduced in a controlled manner, with the use of a protecting group on the azetidine nitrogen to prevent unwanted side reactions.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow Start N-Boc-3-hydroxyazetidine Int_A Intermediate A (N-Boc-3-azetidinone) Start->Int_A Step 1: Oxidation Int_B Intermediate B (tert-butyl 3-cyano-3-hydroxy- azetidine-1-carboxylate) Int_A->Int_B Step 2: Cyanohydrin Formation Int_C Intermediate C (tert-butyl 3-cyano-3-methoxy- azetidine-1-carboxylate) Int_B->Int_C Step 3: O-Methylation Int_D Intermediate D (N-Boc-3-methoxyazetidine- 3-carboxylic acid) Int_C->Int_D Step 4: Nitrile Hydrolysis Final Final Product (3-Methoxyazetidine-3-carboxylic acid hydrochloride) Int_D->Final Step 5: Deprotection & Salt Formation

Caption: Overall synthetic workflow from starting material to final product.

Detailed Synthetic Protocols & Mechanistic Insights

Step 1: Synthesis of N-Boc-3-azetidinone (Intermediate A)
  • Principle and Rationale: This step involves the oxidation of the secondary alcohol in N-Boc-3-hydroxyazetidine to a ketone. A mild and selective oxidation system is required to avoid over-oxidation or degradation of the strained azetidine ring. The TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an efficient and scalable method for this transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a catalyst to generate the active oxidant, the N-oxoammonium ion, which performs the oxidation.

  • Experimental Protocol:

    • To a solution of N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add an aqueous solution of potassium bromide (15.1 g in 100 mL water) and TEMPO (0.18 g, 1.15 mmol).

    • Cool the biphasic mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium hypochlorite (12% aqueous solution, 86 g) containing potassium bicarbonate (10.4 g) while maintaining the internal temperature below 10 °C.

    • Stir the reaction vigorously for 1-2 hours at 0-5 °C. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL), followed by brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidinone as a white to off-white solid.

  • Characterization Data (Intermediate A):

    • Appearance: White to off-white solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 4.65 (s, 4H), 1.48 (s, 9H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 205.0, 156.5, 81.0, 67.5, 28.4.

Step 2: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Intermediate B)
  • Principle and Rationale: This step introduces the nitrile group, which will be later hydrolyzed to the carboxylic acid. The formation of a cyanohydrin is achieved by the nucleophilic addition of a cyanide anion to the carbonyl group of the ketone (Intermediate A). Trimethylsilyl cyanide (TMSCN) is a convenient and safer alternative to using hydrogen cyanide gas, often used with a catalytic amount of a Lewis acid to activate the carbonyl group.

  • Experimental Protocol:

    • Dissolve N-Boc-3-azetidinone (Intermediate A, 9.0 g, 52.6 mmol) in anhydrous dichloromethane (150 mL) under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C.

    • Add trimethylsilyl cyanide (TMSCN, 7.0 mL, 55.2 mmol) dropwise.

    • Add a catalytic amount of zinc iodide (ZnI₂, ~100 mg).

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

    • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate B.

  • Characterization Data (Intermediate B):

    • Appearance: Colorless oil or low-melting solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 4.30-4.15 (m, 4H), 3.50 (s, 1H, -OH), 1.47 (s, 9H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 156.0, 121.5 (CN), 81.5, 65.0 (C-OH), 62.0 (CH₂), 28.4.

Step 3: O-Methylation to tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate (Intermediate C)
  • Principle and Rationale: This step introduces the methoxy group. The tertiary hydroxyl group of the cyanohydrin is deprotonated with a strong, non-nucleophilic base like sodium hydride to form an alkoxide. This alkoxide then acts as a nucleophile, displacing the iodide from methyl iodide in an Sₙ2 reaction to form the methyl ether. Anhydrous conditions are critical as sodium hydride reacts violently with water.

  • Experimental Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.5 g, 62.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under an inert atmosphere, add a solution of Intermediate B (10.0 g, 50.4 mmol) in anhydrous THF (50 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (3.8 mL, 60.5 mmol) dropwise.

    • Stir at room temperature for 4-6 hours until TLC or LC-MS indicates the completion of the reaction.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate C.

  • Characterization Data (Intermediate C):

    • Appearance: Colorless to pale yellow oil.

    • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (d, J=9.5 Hz, 2H), 4.15 (d, J=9.5 Hz, 2H), 3.35 (s, 3H, -OCH₃), 1.46 (s, 9H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 119.0 (CN), 81.8, 70.0 (C-OCH₃), 60.5 (CH₂), 52.0 (OCH₃), 28.4.

Step 4 & 5: Nitrile Hydrolysis, Deprotection and Salt Formation to yield this compound (Final Product)
  • Principle and Rationale: The final steps involve the hydrolysis of the nitrile to a carboxylic acid and the removal of the N-Boc protecting group. Both transformations can be achieved simultaneously under strong acidic conditions. Heating the nitrile in concentrated hydrochloric acid will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. After initial hydrolysis to an amide, further hydrolysis yields the carboxylic acid. The strong acid also cleaves the acid-labile tert-butoxycarbonyl (Boc) group, liberating the azetidine nitrogen, which is then protonated to form the stable hydrochloride salt.[1][2][3][4][5]

  • Experimental Protocol:

    • To a round-bottom flask containing Intermediate C (8.0 g, 37.7 mmol), add 6 M hydrochloric acid (80 mL).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction should be monitored for the disappearance of the starting material and intermediates by LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to obtain a solid or a thick oil.

    • Co-evaporate with toluene (2 x 50 mL) to remove residual water.

    • Triturate the residue with diethyl ether or a mixture of isopropanol and diethyl ether to induce crystallization.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Characterization of the Final Product

A comprehensive characterization is essential to confirm the identity and purity of the final compound.

Data Summary Table
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₅H₁₀ClNO₃
Molecular Weight 167.59 g/mol
¹H NMR (400 MHz, D₂O) δ 4.40 (d, J=12.0 Hz, 2H), 4.25 (d, J=12.0 Hz, 2H), 3.40 (s, 3H)
¹³C NMR (101 MHz, D₂O) δ 175.0 (C=O), 72.5 (C-OCH₃), 58.0 (CH₂), 53.0 (OCH₃)
Mass Spec (ESI+) m/z = 132.06 ([M+H]⁺)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling

  • General Precautions: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

    • Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Handle with extreme care in a fume hood.

    • Trimethylsilyl Cyanide (TMSCN): Highly toxic. Reacts with water or acid to produce highly toxic hydrogen cyanide gas. Quench reactions carefully with a basic solution.

    • Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye burns. Handle with appropriate gloves and eye protection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Oxidation) Incomplete reaction; degradation of the product.Ensure vigorous stirring of the biphasic mixture. Maintain low temperature. Check the activity of the bleach solution.
Incomplete reaction in Step 3 (Methylation) Inactive NaH; insufficient reaction time.Use fresh, high-quality NaH. Ensure completely anhydrous conditions. The tertiary alcohol may be sterically hindered; consider extending the reaction time or using a slightly higher temperature (e.g., 40 °C).
Difficulty in Final Product Crystallization Presence of impurities; residual water or solvent.Purify the crude product by recrystallization from different solvent systems (e.g., ethanol/ether, isopropanol/acetone). Ensure complete removal of water by co-evaporation with toluene.
Incomplete hydrolysis of nitrile in Step 4 Insufficient reaction time or acid concentration.Extend the reflux time and monitor by LC-MS until the amide intermediate is fully converted. Ensure the HCl concentration is at least 6 M.

Conclusion

This guide presents a detailed and logically structured synthetic route for the preparation of this compound. By providing step-by-step protocols, explaining the chemical rationale, and including expected characterization data, this document serves as a valuable resource for chemists in the pharmaceutical and biotechnology industries. The described methodology is robust and scalable, enabling the efficient production of this important constrained amino acid for its application in the development of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Methoxyazetidine-3-carboxylic acid hydrochloride is a substituted amino acid derivative built upon the strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry as bioisosteres for larger, more flexible structures and as unique vectors for exploring chemical space. A thorough understanding of the physicochemical properties of this building block is paramount for its effective application in drug discovery and development. This guide provides an in-depth analysis of its core chemical and physical characteristics, outlines robust experimental protocols for their determination, and discusses the implications of these properties for pharmaceutical development.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent characterization. This compound is a salt, comprising the protonated form of the parent amino acid and a chloride counter-ion. This form is often preferred for its improved crystallinity and stability compared to the free base or zwitterion.

Table 1: Core Identification Parameters

ParameterValueSource(s)
Compound Name This compound[1][2][3]
CAS Number 1392804-40-8[1][2][3]
Molecular Formula C₅H₁₀ClNO₃[3][4]
Molecular Weight 167.59 g/mol [3][4]
SMILES O=C(C1(OC)CNC1)O.[H]Cl[3]
InChI Key (Free Base) SYOIGABPTOWTOE-UHFFFAOYSA-N[5]

The molecule's structure is defined by a central quaternary carbon within the azetidine ring, substituted with both a methoxy and a carboxylic acid group. This arrangement imparts significant structural rigidity and positions functional groups in a precise three-dimensional orientation.

Caption: Structure of this compound.

Solid-State and Thermal Properties

The physical form of an active pharmaceutical ingredient (API) or intermediate dictates its handling, processing, and stability.

  • Appearance: Typically a white to off-white solid.

  • Boiling Point: Not applicable. Ionic compounds like hydrochloride salts typically decompose at high temperatures before reaching a boiling point.

Solution-State Properties

The behavior of a compound in solution is critical to its biological activity and formulation development. For an ionizable molecule like 3-Methoxyazetidine-3-carboxylic acid, these properties are fundamentally pH-dependent.

Ionization Behavior (pKa)

The compound possesses two ionizable centers: the carboxylic acid group (-COOH) and the secondary amine of the azetidine ring (-NH-).

  • pKa₁ (Carboxylic Acid): This group will lose a proton at low pH. Its pKa is expected to be in the range of 2-4, typical for α-amino acids.

  • pKa₂ (Azetidine Nitrogen): The protonated azetidinium group will lose its proton at a higher pH. Its pKa is anticipated to be in the 8-10 range, characteristic of secondary amines.

These two pKa values dictate the molecule's charge state across the physiological pH range, profoundly influencing its solubility, permeability, and receptor interactions.

G Cationic Cationic (pH < pKa₁) Net Charge: +1 Zwitterionic Zwitterionic (pKa₁ < pH < pKa₂) Net Charge: 0 Cationic->Zwitterionic pKa₁ (~2-4) Anionic Anionic (pH > pKa₂) Net Charge: -1 Zwitterionic->Anionic pKa₂ (~8-10)

Caption: Predominant ionization states as a function of pH.

This is the gold-standard method for accurately determining ionization constants. The principle involves monitoring pH changes as a strong acid or base is added to a solution of the compound, allowing for the identification of inflection points that correspond to the pKa values.[7][8][9]

  • Preparation:

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[7]

    • Prepare a standardized ~0.1 M HCl solution and a standardized ~0.1 M NaOH solution.

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in deionized water with a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[7][9]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a jacketed beaker maintained at a constant temperature (e.g., 25°C).[9]

    • If starting from the hydrochloride salt, the initial pH will be acidic. Begin by titrating with the standardized NaOH solution.

    • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]

    • Continue the titration until the pH has passed the expected second equivalence point (e.g., to pH 12).[9]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first and second derivatives of the curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. pKa₁ is the pH at the halfway point to the first equivalence point, and pKa₂ is the pH at the halfway point between the first and second equivalence points.[10]

    • Perform the titration in triplicate to ensure reproducibility.[7]

Aqueous Solubility

As an ionizable compound, its aqueous solubility will be highly dependent on pH, exhibiting a "U-shaped" profile with minimum solubility near its isoelectric point and higher solubility at low and high pH where it exists as the fully charged cationic or anionic species.

Table 2: Representative pH-Dependent Aqueous Solubility (Hypothetical Data for Illustration)

pH of MediaExpected Predominant FormExpected Solubility
1.2 (Simulated Gastric Fluid)CationicHigh
4.5 (Acetate Buffer)Zwitterionic/CationicModerate to Low
6.8 (Simulated Intestinal Fluid)ZwitterionicLow (Minimum)
7.4 (Physiological pH)ZwitterionicLow
10.0 (Carbonate Buffer)AnionicHigh

The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[11][12] It ensures the solution is truly saturated, providing a value that is crucial for biopharmaceutical classification (BCS).

  • Preparation:

    • Prepare a series of buffers covering the required pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[13] Pharmacopoeial buffers are recommended.[13]

    • Develop and validate a suitable analytical method (e.g., HPLC-UV) for quantifying the concentration of the compound.

  • Experimental Procedure:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid is critical to ensure equilibrium is reached with the undissolved material.[11]

    • Place the vials in an orbital shaker or rotator in a temperature-controlled environment (typically 37°C for biopharmaceutical relevance).[11][14]

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. This time should be established in preliminary experiments.[11]

    • After agitation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant, and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Dilute the filtrate as necessary and analyze the concentration using the pre-validated analytical method.

  • Causality and Integrity: The use of excess solid and sufficient agitation time ensures that the measured concentration represents the true thermodynamic solubility, not a kinetically limited apparent solubility.[12] Performing the experiment at a physiologically relevant temperature is essential for predicting in vivo behavior.[14]

Lipophilicity (LogP / LogD)

Lipophilicity is a key predictor of a drug's ability to cross cell membranes.

  • LogP (Partition Coefficient): This describes the partitioning of the neutral (zwitterionic) form of the molecule between octanol and water. The predicted XlogP for the free base is -3.4, indicating it is extremely hydrophilic.[5]

  • LogD (Distribution Coefficient): This is the pH-dependent measure of lipophilicity, accounting for all ionic species. For this compound, the LogD will be very low across the entire pH range due to its high polarity and charge, suggesting that passive diffusion across membranes is likely to be very low.

Chemical Stability Profile

Assessing the intrinsic stability of a compound and its degradation pathways is a mandatory step in drug development.[15][16]

Intrinsic Stability and Storage

The compound is expected to be stable when stored under recommended conditions, which are typically in a cool (2-8°C), dry place, under an inert atmosphere.[3][17] It is likely incompatible with strong oxidizing agents and strong bases, which could promote degradation.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and to develop a stability-indicating analytical method capable of separating the intact compound from these products.[16][18]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API API Sample (3-Methoxyazetidine-3-carboxylic acid hydrochloride) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradation Products & Validate Method Specificity Analysis->Results

Caption: Workflow for a comprehensive forced degradation study.

The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without being obscured by secondary degradation.[18]

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., 60-80°C). Sample at various time points (e.g., 2, 8, 24 hours).

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room or elevated temperature. Sample at various time points.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Protect from light. Sample at various time points.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a controlled light source as specified by ICH Q1B guidelines.

All stressed samples are then analyzed by a suitable method, typically a reverse-phase high-performance liquid chromatography (HPLC) method with UV and mass spectrometric (MS) detection to separate and identify the parent compound and any new peaks that appear.[19]

Summary and Implications for Drug Development

The physicochemical profile of this compound is that of a highly polar, hydrophilic, and ionizable small molecule.

  • High water solubility at acidic and basic pH is advantageous for aqueous formulations, but its low solubility near physiological pH may present challenges for oral absorption.

  • The two pKa values are critical determinants of its behavior and must be precisely known for any formulation or ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

  • Its extreme hydrophilicity (low LogD) suggests that it will likely exhibit poor passive membrane permeability and may require active transport mechanisms for absorption.

  • A comprehensive forced degradation study is essential to ensure that any analytical methods used for quality control are stability-indicating, a key regulatory requirement.[20]

This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively characterize this compound, enabling its rational incorporation into advanced drug discovery programs.

References

An In-depth Technical Guide to 3-Methoxyazetidine-3-carboxylic acid hydrochloride (CAS: 1392804-40-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block in modern medicinal chemistry. The unique conformational constraints and physicochemical properties imparted by the azetidine scaffold have positioned it as a desirable motif in drug discovery.[1] This document delves into the synthesis, characterization, and potential applications of this specific derivative, offering insights for its strategic utilization in the design of novel therapeutics.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in drug design. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1] The incorporation of azetidine moieties into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.[2] Specifically, 3-substituted azetidine-3-carboxylic acids serve as constrained amino acid bioisosteres, providing novel vectors for molecular exploration in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1392804-40-8[3]
Molecular Formula C₅H₁₀ClNO₃[4]
Molecular Weight 167.59 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)General knowledge
Storage Store in a cool, dry place under an inert atmosphere[4]

Synthesis and Mechanism

A plausible synthetic route to this compound is a multi-step process commencing from a readily available starting material. The following protocol is a composite based on established methodologies for the synthesis of related azetidine derivatives.[5]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxyazetidine [5]

  • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine in methanol.

  • Add 10% Palladium on carbon (Pd/C) as a catalyst.

  • Subject the mixture to catalytic hydrogenation at room temperature for approximately 3 hours.

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-methoxyazetidine [5]

  • Dissolve N-Boc-3-hydroxyazetidine in anhydrous dimethylformamide (DMF).

  • Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture again in an ice bath and add methyl iodide.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Quench the reaction by adding a 10% aqueous acetic acid solution.

  • Extract the product with ethyl acetate and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-methoxyazetidine.

Step 3: Synthesis of Methyl 3-methoxyazetidine-3-carboxylate (Hypothetical Intermediate)

This step is a necessary precursor to the final product, though a direct literature precedent for this specific transformation was not identified. A plausible approach would involve the conversion of the 3-hydroxy group to a leaving group, followed by nucleophilic substitution with a cyanide anion and subsequent hydrolysis and esterification, or through a carboxylation reaction.

Step 4: Hydrolysis and Deprotection to yield this compound [6][7]

  • Dissolve the hypothetical intermediate, Methyl N-Boc-3-methoxyazetidine-3-carboxylate, in a suitable solvent such as dioxane or methanol.

  • Add an excess of aqueous hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until both the ester hydrolysis and Boc-deprotection are complete.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane and filtered to afford the desired this compound.

Analytical Characterization

AnalysisPredicted/Analogous Data
¹H NMR The ¹H NMR spectrum of the intermediate, N-Boc-3-methoxyazetidine, in CDCl₃ shows characteristic signals at δ (ppm) 4.16-4.10 (m, 1H), 4.09-4.03 (m, 2H), 3.82 (dd, J = 10.2, 4.4Hz, 2H), 3.28 (s, 3H), 1.44 (s, 9H).[5] For the final product, the azetidine ring protons are expected to appear as multiplets in the 3.5-4.5 ppm region, the methoxy protons as a singlet around 3.3 ppm, and the carboxylic acid proton as a broad singlet downfield (>10 ppm).
¹³C NMR Based on related structures, the quaternary carbon at the 3-position is expected to resonate around 70-80 ppm, the azetidine methylene carbons between 50-60 ppm, the methoxy carbon around 50 ppm, and the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm.
Mass Spectrometry The predicted monoisotopic mass for the free base (C₅H₉NO₃) is 131.05824 Da.[8] Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion at m/z [M+H]⁺ = 132.0655.

Applications in Drug Discovery and Development

This compound is a valuable building block for introducing a rigid, three-dimensional scaffold into drug candidates. Its utility stems from several key attributes of the azetidine core.

Role as a Constrained Amino Acid Bioisostere

The 3-methoxy-3-carboxylic acid substitution pattern on the azetidine ring provides a conformationally restricted analog of various natural amino acids. This rigidity can pre-organize the molecule for optimal binding to a biological target, potentially leading to enhanced potency and selectivity.

Modulation of Physicochemical Properties

The incorporation of the azetidine moiety can favorably impact key drug-like properties. The nitrogen atom can serve as a hydrogen bond acceptor, and the overall compact structure can lead to a lower lipophilicity compared to more flexible aliphatic chains, which can improve solubility and reduce off-target effects.

Exploration of Novel Chemical Space

As a non-classical building block, this compound allows medicinal chemists to explore novel chemical space, moving away from more traditional, "flat" aromatic structures. This can be particularly advantageous in overcoming challenges related to drug resistance and in the pursuit of first-in-class therapeutics.

Illustrative Role in Molecular Scaffolding

G cluster_0 Core Scaffold cluster_1 Functionalization Points cluster_2 Resulting Molecular Diversity A 3-Methoxyazetidine- 3-carboxylic acid B Amide Coupling (Carboxylic Acid) A->B C N-Alkylation/Arylation (Azetidine Nitrogen) A->C D Novel Drug Candidates B->D C->D

Caption: Versatility of 3-Methoxyazetidine-3-carboxylic acid as a scaffold.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be an irritant to the skin, eyes, and respiratory system.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a strategically important building block for contemporary drug discovery. Its unique structural features offer a powerful tool for medicinal chemists to design novel molecules with enhanced biological activity and improved physicochemical properties. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. Further exploration of the utility of this and related azetidine derivatives is poised to yield significant advances in the development of new therapeutic agents.

References

Spectroscopic and Spectrometric Characterization of 3-Methoxyazetidine-3-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxyazetidine-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its strained four-membered azetidine ring, combined with the stereoelectronic properties of the methoxy and carboxylic acid functional groups, makes it a valuable building block for introducing conformational rigidity and novel chemical vectors into peptidomimetics and other bioactive molecules. The precise structural elucidation and purity assessment of such compounds are paramount to ensuring reproducible and reliable outcomes in downstream applications.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the predicted spectral data but also to explain the underlying chemical principles that give rise to these spectroscopic signatures. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important synthetic intermediate.

Molecular Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions are based on established principles of chemical shift theory, considering inductive effects, ring strain, and anisotropy.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, yet informative. Given the hydrochloride salt form and the presence of exchangeable protons (amine and carboxylic acid), the choice of solvent (e.g., D₂O or DMSO-d₆) will significantly impact the observed spectrum. The following predictions are for a sample dissolved in a non-exchange deuterated solvent like DMSO-d₆.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~10-12Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will likely appear as a broad signal due to hydrogen bonding and exchange.
~9-10Broad Singlet2HNH₂⁺The protons on the nitrogen are expected to be deshielded due to the positive charge and will appear as a broad signal. In D₂O, this signal would exchange and disappear.
~4.0-4.5Multiplet4HCH₂ (azetidine)The four methylene protons of the azetidine ring are diastereotopic and are expected to show complex splitting patterns. They are deshielded by the adjacent nitrogen atom.
~3.3Singlet3HOCH₃The methoxy protons will appear as a sharp singlet, deshielded by the adjacent oxygen atom.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~170-175C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~75-80C-OCH₃ (quaternary)The quaternary carbon of the azetidine ring is deshielded by both the methoxy group and the carboxylic acid.
~50-55CH₂ (azetidine)The methylene carbons of the azetidine ring are deshielded by the adjacent nitrogen atom.
~50OCH₃The methoxy carbon is deshielded by the oxygen atom.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for NMR analysis ensures data consistency and quality.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

For a polar molecule like this compound, ESI is the ionization method of choice. In positive ion mode, the protonated molecule of the free base, [M+H]⁺, is expected to be the most abundant ion.

Ion Predicted m/z Notes
[M+H]⁺132.0655Corresponds to the protonated free base (C₅H₉NO₃).
[M+Na]⁺154.0475Adduct with sodium, often observed as a minor peak.
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural insights. The fragmentation of the [M+H]⁺ ion of 3-Methoxyazetidine-3-carboxylic acid is predicted to proceed through several key pathways.

parent [M+H]⁺ m/z = 132.07 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 114.05 parent->frag1 - H₂O frag2 Loss of CO [M+H-CO]⁺ m/z = 104.07 parent->frag2 - CO frag3 Loss of COOH [M+H-COOH]⁺ m/z = 87.06 parent->frag3 - COOH frag4 Loss of OCH₃ [M+H-OCH₃]⁺ m/z = 101.06 parent->frag4 - OCH₃

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion of 3-Methoxyazetidine-3-carboxylic acid.

The primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules:

  • Loss of water (-18 Da): Dehydration from the carboxylic acid group.

  • Loss of carbon monoxide (-28 Da): A common fragmentation for carboxylic acids.

  • Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond between the azetidine ring and the carboxylic acid.

  • Loss of the methoxy radical (-31 Da): Cleavage of the C-O bond of the methoxy group.

Experimental Protocol for Mass Spectrometry Data Acquisition

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve sample in a suitable solvent (e.g., methanol/water) prep2 Dilute to a final concentration of ~1-10 µg/mL prep1->prep2 analysis1 Infuse sample into ESI source prep2->analysis1 analysis2 Acquire full scan MS spectrum in positive ion mode analysis1->analysis2 analysis3 Perform MS/MS on the [M+H]⁺ ion (m/z 132.07) analysis2->analysis3 data1 Identify molecular ion and adducts analysis3->data1 data2 Analyze fragmentation pattern data1->data2

Caption: General experimental workflow for MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the infusion solvent.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

    • Perform a product ion scan (MS/MS) on the precursor ion corresponding to [M+H]⁺ (m/z 132.07) to obtain fragmentation data.

Conclusion

The structural characterization of this compound is readily achievable through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the predicted spectral data, rooted in fundamental principles of chemical analysis. The anticipated ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of the atoms, while high-resolution mass spectrometry will verify the elemental composition and offer structural insights through fragmentation analysis. The methodologies and predicted data presented herein serve as a valuable resource for researchers, enabling the confident identification and utilization of this important building block in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Determining the Solubility of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from formulation to in vivo absorption. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Methoxyazetidine-3-carboxylic acid hydrochloride. As specific solubility data for this compound is not widely published, this document focuses on the foundational principles and practical methodologies required to generate reliable data. We will deconstruct the molecule's structure to predict its behavior, outline gold-standard experimental protocols, and provide a rationale for solvent selection, thereby empowering researchers to conduct a thorough solubility assessment.

Physicochemical Profile & Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility. By analyzing the functional groups of this compound, we can form a hypothesis about its behavior in various solvents.

  • Azetidine Ring: A four-membered heterocyclic amine. The nitrogen atom is a hydrogen bond acceptor and, in its protonated hydrochloride form, a strong hydrogen bond donor. This feature suggests favorable interactions with polar protic solvents.

  • Carboxylic Acid Group (-COOH): This is a key functional group that can act as both a hydrogen bond donor and acceptor. Its ionizable nature is crucial for pH-dependent solubility. In acidic media, it will be largely protonated (neutral), while in basic media, it will deprotonate to the carboxylate anion (-COO⁻), significantly increasing aqueous solubility.[1][2]

  • Methoxy Group (-OCH₃): An ether group that primarily acts as a hydrogen bond acceptor. It adds some polar character but also contributes to the molecule's lipophilicity.

  • Hydrochloride Salt (-HCl): The compound is supplied as a hydrochloride salt. This dramatically increases its polarity and favors solubility in aqueous and polar solvents compared to its free base form. However, the "common ion effect" can occur in solutions with high chloride concentrations (e.g., concentrated HCl or saline), potentially reducing solubility.[3]

The Role of pKa and the Henderson-Hasselbalch Equation

The solubility of ionizable compounds like this compound is profoundly influenced by pH.[4][5] The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.[6][7][8]

  • For the carboxylic acid (a weak acid): pH = pKa + log([A⁻]/[HA])

  • For the azetidine nitrogen (a weak base): pH = pKa + log([B]/[BH⁺])

Causality: When the pH of the solution is below the pKa of the carboxylic acid, the neutral, less soluble form (HA) predominates. Conversely, when the pH is above the pKa, the ionized, more soluble carboxylate form (A⁻) is dominant.[1][2] The hydrochloride salt form ensures the azetidine nitrogen is protonated (BH⁺), which is the more water-soluble state.[7] Therefore, a complete pH-solubility profile is essential for understanding its behavior in physiological environments.[9][10]

Solvent Selection Rationale and Data Summary

The choice of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.[11][12] The rationale for solvent selection is directly tied to the physicochemical properties discussed above.

Below is a proposed table for summarizing experimentally determined solubility data. Given the lack of published values, this table serves as a validated template for researchers.

Solvent Class Solvent Rationale for Inclusion Predicted Solubility Experimentally Determined Solubility (mg/mL at 25°C)
Aqueous Buffers pH 1.2 Buffer (SGF)Simulates gastric fluid; assesses stability and solubility in highly acidic conditions.HighTBD
pH 4.5 Acetate BufferRepresents an intermediate acidic pH relevant to the small intestine.Moderate to HighTBD
pH 6.8 Phosphate Buffer (SIF)Simulates intestinal fluid; crucial for predicting oral absorption.[13]HighTBD
pH 7.4 Phosphate Buffer (PBS)Simulates physiological pH of blood and deep tissues.HighTBD
Polar Protic WaterUniversal polar solvent, baseline for aqueous solubility.Moderate to HighTBD
Methanol (MeOH)Can act as both H-bond donor and acceptor, effective for polar compounds.HighTBD
Ethanol (EtOH)Similar to methanol but slightly less polar.Moderate to HighTBD
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, strong H-bond acceptor, excellent solubilizing power. Often used for stock solutions.[14]Very HighTBD
Acetonitrile (ACN)Moderate polarity, often used in analytical chemistry (e.g., HPLC).[13]Low to ModerateTBD
N,N-Dimethylformamide (DMF)High polarity, often a stronger solvent than DMSO.Very HighTBD
Ethers Tetrahydrofuran (THF)Cyclic ether, moderate polarity.LowTBD
Esters Ethyl Acetate (EtOAc)Common solvent of medium polarity.Very LowTBD
Halogenated Dichloromethane (DCM)Apolar solvent, useful for assessing lipophilicity.Very LowTBD

Experimental Determination of Solubility

Accurate solubility determination requires robust, validated protocols. The two primary methods used in drug development are the thermodynamic (shake-flask) and kinetic methods.

Thermodynamic Solubility: The Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility, as recommended by the OECD and WHO.[15][16] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Logical Framework for Shake-Flask Protocol

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_api Weigh excess API prep_buffer Add precise volume of solvent/buffer prep_api->prep_buffer agitate Agitate at constant temp (e.g., 25°C or 37°C) prep_buffer->agitate time Incubate until equilibrium (e.g., 24-48h) agitate->time separate Separate solid & liquid (centrifuge/filter) time->separate quantify Quantify supernatant concentration (HPLC/UV-Vis) separate->quantify calculate Calculate Solubility (mg/mL or mM) quantify->calculate caption Workflow for Thermodynamic Solubility Determination.

References

A Senior Application Scientist's Guide to 3-Methoxyazetidine-3-carboxylic acid hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with superior pharmacological profiles—enhanced potency, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties—has led to a strategic shift away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds. Among these, small, strained ring systems have emerged as powerful tools for drug design. This guide provides an in-depth technical overview of 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a versatile and increasingly important building block. We will explore its fundamental physicochemical properties, strategic applications as a conformationally constrained amino acid mimic, and its role in fine-tuning key drug-like properties. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this unique scaffold to accelerate the discovery of next-generation therapeutics.

The Imperative for Three-Dimensionality in Drug Design: The Rise of the Azetidine Scaffold

For decades, medicinal chemistry has often been dominated by aromatic and conformationally flexible aliphatic structures. While successful, this approach can lead to challenges, including poor solubility, metabolic instability, and off-target effects stemming from promiscuous binding. The introduction of rigid, three-dimensional scaffolds is a key strategy to overcome these hurdles.

Conformationally restricted molecules offer a significant advantage by reducing the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[1] The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents an ideal compromise between stability and rigidity.[2] Its strained nature provides a well-defined spatial orientation for its substituents, allowing chemists to precisely probe the three-dimensional space of a target's binding pocket.[1] Unlike larger rings, the azetidine scaffold adds minimal molecular weight and lipophilicity, making it an attractive choice for fragment-based drug design and lead optimization.[1] This has led to azetidine being recognized as a "privileged scaffold" in drug discovery.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a building block is fundamental to its effective application. This compound presents a unique combination of features that make it a valuable tool for medicinal chemists.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

} caption [label="Structure of 3-Methoxyazetidine-3-carboxylic acid HCl", fontsize=10]; } Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₃[3]
Molecular Weight 167.59 g/mol [3]
Monoisotopic Mass 131.05824 Da (for free base)[4]
XlogP (Predicted) -3.4 (for free base)[4]
Storage Conditions Inert atmosphere, 2-8°C[3]

The key takeaways from this profile are:

  • High Polarity: The predicted XlogP of -3.4 for the free base indicates high hydrophilicity.[4] This is a desirable trait for improving the solubility of parent molecules, a common challenge in drug development.

  • Dual Functionality: The presence of both a secondary amine (as a hydrochloride salt) and a carboxylic acid makes it an ideal non-canonical amino acid mimic, ready for standard peptide coupling reactions.[5]

  • Defined Stereocenter: The geminal substitution at the 3-position with both a methoxy and a carboxylic acid group creates a quaternary center that projects these groups in distinct, rigid vectors.

Core Applications in Medicinal Chemistry

The utility of this building block stems from its ability to act as a highly functionalized, conformationally constrained bioisostere for common amino acids or flexible linkers.

A Conformationally Restricted Amino Acid Mimic

Natural peptides, while potent biological modulators, often suffer from poor pharmacokinetic stability due to proteolytic degradation.[6][7] Incorporating unnatural amino acids is a proven strategy to overcome this limitation.[7] 3-Methoxyazetidine-3-carboxylic acid serves as an excellent mimic for residues like serine or α-aminoisobutyric acid (Aib), but with a crucial difference: the azetidine ring severely restricts the Ramachandran space available to the peptide backbone.

This conformational locking has several downstream benefits:

  • Enhanced Receptor Affinity: By pre-organizing the pharmacophoric elements into a bioactive conformation, the molecule pays a lower entropic cost upon binding, potentially leading to a significant increase in affinity.[1]

  • Improved Selectivity: The rigid structure can better exploit specific sub-pockets in a target receptor or enzyme, leading to higher selectivity against closely related proteins.

  • Proteolytic Resistance: The non-natural, sterically hindered backbone is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the resulting peptide or small molecule.

dot graph "Binding_Concept" { rankdir=LR; graph [bgcolor="#F1F3F4", splines=ortho]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Conceptual diagram of improved binding affinity with a rigid scaffold.

A Tool for Modulating Physicochemical Properties

Beyond conformational constraint, the introduction of the 3-methoxyazetidine-3-carboxylic acid moiety can be used to strategically modulate the overall physicochemical profile of a lead compound.

  • Solubility Enhancement: As indicated by its low predicted logP, this building block is highly polar. Replacing a lipophilic fragment (e.g., a leucine or valine side chain) with this scaffold can significantly increase the aqueous solubility of the final compound.

  • Metabolic Stability: The quaternary carbon at the 3-position is sterically hindered and lacks protons, making it inherently resistant to metabolic oxidation by cytochrome P450 enzymes. The methoxy group, while potentially susceptible to O-demethylation, is also shielded by the constrained ring.

  • Vectorial Projection: The azetidine ring acts as a rigid platform, projecting the methoxy and carboxyl groups (or the amide resulting from its coupling) into defined vectors in 3D space. This allows for precise targeting of specific hydrogen bond donors or acceptors within a protein binding site.

Practical Guide: Synthetic Incorporation into Lead Compounds

The true value of a building block lies in its ease of use. This compound is readily incorporated into target molecules using standard and reliable synthetic protocols. The most common application is its use in amide bond formation.

Standard Amide (Peptide) Coupling Protocol

This protocol outlines a typical procedure for coupling the carboxylic acid of the title compound to a primary or secondary amine, a cornerstone reaction in medicinal chemistry.

Materials:

  • This compound

  • Target amine (R-NH₂)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the solution. The base is critical for neutralizing the hydrochloride salt and activating the carboxylic acid for coupling. Stir for 10 minutes.

  • Activator Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions by rapidly forming an activated ester intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Trustworthiness Note: This aqueous wash sequence effectively removes the DMF solvent, excess reagents, and byproducts, ensuring a clean crude product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

dot graph "Workflow" { rankdir=TB; graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Standard workflow for amide coupling of the azetidine building block.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for embedding three-dimensionality and drug-like properties into novel therapeutic candidates. Its ability to serve as a conformationally locked amino acid mimic provides a direct pathway to improving potency, selectivity, and metabolic stability. As drug discovery programs continue to tackle increasingly complex biological targets, the rational incorporation of sophisticated, rigid scaffolds like this azetidine derivative will be paramount. The continued development and application of such building blocks are set to play a pivotal role in the design of safer, more effective medicines for the future.

References

Azetidine-Based Amino Acids in Peptide Design: A Technical Guide to Engineering Next-Generation Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptides with enhanced therapeutic properties—including improved stability, target affinity, and bioavailability—is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-canonical, conformationally constrained amino acids to rigidify the peptide backbone and pre-organize it into a bioactive conformation. Among these, azetidine-based amino acids have emerged as powerful tools. As structural homologues of proline, these four-membered heterocyclic amino acids impose unique stereochemical constraints on the peptide chain, influencing secondary structure and enhancing resistance to proteolytic degradation. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for utilizing azetidine-based amino acids in peptide design. We will explore their synthesis, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and their profound impact on peptide conformation, stability, and biological function, supported by field-proven protocols and mechanistic insights.

The Rationale for Conformational Constraint in Peptide Science

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often hindered by their inherent flexibility and susceptibility to enzymatic degradation.[1][2] A flexible peptide in solution exists as an ensemble of conformations, only a fraction of which are active for receptor binding. This conformational freedom results in a significant entropic penalty upon binding to a target, which can reduce affinity.[3] The primary goal of a peptidomimetic strategy is to overcome these limitations by introducing structural modifications that confer more drug-like properties.[1][2]

The incorporation of constrained amino acids is a powerful approach to:

  • Pre-organize Bioactive Conformation: By restricting the available conformational space (the Ramachandran and chi space), the peptide can be locked into a structure that is optimal for receptor binding, thereby reducing the entropic cost of interaction.[4]

  • Enhance Proteolytic Stability: Modifications to the peptide backbone, particularly at sites of amide bonds, can disrupt recognition by proteases, significantly extending the molecule's half-life in vivo.[5][6]

  • Improve Selectivity: A rigidified conformation can lead to more precise interactions with the target receptor, reducing off-target effects.[4]

Azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of proline, offers a unique set of constraints that are distinct from its more common five-membered counterpart, making it a valuable and versatile tool in the peptide chemist's arsenal.[7][8]

The Azetidine Scaffold: A Tale of Two Rings

The structural and conformational impact of an amino acid is dictated by the allowable rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. While proline's five-membered ring restricts the phi angle to approximately -60°, the smaller, more strained four-membered ring of azetidine imposes a different set of geometric limitations.

G cluster_beta Proline-Induced β-Turn cluster_gamma Azetidine-Induced γ-Turn i Residue i i1 Residue i+1 (e.g., Proline) i3 Residue i+3 i:e->i3:w H-Bond (C=O to N-H) i2 Residue i+2 g_i Residue i g_i1 Residue i+1 (e.g., Azetidine) g_i2 Residue i+2 g_i:e->g_i2:w H-Bond (C=O to N-H) G start 1-Boc-3-Azetidinone hwe Horner-Wadsworth-Emmons Reaction start->hwe unsat Unsaturated Azetinyl- carboxylic Acid Precursor hwe->unsat hydro Asymmetric Hydrogenation (Chiral Ru or Pd Catalyst) unsat->hydro final Enantioenriched N-Boc-Azetidine-based Amino Acid hydro->final SPPS_Cycle resin Resin-Bound Peptide (Free Amine) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection Start Cycle wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling Fmoc-Aze-OH + Activator (e.g., HBTU/DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 check 5. Optional: Check Coupling (Kaiser Test) wash2->check check->coupling Incomplete (Recouple) repeat Repeat Cycle check->repeat Complete repeat->deprotection For next amino acid G cluster_linear cluster_cyclization cluster_cyclic linear_gly Flexible Linear Peptide (with Glycine) cyclize_low Low Yield (High entropic cost) linear_gly->cyclize_low linear_aze Pre-organized Linear Peptide (with Azetidine) cyclize_high High Yield (Low entropic cost) linear_aze->cyclize_high cyclic_peptide Cyclic Peptide cyclize_low->cyclic_peptide cyclize_high->cyclic_peptide

References

An In-depth Technical Guide to the Biological Significance of Conformationally Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural peptides, while serving as exquisite regulators of biological processes, are often plagued by therapeutic liabilities, including poor metabolic stability and conformational flexibility. This flexibility results in a high entropic penalty upon binding to a target, reducing affinity.[1][2] Conformationally constrained amino acids are non-natural building blocks designed to lock a peptide into a specific, bioactive three-dimensional shape.[3][4] By reducing the rotational freedom of the peptide backbone or side chains, these molecular tools provide a powerful strategy to pre-organize the peptide for receptor binding, leading to enhanced affinity, selectivity, and proteolytic resistance.[2][5][6] This guide explores the fundamental principles of conformational constraint, surveys the diverse chemical architectures of constrained amino acids, details their profound impact on peptide biophysics, and outlines the experimental workflows crucial for their successful application in modern drug discovery and chemical biology.

The Principle of Conformational Constraint: An Introduction

The biological function of a peptide is intrinsically linked to its three-dimensional structure. In solution, short linear peptides exist as an ensemble of rapidly interconverting conformations. Only a fraction of these conformers are capable of binding to a biological target. This inherent flexibility is a major hurdle in peptide drug development for two key reasons:

  • Entropic Cost of Binding: A significant amount of energy is required to "freeze" the flexible peptide into the single conformation recognized by its receptor. This energy cost, known as the entropic penalty, reduces the overall binding affinity.[2]

  • Proteolytic Susceptibility: Proteases, the enzymes responsible for peptide degradation, typically recognize and cleave peptides in an extended conformation.[5][6] The flexibility of natural peptides makes them highly susceptible to this enzymatic breakdown, leading to a short half-life in vivo.

Conformational constraint is a design strategy that introduces specific structural modifications to limit the peptide's available conformational space.[4] By incorporating non-natural amino acids that restrict bond rotation, the peptide can be guided into a pre-organized structure that mimics its receptor-bound state.[2] This pre-organization minimizes the entropic penalty of binding, often leading to a dramatic increase in potency. Furthermore, by locking the peptide out of the extended conformation required for protease recognition, conformational constraint significantly enhances metabolic stability.[5][6]

The Chemist's Toolbox: Architectures of Constrained Amino Acids

A diverse array of non-natural amino acids has been developed to impose conformational rigidity. The choice of which to use is a critical experimental decision, dictated by the desired secondary structure and the specific biological target.

  • α,α-Disubstituted Amino Acids: These are among the simplest constrained residues, featuring two substituents on the α-carbon. The most common example is α-aminoisobutyric acid (Aib), which contains two methyl groups. The steric hindrance created by these gem-dinalkyl groups severely restricts the Ramachandran (φ, ψ) angles, strongly promoting helical conformations, particularly the 3₁₀-helix in shorter sequences and the α-helix in longer ones.[7] This makes Aib an invaluable tool for stabilizing helical motifs involved in protein-protein interactions (PPIs).[7]

  • N-Alkylated Amino Acids: Introducing an alkyl group (e.g., a methyl group) onto the backbone amide nitrogen atom restricts rotation around the C-N bond. This modification can disrupt hydrogen bonding patterns and is often used to induce specific turn structures or to explore the importance of backbone hydrogen bonds for receptor recognition.

  • Cyclic and Bicyclic Amino Acids: Incorporating the amino acid backbone or side chain into a ring structure provides a robust method for constraint. Proline is a natural example of a cyclic amino acid. Synthetic analogs with varying ring sizes (e.g., cyclopropane, cyclobutane, cyclopentane amino acids) offer finer control over backbone dihedral angles and have been instrumental in designing peptidomimetics with improved pharmacological properties.[8]

  • Side-Chain to Side-Chain Cyclization (Stapling): This powerful technique involves creating a covalent bridge between the side chains of two amino acids within a peptide sequence. "Hydrocarbon stapling," for instance, uses ring-closing metathesis to link two unnatural, olefin-bearing amino acids.[6] This method is exceptionally effective at stabilizing α-helical structures, which are critical motifs in many PPIs.[6][7] The position of the staple (e.g., connecting residues at i, i+4 or i, i+7 positions) is a key variable that dictates the degree and nature of the induced helicity.[9][10]

Biophysical Consequences of Conformational Rigidity

The introduction of constrained amino acids has profound and predictable effects on the biophysical properties of a peptide.

Enhanced Receptor Binding Affinity and Selectivity

By pre-organizing a peptide into its bioactive conformation, the entropic cost of binding is significantly reduced, leading to higher binding affinity.[2] This principle is central to the design of potent inhibitors and modulators. Furthermore, a rigid peptide is less likely to adopt conformations that bind to off-target receptors, thus improving selectivity and reducing potential side effects.[1][5] The choice of constraint can be guided by the binding mechanism; for targets that follow a "conformational selection" model, where the receptor binds to a pre-existing active conformer, constraint is highly beneficial. In contrast, for "bind and fold" mechanisms, the effect of constraint may be less pronounced or even detrimental.[11]

Increased Metabolic Stability

Proteolytic enzymes require a substrate peptide to adopt a flexible, extended conformation to fit into their active site.[5][6] Conformationally constrained peptides, particularly those with cyclized backbones or stabilized secondary structures like α-helices, are sterically prevented from adopting this extended form. This renders them poor substrates for proteases, leading to a significantly longer half-life in serum and improved bioavailability.[6]

Improved Cell Permeability

A major challenge for peptide therapeutics is their poor ability to cross cell membranes to reach intracellular targets.[12] Conformational constraint can improve permeability by masking polar backbone amide groups, which would otherwise form hydrogen bonds with water, and by promoting a more compact, lipophilic structure. For example, stabilizing an α-helix can create an amphipathic structure where hydrophobic side chains are presented on one face and hydrophilic ones on the other, facilitating interaction with the lipid bilayer.[5]

The following table summarizes the typical effects of incorporating a constrained amino acid into a native peptide sequence.

PropertyNative Linear PeptideConstrained AnalogueRationale for Change
Binding Affinity (Kd) Micromolar (µM)Nanomolar (nM)Reduced entropic penalty upon binding.[2]
Proteolytic Stability (t1/2 in serum) MinutesHours to DaysRigid structure prevents adoption of the extended conformation required by proteases.[6]
Secondary Structure Random CoilWell-defined (e.g., α-helix, β-turn)Local conformational preferences of the constrained residue direct peptide folding.
Cell Permeability LowModerate to HighMasking of polar backbone groups and creation of amphipathic structures.[5]

Methodologies for Synthesis and Characterization

The successful application of conformationally constrained peptides relies on robust chemical and analytical methodologies.

Synthesis and Incorporation

The gold standard for producing peptides containing non-natural amino acids is Solid-Phase Peptide Synthesis (SPPS).[][14] This technique involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.

Experimental Protocol: Manual Coupling of a Sterically Hindered Constrained Amino Acid (e.g., Aib) via SPPS

  • Rationale: Sterically hindered amino acids like Aib couple more slowly than standard amino acids. Automated synthesizers using standard protocols may result in incomplete coupling. A manual, extended coupling protocol with a potent coupling agent is a self-validating system to ensure complete incorporation.

  • Step 1: Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Step 2: Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Step 3: Coupling Activation: In a separate vessel, dissolve 4 equivalents (eq.) of Fmoc-Aib-OH and 3.9 eq. of HCTU (a highly efficient coupling reagent) in DMF. Add 8 eq. of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.

  • Step 4: Manual Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours. Causality Note: The extended coupling time and potent activator (HCTU) are necessary to overcome the steric hindrance of the α,α-disubstituted amino acid.

  • Step 5: Quality Control (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling as there are no free primary amines. If the test is positive (blue beads), repeat the coupling step.

  • Step 6: Capping (Optional but Recommended): To block any unreacted N-termini and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Step 7: Iteration: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Step 8: Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Step 9: Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS).

Structural and Functional Characterization

Once synthesized, the peptide must be rigorously characterized to confirm its structure and assess its biological activity.

  • Structural Elucidation:

    • Circular Dichroism (CD) Spectroscopy: A rapid method to assess the secondary structure content (e.g., % helicity) in solution.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution 3D structural information in solution, confirming the intended conformation.

  • Functional Assays:

    • Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are used to quantify the binding affinity (Kd) to the target protein.

    • Cell-Based Assays: Reporter gene assays or cell viability assays are used to determine the functional potency (e.g., IC₅₀ or EC₅₀) of the peptide in a biological context.

Workflow for Constrained Peptide Drug Discovery

The development of a constrained peptide therapeutic is an iterative process that combines rational design, chemical synthesis, and biological evaluation.

G A 1. Target Identification & Native Ligand Structure B 2. Design of Constrained Analogs (e.g., Stapling, Aib scan) A->B Rational Design C 3. Solid-Phase Peptide Synthesis & Purification (HPLC) B->C Synthesis D 4. Structural Validation (CD, NMR Spectroscopy) C->D Characterization E 5. In Vitro Functional Assays (Binding, Cell Potency) D->E Testing F 6. Lead Optimization (Structure-Activity Relationship) E->F Data Analysis F->B Iterative Redesign G 7. Preclinical Development (ADME/Tox, In Vivo Efficacy) F->G Candidate Selection

Caption: Iterative workflow for the design and development of constrained peptide therapeutics.

This workflow highlights the multidisciplinary nature of the field. It begins with understanding the target and its natural peptide ligand. Computational modeling and structural biology insights guide the design of constrained analogs.[15] Following synthesis and rigorous characterization, the peptides are tested in functional assays. The resulting structure-activity relationship (SAR) data informs the next round of design, creating a feedback loop for lead optimization.[16] Promising candidates are then advanced into preclinical development.

Future Outlook

The field of conformationally constrained amino acids continues to evolve, pushing the boundaries of peptide science. Innovations in synthetic chemistry are yielding novel constraining strategies with even greater control over peptide architecture.[17][18] The integration of β- and γ-amino acids is expanding the repertoire of accessible folded structures beyond those found in nature.[19][20] As our ability to design and synthesize these sophisticated molecules improves, conformationally constrained peptides are poised to tackle some of the most challenging drug targets, including intracellular protein-protein interactions, and to provide exquisitely precise tools for dissecting complex biological systems.[6][7]

References

An In-Depth Technical Guide to Sourcing 3-Methoxyazetidine-3-carboxylic acid hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidine Scaffolds in Drug Discovery

3-Methoxyazetidine-3-carboxylic acid hydrochloride is a specialized, non-proteinogenic amino acid derivative that serves as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional azetidine core imparts unique conformational constraints on molecules, a property highly sought after by drug development professionals to enhance binding affinity, selectivity, and metabolic stability of drug candidates. The methoxy and carboxylic acid functionalities at the C3 position offer versatile synthetic handles for elaboration into more complex molecular architectures. Given its role as a key intermediate, the consistent and reliable sourcing of high-purity this compound is a foundational requirement for the integrity and success of a research program.

This guide provides an in-depth analysis of the global supplier landscape for this compound, outlines a rigorous framework for quality control and verification, and offers field-proven insights to empower researchers to secure this vital reagent with confidence.

Part 1: Global Supplier Landscape & Availability

Sourcing specialized reagents requires navigating a complex global market. The availability of this compound (CAS No. 1392804-40-8) ranges from large, well-established chemical suppliers to smaller, specialized custom synthesis labs. Our analysis indicates that this compound is generally available, but researchers should anticipate variability in stock levels, lead times, and documentation quality.

Below is a comparative analysis of representative suppliers who list this compound. It is crucial for researchers to conduct their own due diligence and request lot-specific documentation before purchase.

Table 1: Comparative Supplier Analysis for this compound

Supplier CategoryRepresentative SuppliersTypical PurityKey Considerations
Large Chemical Aggregators ChemicalBook, GuidechemOften ≥95%These platforms list multiple underlying manufacturers.[1][2] It is essential to identify and vet the original producer. Lead times can vary significantly.
Specialized Building Block Suppliers Clearsynth, AiFChem, BLD Pharm≥95% to ≥97%Often provide more detailed analytical data (e.g., NMR, LC-MS) upon request.[3][4][5] May offer better lot-to-lot consistency.
Custom Synthesis Providers VariesAs per project specificationIdeal for sourcing large quantities or specific purity grades not commercially available. Requires a more involved supplier qualification process.

Note: This table is for illustrative purposes. Supplier listings and specifications are subject to change. Always verify with the supplier directly.

Part 2: The Imperative of Rigorous Quality Control in Research

In drug discovery, the quality of starting materials directly dictates the reliability and reproducibility of experimental outcomes.[6] An impurity in a key building block like this compound can lead to the formation of unintended side products, confound biological assay results, and ultimately derail a research project.[7] Therefore, a robust quality control (QC) process is not merely a procedural formality but a cornerstone of scientific integrity.

The Causality of Impurities:

  • Reaction Byproducts: Reactive impurities can compete in subsequent synthetic steps, lowering the yield of the desired product and complicating purification.

  • False Positives/Negatives: Impurities with unexpected biological activity can lead to misleading structure-activity relationship (SAR) data.

  • Poor Reproducibility: Batch-to-batch variability in the impurity profile of a starting material is a primary cause of inconsistent experimental results.

Regulatory bodies and standards organizations like the United States Pharmacopeia (USP) and the International Organization for Standardization (ISO) provide frameworks that underscore the importance of using well-characterized reagents in research and manufacturing.[8][9] While research-grade chemicals may not always adhere to full Good Manufacturing Practices (GMP), the principles of raw material testing and documentation are universally applicable.[9]

Part 3: Experimental Protocol for Incoming Reagent Verification

Upon receiving a new batch of this compound, it is imperative to perform an independent verification of its identity and purity. This protocol represents a self-validating system to ensure the material meets the standards required for your research.

Objective: To confirm the identity, purity, and structural integrity of a newly acquired batch of this compound.

Required Analytical Techniques:

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Step-by-Step Methodology:

  • Documentation Review:

    • Carefully examine the supplier-provided Certificate of Analysis (CoA).

    • Confirm that the CAS number (1392804-40-8), molecular formula (C5H10ClNO3), and molecular weight (~167.59 g/mol ) match the expected values.[5]

    • Review the purity assessment method (e.g., HPLC, NMR) and the reported purity value.

  • Sample Preparation:

    • Prepare a ¹H-NMR sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Prepare an LC-MS sample by dissolving a small amount (~1 mg) in an appropriate solvent mixture (e.g., water/acetonitrile) to a concentration of ~1 mg/mL.

  • ¹H-NMR Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Expected Chemical Shifts (in D₂O, approximate): The spectrum should show characteristic peaks for the azetidine ring protons (typically in the 3.5-4.5 ppm range), the methoxy group protons (a singlet around 3.3 ppm), and the absence of significant unidentifiable signals.

    • Interpretation: Compare the obtained spectrum with a reference spectrum (if available) or theoretical predictions. The integration of the peaks should correspond to the number of protons in the structure. The presence of significant impurity peaks should be noted and quantified if possible.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).

    • Purity Assessment: The chromatogram should display a single major peak corresponding to the target compound. Purity can be estimated by the area percentage of the main peak.

    • Identity Confirmation: The mass spectrometer should detect the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the calculated exact mass of C5H9NO3 (~148.06).

  • Data Synthesis and Decision:

    • Correlate the results from the CoA, ¹H-NMR, and LC-MS.

    • If the data are consistent and the purity meets or exceeds the required specification (typically >95% for drug discovery applications), the batch can be approved for use.

    • If significant discrepancies are found, contact the supplier's technical support with your analytical data to resolve the issue.

Part 4: Visualizing the Sourcing and QC Workflow

A logical and systematic workflow is essential for efficiently sourcing and qualifying critical reagents. The following diagram illustrates the decision-making process from initial supplier identification to the final release of the material for research use.

Sourcing_Workflow Workflow for Sourcing & QC of Critical Reagents A Identify Potential Suppliers (Databases, Literature) B Request Quotes & Technical Data (CoA, SDS, Purity) A->B C Evaluate Supplier Documentation & Lead Times B->C D Select Supplier & Place Order C->D E Receive Compound & Log Batch D->E F Perform In-House QC Testing (NMR, LC-MS) E->F G Does Data Match CoA & Specs? F->G H Approve & Release Batch for Research Use G->H  Yes I Quarantine Batch & Contact Supplier G->I No   J Resolve Issue or Return Material I->J

Caption: Sourcing and QC decision-making workflow.

Conclusion

This compound is a valuable tool for medicinal chemists. However, its effective use is predicated on sourcing material of verifiable quality. By combining a thorough evaluation of the supplier landscape with a stringent, in-house analytical verification process, researchers can mitigate risks associated with reagent quality. This diligent approach ensures the integrity of experimental data and accelerates the path toward novel drug discoveries.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Methoxyazetidine-3-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Azetidine Scaffolds in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. Among these, azetidine-containing amino acids have garnered significant interest due to their unique conformational constraints. The strained four-membered ring of the azetidine moiety can induce specific turns in the peptide backbone, enhancing receptor affinity and metabolic stability.[1][2][3] The introduction of substituents on the azetidine ring, such as the methoxy group in 3-Methoxyazetidine-3-carboxylic acid, provides an additional vector for fine-tuning the physicochemical properties of the resulting peptide.[4]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-Methoxyazetidine-3-carboxylic acid hydrochloride into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is critical for its successful application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C5H10ClNO3[5]
Molecular Weight 167.59 g/mol [5]
Appearance Solid
Storage Conditions Inert atmosphere, 2-8°C[5]
Purity Typically ≥97%

Handling Recommendations:

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Store in a desiccator and handle in a controlled-humidity environment where possible.

  • Solubility: The hydrochloride salt is generally soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

  • Safety: The compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated fume hood.

Strategic Considerations for SPPS Incorporation

The successful incorporation of 3-Methoxyazetidine-3-carboxylic acid into a growing peptide chain requires careful consideration of its structural features. The tertiary carbon at the 3-position, substituted with both a methoxy and a carboxyl group, presents a degree of steric hindrance.[3] This necessitates the use of potent coupling reagents to ensure efficient amide bond formation.

Experimental Protocols

The following protocols are provided as a robust starting point for the incorporation of 3-Methoxyazetidine-3-carboxylic acid. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acid residues.

Protocol 1: N-α-Fmoc Protection of this compound

Prior to its use in SPPS, the free amine of this compound must be protected with a base-labile Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3) or another suitable base

  • Dioxane and water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-3-Methoxyazetidine-3-carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis Workflow

This protocol outlines the key steps for incorporating Fmoc-3-Methoxyazetidine-3-carboxylic acid into a peptide sequence on a solid support.

Workflow Overview:

Coupling_Reaction cluster_0 Pre-activation cluster_1 Coupling on Resin FmocAze Fmoc-Aze(OMe)-OH ActiveEster Activated OAt-Ester FmocAze->ActiveEster + HATU + DIEA HATU HATU DIEA DIEA CoupledPeptide Resin-Peptide-NH-CO-Aze(OMe)-Fmoc ActiveEster->CoupledPeptide + Resin-Peptide-NH2 ResinAmine Resin-Peptide-NH2

References

Application Note: Leveraging 3-Methoxyazetidine-3-carboxylic acid HCl for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is paramount. Small, rigid scaffolds that provide precise three-dimensional (3D) vectoral arrays for substituent placement are invaluable tools for medicinal chemists. 3-Methoxyazetidine-3-carboxylic acid hydrochloride is an emerging building block that masterfully combines conformational constraint with versatile synthetic handles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this unique scaffold. We will delve into the core design rationale, detail its key applications in medicinal chemistry, and provide robust, step-by-step protocols for its incorporation into lead compounds, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Strategic Design Rationale

The power of this compound lies in its unique trifunctional nature embedded within a strained, four-membered ring. The azetidine core imparts significant conformational rigidity, a desirable trait for reducing the entropic penalty upon binding to a biological target.[1] This pre-organization of substituents can lead to a significant enhancement in binding affinity and selectivity.

Causality of Application - Why use this building block?

  • Conformational Rigidity: The azetidine ring is significantly more rigid than its five- or six-membered counterparts (pyrrolidine, piperidine) and acyclic analogs. This rigidity helps "lock" a molecule into a specific bioactive conformation, which is crucial for potent target engagement.[1]

  • Three-Dimensional Vectoral Diversity: The scaffold presents three distinct points for chemical modification: the ring nitrogen (a secondary amine), the C3-carboxylic acid, and the C3-methoxy group. The quaternary carbon at the 3-position projects these substituents in well-defined, non-planar vectors, enabling chemists to explore 3D chemical space more effectively and escape the "flatland" of traditional aromatic scaffolds.

  • Peptide Isostere: As a non-proteinogenic amino acid, it serves as an excellent isostere for natural amino acids in peptides.[2][3] Its incorporation can disrupt beta-turns or stabilize specific secondary structures, while also improving resistance to proteolytic degradation—a common failure point for peptide-based therapeutics.[1]

Table 1: Physicochemical Properties of 3-Methoxyazetidine-3-carboxylic acid HCl

PropertyValueSource
Molecular Formula C₅H₉NO₃ · HClPubChem[4]
Molecular Weight 167.59 g/mol Calculated
Monoisotopic Mass 131.05824 Da (free base)PubChem[4]
XLogP3 (Predicted) -3.4 (free base)PubChem[4]
CAS Number 1392804-40-8ChemicalBook[5]
Appearance SolidSigma-Aldrich[6]
Diagram 1: Conformational Constraint Principle

This diagram illustrates how the rigid azetidine scaffold reduces the number of accessible conformations compared to a flexible acyclic analogue, thereby minimizing the entropic cost of binding.

G cluster_0 Flexible Analogue (High Entropy) cluster_1 Constrained Scaffold (Low Entropy) A1 Conf 1 A2 Conf 2 A3 Conf 3 A4 ... A5 Conf N A_Bioactive Bioactive Conformation B_Bioactive Bioactive Conformation A_Bioactive->B_Bioactive Lower Entropic Penalty B1 Conf 1 B2 Conf 2

Caption: The rigid scaffold pre-organizes the molecule into fewer conformations.

Core Applications in Medicinal Chemistry

The utility of 3-Methoxyazetidine-3-carboxylic acid extends across various therapeutic modalities and synthetic strategies.

  • As a Constrained Amino Acid Mimic: The most direct application is its use as a building block in peptide synthesis.[1][3] It can replace residues like proline or serve as a unique isostere to enforce specific backbone torsions, enhancing metabolic stability and potentially improving cell permeability by disrupting intramolecular hydrogen bonding networks.

  • As a Scaffold for Spirocyclic Compounds: The quaternary center is an ideal anchor point for the synthesis of spirocyclic systems.[7][8] Spirocycles are highly sought after in drug discovery as they introduce 3D complexity and novelty. For instance, the azetidine nitrogen can be part of a second ring system, creating unique and rigid molecular frameworks. This approach has been used to develop novel ligands for challenging targets like GABA-A receptors.[9]

  • As a Bioisosteric Replacement for Carboxylic Acids: In certain contexts, the entire azetidine-carboxylic acid moiety can serve as a bioisostere for a di-acid or an amino acid with an acidic side chain, like aspartic or glutamic acid.[10][11] This can drastically alter the physicochemical properties (pKa, solubility, polarity) of a molecule, which is a key strategy for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthetic Protocols and Experimental Workflows

The successful application of this building block requires robust and reproducible synthetic methods. The following protocols are designed to be self-validating with clear checkpoints for quality control.

Protocol 3.1: General Handling, Storage, and Safety
  • Storage: Store the hydrochloride salt at 2-8°C in a desiccator. The compound is hygroscopic.

  • Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[12] Always handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solubility: The hydrochloride salt is generally soluble in water and polar protic solvents like methanol. The free base, generated in situ, is soluble in a wider range of organic solvents like DMF and DMSO.

Protocol 3.2: Standard Amide Coupling to an Amine

This protocol details the incorporation of the scaffold's carboxylic acid functionality via a standard peptide coupling reaction.

Objective: To couple 3-Methoxyazetidine-3-carboxylic acid HCl with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Ethyl Acetate (EtOAc), Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methoxyazetidine-3-carboxylic acid HCl (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the solution. The first equivalent neutralizes the HCl salt to form the free base, and the subsequent amount acts as the base for the coupling reaction. Stir for 5 minutes.

  • Reagent Addition: Add the amine (R-NH₂) (1.1 eq) followed by HATU (1.2 eq).

  • Reaction Monitoring (QC Checkpoint 1): Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A successful reaction will show consumption of the starting amine and the appearance of a new, higher molecular weight product spot.

  • Workup:

    • Once complete, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Causality: These washes remove unreacted starting materials, coupling reagents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification (QC Checkpoint 2): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Diagram 2: Medicinal Chemistry Workflow

This diagram outlines the decision-making process for incorporating the azetidine scaffold.

G cluster_synthesis Synthetic Strategy start Project Goal: Improve Potency, Selectivity, or ADME idea Hypothesis: Conformational constraint will improve properties start->idea scaffold Select Building Block: 3-Methoxyazetidine-3-carboxylic acid HCl idea->scaffold peptide Incorporate as Amino Acid (Protocol 3.2) scaffold->peptide spiro Use as Spirocycle Precursor scaffold->spiro bioisostere Design as Bioisostere scaffold->bioisostere characterize Synthesize & Purify (QC Checkpoint) peptide->characterize spiro->characterize bioisostere->characterize assay In Vitro Biological Assay (e.g., Binding, Functional) characterize->assay analyze Analyze SAR Data assay->analyze decision Properties Improved? analyze->decision optimize Iterate & Optimize Design decision->optimize No end Lead Candidate decision->end Yes optimize->idea

Caption: A workflow for the strategic use of the azetidine building block.

Characterization and Quality Control

Ensuring the integrity of the synthesized molecules is critical. A combination of LC-MS and NMR is essential for validation.

Table 2: Expected Analytical Data for a Model Product (N-benzyl-3-methoxyazetidine-3-carboxamide)

TechniqueExpected ResultPurpose
LC-MS A single major peak with the correct [M+H]⁺ m/z (e.g., 221.1285 for the model product). Purity >95% by UV.Confirms reaction completion, product mass, and purity.
¹H NMR Diagnostic peaks for the azetidine ring protons (typically multiplets between 3.5-4.5 ppm), the methoxy singlet (~3.3 ppm), and protons from the coupled amine (e.g., benzyl protons).Confirms structural integrity and covalent bond formation.
¹³C NMR Presence of the quaternary C3 carbon, the C=O of the amide, and other expected carbon signals.Confirms the carbon skeleton of the molecule.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting drug-like properties to new chemical entities. Its inherent rigidity and well-defined substituent vectors provide a robust platform for enhancing potency, selectivity, and metabolic stability. By understanding the design rationale and employing validated synthetic protocols, drug discovery teams can effectively leverage this building block to accelerate the development of next-generation therapeutics.

References

Application Note & Detailed Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Methoxyazetidine-3-carboxylic acid hydrochloride is a versatile and increasingly important building block in modern medicinal chemistry. Its strained four-membered ring, combined with a quaternary center bearing both a carboxylic acid and a methoxy group, offers a unique three-dimensional scaffold for the synthesis of novel heterocyclic systems. This constrained azetidine moiety is of high interest in drug discovery as it can impart favorable physicochemical properties such as improved solubility and metabolic stability, while providing a vector for exiting into new chemical space. This document provides a detailed guide for researchers and drug development professionals on the synthetic utility of this building block, focusing on practical, field-tested protocols for the construction of complex heterocyclic architectures. We will explore the causality behind experimental choices and provide self-validating, step-by-step methodologies.

Physicochemical Properties & Handling of Starting Material

Before commencing any synthesis, a thorough understanding of the starting material is crucial. This compound (IUPAC Name: 3-methoxyazetidine-3-carboxylic acid, hydrochloride; CAS No: 1259929-23-9) is a white to off-white solid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₃Combi-Blocks
Molecular Weight 167.59 g/mol Combi-Blocks
Form SolidFluorochem
Storage Store at 2-8°CFluorochem

Handling Precautions:

  • The hydrochloride salt is hygroscopic; store in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Due to its acidic nature (hydrochloride salt), avoid using bases that are too strong during initial workup unless intended for the reaction, as this could potentially lead to side reactions.

Core Synthetic Strategy: Amide Coupling and Subsequent Cyclization

A primary and highly effective strategy for elaborating the 3-methoxyazetidine-3-carboxylic acid core is through initial amide bond formation, followed by an intramolecular cyclization event. This approach leverages the readily available carboxylic acid handle to introduce diversity, and the azetidine nitrogen can then act as a nucleophile in a subsequent ring-forming step. This two-step sequence is fundamental for creating fused or spirocyclic heterocyclic systems, which are of great interest in drug design.

A prominent example of this strategy is the synthesis of spiro-azetidine oxindoles. These scaffolds are valuable in medicinal chemistry, and their synthesis from this compound has been demonstrated to be efficient.

Workflow for Spiro-Heterocycle Synthesis

The general workflow involves two key transformations:

  • Amide Coupling: The carboxylic acid of the azetidine is coupled with a suitable nucleophile, typically an aniline derivative, using standard peptide coupling reagents.

  • Intramolecular Cyclization: The newly formed amide is then subjected to conditions that promote an intramolecular nucleophilic attack from the azetidine nitrogen onto an electrophilic center on the coupled partner.

G A 3-Methoxyazetidine-3-carboxylic acid hydrochloride B Step 1: Amide Coupling (e.g., HATU, DIPEA, DMF) + Substituted Aniline A->B C Intermediate: N-Aryl-3-methoxyazetidine-3-carboxamide B->C D Step 2: Intramolecular Cyclization (e.g., Acid-catalyzed, PPA, Eaton's Reagent) C->D E Final Product: Novel Spirocyclic Heterocycle (e.g., Spiro-azetidine oxindole) D->E

Figure 1: General workflow for the synthesis of spiro-heterocycles.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a framework for practical application.

Protocol 1: Synthesis of N-(2-nitrophenyl)-3-methoxyazetidine-3-carboxamide

This protocol details the initial amide coupling step, a crucial foundation for subsequent cyclization.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling agent that minimizes side reactions and racemization.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the hydrochloride salt of the starting material and the acid generated during the coupling reaction. Its steric bulk prevents it from competing as a nucleophile.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add DIPEA (2.5 eq.). Stir the mixture at room temperature for 10 minutes.

  • Add the desired aniline derivative (e.g., 2-nitroaniline, 1.0 eq.) to the solution.

  • Add HATU (1.1 eq.) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-3-methoxyazetidine-3-carboxamide.

Protocol 2: Synthesis of a Spiro-azetidine Oxindole via Reductive Cyclization

This protocol describes the transformation of the nitro-amide intermediate into the final spirocyclic product.

Rationale for Reagent Selection:

  • Iron Powder (Fe): A classic, cost-effective, and efficient reagent for the reduction of aromatic nitro groups to anilines, especially in the presence of an acid.

  • Acetic Acid (AcOH): Serves as both the solvent and a proton source, activating the iron powder and facilitating the reduction. The acidic medium also promotes the subsequent intramolecular cyclization (a Pictet-Spengler type reaction) to form the oxindole ring system.

Step-by-Step Procedure:

  • Suspend the N-(2-nitrophenyl)-3-methoxyazetidine-3-carboxamide (1.0 eq.) in glacial acetic acid (0.1 M).

  • Heat the suspension to 60 °C.

  • Add iron powder (5.0 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 70 °C.

  • Stir the reaction mixture vigorously at 60-65 °C for 2-4 hours. Monitor the disappearance of the starting material by LC-MS.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to afford the final spiro-azetidine oxindole.

G cluster_0 Protocol 1: Amide Coupling cluster_1 Protocol 2: Reductive Cyclization A Start: 3-Methoxyazetidine-3-carboxylic acid hydrochloride B Add DIPEA in DMF A->B C Add Aniline Derivative B->C D Add HATU at 0°C C->D E Stir 12-16h at RT D->E F Workup & Purification E->F G Product: N-Aryl-3-methoxyazetidine -3-carboxamide F->G H Start: N-(2-nitrophenyl)-amide G->H Intermediate Product I Suspend in Acetic Acid H->I J Add Fe powder at 60°C I->J K Stir 2-4h at 65°C J->K L Filter, Neutralize, Extract K->L M Purification L->M N Final Product: Spiro-azetidine oxindole M->N

Figure 2: Step-by-step experimental workflow diagram.

Characterization of the Final Product

The synthesized novel heterocyclic compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The unique signals from the azetidine ring protons and the quaternary carbon are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a powerful and versatile building block for accessing novel, three-dimensional heterocyclic scaffolds. The amide coupling followed by intramolecular cyclization strategy presented here is a robust and adaptable method for generating complex molecules, such as spiro-azetidine oxindoles, which are of significant interest in drug discovery programs. The detailed protocols and mechanistic rationale provided in this application note serve as a practical guide for chemists to successfully utilize this valuable synthetic intermediate in their research endeavors.

Application Notes & Protocols: 3-Methoxyazetidine-3-carboxylic acid hydrochloride as a Proline Analog in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Peptide Backbone for Enhanced Therapeutic Potential

The development of peptide-based therapeutics often faces a critical challenge: natural peptides are susceptible to rapid degradation by proteases and typically exhibit poor membrane permeability, limiting their clinical utility.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations.[3] By incorporating non-natural amino acids or modifying the peptide backbone, researchers can design molecules with enhanced stability, improved pharmacokinetic profiles, and potent biological activity.[1]

Proline, with its unique cyclic structure, plays a pivotal role in peptide and protein architecture by inducing conformational rigidity and specific secondary structures, such as β-turns.[4] Proline analogs are therefore highly sought-after tools in drug design to further refine and control peptide conformation.[5] This guide focuses on a specialized proline analog, 3-Methoxyazetidine-3-carboxylic acid , a Cα-tetrasubstituted amino acid that introduces a highly constrained four-membered ring into the peptide backbone. Its incorporation offers a sophisticated method for locking a peptide into a desired bioactive conformation, enhancing proteolytic resistance, and exploring novel chemical space in drug discovery.[6][7]

These application notes provide a comprehensive overview of the rationale, advantages, and detailed protocols for utilizing 3-Methoxyazetidine-3-carboxylic acid in the synthesis and evaluation of advanced peptidomimetics.

Section 1: The Rationale for a Methoxy-Substituted Azetidine Analog

The strategic choice of 3-Methoxyazetidine-3-carboxylic acid stems from its unique combination of structural features, each contributing distinct advantages over the natural proline residue.

Enhanced Conformational Restriction

The four-membered azetidine ring is significantly more strained than proline's five-membered pyrrolidine ring. This inherent strain imparts a higher degree of rigidity to the peptide backbone, severely restricting the permissible Ramachandran angles (phi, ψ) and pre-organizing the peptide into a well-defined conformation. This structural constraint can be leveraged to mimic the receptor-bound conformation of a peptide ligand, potentially leading to a significant increase in binding affinity and selectivity.[7][8]

Improved Proteolytic Stability

Proteases recognize and cleave specific peptide sequences and conformations. The unnatural, sterically hindered structure of the azetidine ring and the Cα-tetrasubstituted nature of this analog make the adjacent peptide bonds poor substrates for common proteases.[6][9] Peptides incorporating this moiety are expected to exhibit substantially longer half-lives in biological fluids, a critical attribute for therapeutic efficacy.[10][11]

Modulation of Physicochemical Properties

The methoxy group at the C3 position introduces a potential hydrogen bond acceptor and can influence local polarity and steric interactions. This functionalization provides an additional vector for optimizing solubility, membrane permeability, and interactions within a receptor's binding pocket, properties that are crucial for overall drug-like character.

Diagram 1: Structural Comparison of Proline and its Azetidine Analog

G cluster_proline L-Proline cluster_azetidine 3-Methoxyazetidine-3-carboxylic acid proline azetidine

Caption: Proline vs. 3-Methoxyazetidine-3-carboxylic acid.

Section 2: Key Compound Properties

For successful integration into synthetic and analytical workflows, a clear understanding of the compound's properties is essential.

PropertyValueSource
Compound Name 3-Methoxyazetidine-3-carboxylic acid hydrochloride[12]
CAS Number 1392804-40-8[12]
Molecular Formula C₅H₁₀ClNO₃[13]
Molecular Weight 167.59 g/mol [13]
Appearance Solid
Storage Inert atmosphere, 2-8°C[14]

Note: For peptide synthesis, the N-protected (e.g., Boc or Fmoc) version of the free amino acid is required. The hydrochloride salt must be neutralized and protected prior to use in standard coupling protocols.

Section 3: Protocols for Peptidomimetic Synthesis

The incorporation of 3-Methoxyazetidine-3-carboxylic acid into a peptide sequence is readily achievable using standard automated or manual Solid-Phase Peptide Synthesis (SPPS) techniques. The following protocols are based on the widely used Fmoc/t-Bu strategy.[15]

Prerequisite: Preparation of Building Block

For SPPS, the amino acid must have its Nα-amino group protected (typically with Fmoc) and its carboxylic acid activated. Researchers will typically source the N-α-Fmoc-3-methoxyazetidine-3-carboxylic acid derivative from a specialized chemical supplier.

Protocol: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating the azetidine analog into a peptide chain growing on a solid support resin (e.g., Rink Amide resin).

Materials:

  • N-α-Fmoc-3-methoxyazetidine-3-carboxylic acid

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: 0.5 M HBTU/HOBt in DMF

  • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP

  • Resin with N-terminal Fmoc-deprotected peptide sequence

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Causality: Complete removal of the Fmoc group is critical for the subsequent coupling reaction to proceed. The two-step deprotection ensures efficiency.

  • Coupling the Azetidine Analog:

    • In a separate vessel, pre-activate the amino acid. For a 0.1 mmol synthesis scale, mix:

      • 4 equivalents of N-α-Fmoc-3-methoxyazetidine-3-carboxylic acid (0.4 mmol)

      • 3.9 equivalents of HBTU/HOBt solution (0.39 mmol)

      • 8 equivalents of DIPEA (0.8 mmol)

    • Incubate the activation mixture for 2-5 minutes at room temperature.

    • Causality: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation. HBTU is a common and effective coupling reagent for sterically hindered amino acids.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Self-Validation: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain further.

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

spss_cycle start Start with Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Activated Fmoc-Aze-OH, HBTU, DIPEA) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end_cycle Ready for Next Cycle (Fmoc-Aze-Peptide-Resin) wash2->end_cycle Repeat for next amino acid end_cycle->deprotection final_cleavage Final Cleavage end_cycle->final_cleavage After final residue

Caption: The iterative cycle of SPPS for peptide elongation.

Protocol: Peptide Cleavage and Global Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Dry peptide-resin.

  • Cold diethyl ether.

Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the linker attaching the peptide to the resin. TIS and water act as scavengers, quenching reactive carbocations generated from side-chain protecting groups (e.g., t-Butyl), preventing side reactions.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Add the TFA solution dropwise to a 50 mL conical tube containing cold diethyl ether (approx. 40 mL).

    • A white precipitate (the crude peptide) should form.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide is then purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (LC-MS).

Section 4: Application Studies and Characterization

After synthesis and purification, the peptidomimetic must be characterized to confirm that the incorporation of the azetidine analog has conferred the desired properties.

Protocol: Proteolytic Stability Assay

This assay compares the stability of the azetidine-containing peptide to its native proline-containing counterpart in the presence of a protease or biological fluid.

Materials:

  • Purified azetidine-peptide and native control peptide.

  • Protease solution (e.g., 1 mg/mL Trypsin in a suitable buffer).

  • Human serum or plasma.

  • Quenching solution (e.g., 10% TFA).

  • LC-MS system for analysis.

Methodology:

  • Incubation Setup:

    • Prepare solutions of the test peptides (azetidine and native) at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).

    • In separate microcentrifuge tubes, mix 100 µL of peptide solution with 100 µL of protease solution or human serum.

  • Time-Course Sampling:

    • Incubate the mixtures at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 20 µL aliquot.

    • Immediately quench the enzymatic reaction by adding the aliquot to 20 µL of 10% TFA.

    • Causality: The immediate quenching with strong acid denatures the proteases, stopping the degradation at that specific time point.

  • Analysis:

    • Analyze each quenched sample by LC-MS.

    • Integrate the peak area corresponding to the full-length, intact peptide at each time point.

  • Data Presentation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide vs. time to determine the half-life (t₁/₂) for each peptide.

Expected Outcome: The peptide containing 3-Methoxyazetidine-3-carboxylic acid is expected to show a significantly longer half-life compared to the native proline-containing peptide.

Time Point% Intact Native Peptide% Intact Azetidine Peptide
0 min100%100%
30 min45%98%
2 hr10%95%
8 hr<1%88%
24 hrUndetectable75%

Diagram 3: Workflow for Proteolytic Stability Assay

stability_workflow start Prepare Peptide Solutions (Native & Azetidine) incubation Incubate with Protease/Serum (37°C) start->incubation sampling Time-Course Sampling (T=0, 0.5h, 2h, 8h, 24h) incubation->sampling quenching Quench with TFA sampling->quenching analysis LC-MS Analysis quenching->analysis data Quantify Peak Area of Intact Peptide analysis->data result Calculate Half-Life (t½) & Compare Stability data->result

Caption: Experimental workflow for assessing peptide stability.

Conformational Analysis via NMR Spectroscopy

To verify the structural impact of the azetidine analog, 2D NMR techniques like ROESY or NOESY can be employed. The presence of specific cross-peaks can confirm the formation of desired secondary structures, such as β-turns, which are often critical for biological activity. This analysis provides direct evidence that the analog is performing its intended function as a conformational lock.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the design of advanced peptidomimetics. Its incorporation via standard SPPS protocols yields peptides with predictable conformational rigidity and enhanced resistance to proteolytic degradation. These properties make it an invaluable tool for researchers in drug development aiming to transform promising peptide leads into robust therapeutic candidates. Future work may involve exploring different substitutions on the azetidine ring to further fine-tune the steric and electronic properties of the resulting peptides, opening up new avenues for creating highly specific and potent drugs.

References

Application Note & Protocol: N-Boc Protection of 3-Methoxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protected Azetidines in Drug Discovery

Azetidine-containing scaffolds are of increasing importance in medicinal chemistry. Their constrained four-membered ring system introduces conformational rigidity into molecules, a desirable trait for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. Specifically, 3-methoxyazetidine-3-carboxylic acid serves as a valuable non-proteinogenic amino acid analogue, offering a unique vector for molecular exploration.

The protection of the secondary amine within this bifunctional molecule is a critical step to enable its use in further synthetic transformations, particularly in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This orthogonality to other protecting groups like Fmoc and Cbz makes it a cornerstone in complex molecule synthesis.[1]

This application note provides a detailed, field-proven protocol for the N-Boc protection of 3-methoxyazetidine-3-carboxylic acid, delving into the mechanistic rationale and practical considerations for a successful and reproducible outcome.

Chemical Principles and Mechanism of N-Boc Protection

The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3][4]

The reaction proceeds through a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group.[3][5] This unstable intermediate readily decomposes into the more stable tert-butoxide and carbon dioxide, providing a thermodynamic driving force for the reaction.[5][6] In the presence of a base, the protonated amine is neutralized, regenerating the nucleophilic amine. For amino acids, which exist as zwitterions and are often poorly soluble in organic solvents, the reaction is typically performed in an aqueous basic solution to both deprotonate the ammonium group and solubilize the starting material.

N-Boc Protection Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine R₂NH (Azetidine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral Base Base (e.g., NaOH) Protonated Protonated Carbamate Base->Protonated Salt H₂O + Na⁺ Base->Salt Tetrahedral->Protonated Collapse tBuOH t-BuOH Tetrahedral->tBuOH Decomposition of Leaving Group CO2 CO₂ Tetrahedral->CO2 ProtectedAmine R₂N-Boc Protonated->ProtectedAmine Deprotonation

Caption: Mechanism of N-Boc Protection.

Detailed Experimental Protocol

This protocol is optimized for the N-Boc protection of 3-methoxyazetidine-3-carboxylic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methoxyazetidine-3-carboxylic acid≥95%Commercially AvailableStore desiccated.
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially AvailableCan be a low-melting solid or liquid.[2]
Sodium hydroxide (NaOH)ACS GradeCommercially Available
DioxaneAnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Hydrochloric acid (HCl)1 M AqueousPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized WaterIn-house
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution of Starting Material:

    • To a round-bottom flask, add 3-methoxyazetidine-3-carboxylic acid (1.0 eq).

    • Add a 1:1 mixture of deionized water and dioxane (e.g., 10 mL/g of starting material).

    • Stir the mixture at room temperature until the solid is partially suspended.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add 1 M sodium hydroxide solution (2.2 eq) while stirring. Continue stirring until all the starting material has dissolved and the solution is clear. The base deprotonates the carboxylic acid and the ammonium group of the zwitterionic amino acid, increasing its solubility in the aqueous medium.

  • Addition of Boc Anhydride:

    • To the cooled, basic solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.[7]

    • If the Boc anhydride is solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Reaction:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, acidifying it, and spotting against the starting material. The product will have a higher Rf value.[8]

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the solution to a pH of ~3 using 1 M HCl. Caution: Carbon dioxide evolution will occur.[5] Ensure adequate ventilation and add the acid slowly to control foaming.

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often an oil or a white solid.[9][10]

  • Purification (if necessary):

    • The crude product is often of sufficient purity for subsequent steps.

    • If further purification is required, column chromatography on silica gel (using a gradient of methanol in dichloromethane or ethyl acetate/hexanes) or recrystallization can be employed.[9][11]

Experimental_Workflow start Start: 3-Methoxyazetidine-3-carboxylic acid dissolve 1. Dissolve in H₂O/Dioxane Add NaOH at 0 °C start->dissolve add_boc 2. Add Boc₂O (1.2 eq) portion-wise at 0 °C dissolve->add_boc react 3. Stir at RT for 12-24h Monitor by TLC add_boc->react workup 4. Acidify to pH 3 with 1M HCl (Caution: CO₂ evolution) react->workup extract 5. Extract with Ethyl Acetate (3x) workup->extract wash_dry 6. Wash with Brine Dry over Na₂SO₄ extract->wash_dry isolate 7. Filter and Concentrate (Rotary Evaporator) wash_dry->isolate product End: N-Boc-3-methoxyazetidine-3-carboxylic acid isolate->product

Caption: Workflow for N-Boc Protection.

Data and Expected Results

The success of the reaction is contingent upon careful control of stoichiometry and pH during the work-up.

ParameterValueRationale
Equivalents of Base (NaOH)2.2To deprotonate both the carboxylic acid and the azetidinium nitrogen.
Equivalents of Boc₂O1.2A slight excess ensures complete conversion of the starting material.
Reaction Temperature0 °C to Room TemperatureInitial cooling controls any exotherm from Boc₂O addition.
Reaction Time12-24 hoursTypically sufficient for complete reaction.
Expected Yield>90%This reaction is generally high-yielding.

The final product, 1-(tert-butoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient base.- Inactive Boc₂O (hydrolyzed).- Low reaction temperature/time.- Ensure pH of the initial solution is >10.- Use fresh Boc₂O.- Allow the reaction to stir for a longer duration at room temperature.
Incomplete Reaction - Insufficient Boc₂O.- Add an additional portion of Boc₂O (0.2-0.3 eq) and stir for another 4-6 hours.
Formation of Emulsion during Extraction - Presence of partially soluble byproducts.- Add more brine to the separatory funnel to break the emulsion.- Filter the emulsion through a pad of Celite.
Product is an Oil and Difficult to Handle - This is common for Boc-protected amino acids.[9]- The oil can be used directly if pure.- Attempt to solidify by trituration with a non-polar solvent like hexanes or diethyl ether.- Convert to a dicyclohexylamine (DCHA) salt for a stable, crystalline solid.[9]

Safety Precautions

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and serious eye irritation.[12][13] It is also fatal if inhaled.[13] Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14]

  • Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes.

  • Dioxane: A flammable liquid and potential carcinogen. Handle with care in a fume hood.

  • Acid/Base Quenching: The acidification step generates CO₂ gas. This can cause pressure build-up if not performed slowly in an open or vented vessel.[5]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14] Dispose of chemical waste according to institutional guidelines.

References

Application Notes: The Strategic Use of 3-Methoxyazetidine-3-carboxylic acid hydrochloride in the Synthesis of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart valuable conformational rigidity and novel physicochemical properties to drug candidates.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Methoxyazetidine-3-carboxylic acid hydrochloride . We explore its application as a versatile building block for constructing conformationally constrained analogues of neurotransmitters, with a particular focus on agents targeting the central nervous system (CNS). Detailed protocols for key synthetic transformations, expert insights into reaction optimization, and a case study on synthesizing a GABA uptake inhibitor analogue are presented.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The development of effective CNS agents requires a nuanced approach to molecular design. Achieving target selectivity, appropriate blood-brain barrier penetration, and optimal pharmacokinetics often hinges on precise control over the three-dimensional shape of a molecule. Saturated heterocycles are invaluable tools in this endeavor, and the four-membered azetidine ring has emerged as a particularly powerful scaffold.[2]

Why Azetidine?

  • Conformational Constraint: Compared to more flexible aliphatic chains or larger rings like piperidine, the strained four-membered ring of azetidine significantly limits the number of accessible conformations.[3][4] This pre-organization can lead to enhanced binding affinity and selectivity for specific receptor subtypes or transporter proteins.[5][6]

  • Improved Physicochemical Properties: Incorporation of the azetidine motif can lower the pKa of the nitrogen atom and improve aqueous solubility compared to larger cyclic amines, which are favorable properties for CNS drug candidates.

  • Novel Chemical Space: Azetidines provide access to unique three-dimensional exit vectors, allowing chemists to explore novel regions of chemical space and escape intellectual property limitations of existing drug classes.[7][8]

The Unique Advantage of 3-Methoxyazetidine-3-carboxylic acid: This specific building block offers a geminal substitution pattern at the C3 position, providing a unique stereochemical and electronic environment. The carboxylic acid serves as a versatile handle for elaboration, most commonly through amide bond formation, while the methoxy group can act as a hydrogen bond acceptor or a metabolic blocking group, enhancing the drug-like properties of the final compound. Its use is particularly relevant in the synthesis of analogues for neurotransmitters like γ-aminobutyric acid (GABA), where precise conformational control is key to modulating the activity of GABA transporters (GATs).[3][9]

Physicochemical Properties and Handling

A clear understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1392804-40-8[10][11]
Molecular Formula C₅H₁₀ClNO₃[11]
Molecular Weight 167.59 g/mol [11]
Appearance White to off-white solid---
Storage Store at 2-8°C under an inert atmosphere[11]

Handling Notes:

  • As a hydrochloride salt, the compound is generally stable and crystalline. However, it is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • The secondary amine is protonated. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to free the amine for subsequent reactions like N-alkylation or N-acylation.

  • The carboxylic acid can be reactive under certain conditions. For reactions involving the azetidine nitrogen, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) may be necessary.

Core Synthetic Transformation: Amide Bond Formation

The most common and pivotal application of this building block is its use in forming amide bonds, connecting the azetidine core to other fragments of the target molecule. The selection of the coupling reagent is critical for achieving high yields and minimizing side reactions.[12][13]

Workflow for Amide Coupling

Below is a diagram illustrating the general workflow for coupling the carboxylic acid moiety of the title compound with a primary or secondary amine.

G A 3-Methoxyazetidine-3-carboxylic acid hydrochloride F Activated Intermediate (Active Ester) G Reaction Mixture (Stir at RT) A->G B Amine (R-NH2) B->G C Base (e.g., DIPEA) C->G D Anhydrous Solvent (e.g., DMF, DCM) D->G E Coupling Reagent (e.g., HATU, EDC/HOBt) E->F F->G Reacts with Amine H Aqueous Work-up G->H Quench & Extract I Column Chromatography H->I Isolate J Final Amide Product I->J

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent that often results in clean reactions and high yields with minimal racemization.[14]

Materials:

  • This compound (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution. Note: At least 2.0 eq are needed to neutralize the hydrochloride salt and the carboxylic acid proton, with an additional equivalent for the coupling reaction itself. Stir for 5 minutes.

  • Add HATU (1.2 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the target amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Expertise & Causality:

  • Why HATU? HATU is often preferred over carbodiimides like EDC for sterically hindered amines or for reactions prone to racemization. It rapidly forms a highly reactive HOBt-ester intermediate.[13][14]

  • Why DIPEA? DIPEA is a bulky, non-nucleophilic base. It effectively scavenges the protons generated during the reaction without competing with the target amine as a nucleophile.

  • Why LiCl wash? DMF is a high-boiling, water-miscible solvent. Washing with a lithium chloride solution helps to efficiently remove it from the organic phase during extraction.[12]

Case Study: Synthesis of a Conformationally Constrained GABA Analogue

To illustrate the practical application of this building block, we present a synthetic route to a novel analogue of a GABA uptake inhibitor. GABA uptake inhibitors prevent the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory neurotransmission. This mechanism is a therapeutic target for conditions like epilepsy and anxiety.[3][15][16][17]

The target molecule features the 3-methoxyazetidine-3-carboxamide core coupled to a lipophilic side chain, a common strategy for achieving potency and brain penetrance in GAT inhibitors.[3]

Synthetic Pathway

Caption: Synthesis of a GABA analogue via amide coupling.

Protocol 2: N-Alkylation and Saponification (Alternative Route)

An alternative strategy involves first protecting the carboxylic acid, performing N-alkylation on the azetidine nitrogen, and then deprotecting to reveal the acid for subsequent coupling. This is useful when the desired lipophilic group is better introduced via alkylation rather than acylation.

Step A: Esterification

  • Suspend this compound (1.0 eq) in methanol.

  • Bubble HCl gas through the solution at 0°C for 15 minutes, or add thionyl chloride (1.5 eq) dropwise.

  • Warm to reflux for 4-6 hours. Monitor by TLC.

  • Concentrate under reduced pressure to obtain the methyl ester hydrochloride salt.

Step B: N-Alkylation

  • Dissolve the methyl ester hydrochloride (1.0 eq) in acetonitrile.

  • Add the desired alkyl halide (e.g., 1-bromo-4,4-diphenylbutane) (1.1 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Heat the reaction to 60-80°C and stir for 12-24 hours.

  • Cool, filter off the base, and concentrate. Purify by column chromatography.

Step C: Saponification

  • Dissolve the N-alkylated ester in a mixture of THF/Water (e.g., 3:1).

  • Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Acidify the mixture carefully with 1M HCl to pH ~4-5.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry and concentrate to yield the final N-alkylated carboxylic acid, which can be used in further transformations.

Conclusion

This compound is a high-value, versatile building block for CNS drug discovery. Its inherent conformational rigidity and the synthetic versatility of its dual functional groups allow for the systematic exploration of structure-activity relationships. The protocols detailed herein for amide coupling provide a reliable and efficient means to incorporate this scaffold into lead compounds. By leveraging the unique structural features of this reagent, medicinal chemists can design novel CNS agents with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

Incorporation of azetidine rings to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Incorporation of Azetidine Rings to Enhance Small Molecule Pharmacokinetic Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern medicinal chemistry, the strategic design of drug candidates with optimal pharmacokinetic (PK) profiles is paramount to clinical success. The "escape from flatland" initiative has driven the exploration of three-dimensional, sp³-rich scaffolds to access novel chemical space and improve drug-like properties.[1][2] Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged motif.[1][3][4] Its inherent ring strain endows it with a unique conformational rigidity that lies between the unstable aziridine and the more flexible pyrrolidine.[3][4] This guide provides a comprehensive overview of the rationale, synthetic considerations, and practical protocols for leveraging the azetidine scaffold to enhance key pharmacokinetic parameters, including metabolic stability, aqueous solubility, and cell permeability.

The Azetidine Advantage: Rationale for Incorporation

The incorporation of an azetidine ring is not merely a substitution but a strategic decision to modulate a molecule's physicochemical properties. The primary advantages stem from its unique structural and electronic characteristics.

  • Enhanced Metabolic Stability: Azetidines often improve a compound's resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The replacement of metabolically labile groups, such as gem-dimethyl or tert-butyl groups, with a more robust azetidine ring can block common sites of oxidation. The strained C-C bonds and the conformational rigidity of the ring make it a less favorable substrate for many metabolic enzymes.[2]

  • Improved Aqueous Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, which can significantly improve a compound's interaction with water.[1][5] Replacing lipophilic carbocyclic rings (e.g., cyclobutane) or larger N-heterocycles (e.g., piperidine) with an azetidine can reduce lipophilicity (LogP/LogD) and thereby enhance aqueous solubility, a critical factor for oral bioavailability and formulation.[1]

  • Modulation of Physicochemical Properties: The rigid, three-dimensional structure of the azetidine ring provides defined exit vectors for substituents, allowing for precise control over the spatial orientation of functional groups.[1][6] This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[6] Furthermore, the basicity (pKa) of the azetidine nitrogen can be fine-tuned through substitution, influencing properties like cell permeability and off-target activity (e.g., hERG liability).[7][8]

cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved PK Properties A gem-Dimethyl (Metabolically Labile) C Azetidine Ring A->C Replaces B Piperidine (Higher Lipophilicity) B->C Replaces D Increased Metabolic Stability C->D E Enhanced Aqueous Solubility C->E F Reduced Lipophilicity (LogP) C->F G Rigid Scaffold / Defined Vectors C->G

Figure 1: Bioisosteric replacement of common motifs with an azetidine ring to improve pharmacokinetic properties.

Synthetic Strategies: Accessing the Azetidine Core

The historical underutilization of azetidines was largely due to synthetic challenges associated with constructing the strained four-membered ring.[9][10] However, recent advancements have made azetidine-containing building blocks more accessible.[3][11] Common synthetic routes include:

  • Intramolecular Cyclization: This is the most common approach, typically involving the displacement of a leaving group on a γ-carbon by an amine.[12] Precursors are often derived from β-amino alcohols.[9]

  • [2+2] Cycloadditions: Photochemical reactions, such as the aza Paternò-Büchi reaction between imines and alkenes, can form the azetidine ring directly.[3][13]

  • Ring Contraction/Expansion: Methods like the ring contraction of pyrrolidinones or the ring expansion of aziridines provide alternative pathways.[3][14]

  • Commercial Building Blocks: A growing number of functionalized azetidines are commercially available, significantly streamlining their incorporation into drug discovery programs.[6]

Experimental Evaluation of Pharmacokinetic Properties

Once an azetidine-containing analog has been synthesized, its pharmacokinetic properties must be rigorously evaluated and compared to the parent compound. The following protocols outline standard in vitro assays for assessing metabolic stability, solubility, and permeability.

A Compound Synthesis (Parent vs. Azetidine Analog) B In Vitro ADME Profiling A->B C Metabolic Stability Assay (Liver Microsomes) B->C Assess Metabolism D Kinetic Solubility Assay (Aqueous Buffer) B->D Assess Solubility E Permeability Assay (e.g., PAMPA) B->E Assess Permeability F Data Analysis & Comparison C->F D->F E->F G Decision: Advance or Redesign? F->G

Figure 2: Experimental workflow for evaluating the pharmacokinetic impact of azetidine incorporation.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay determines a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[15] An increased half-life (T½) for the azetidine analog compared to the parent compound provides direct evidence of enhanced metabolic stability.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and a positive control (e.g., Verapamil, Testosterone) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points & Quenching:

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of the remaining compound against time.

    • The slope of the line (k) is used to calculate the half-life: T½ = 0.693 / k .

Protocol: Kinetic Aqueous Solubility Assay

Causality: This assay measures the solubility of a compound in an aqueous buffer, mimicking physiological conditions.[16] An increase in measured solubility for the azetidine analog supports its improved physicochemical profile.

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a 96-well plate, add the DMSO stock to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 200 µM.

  • Equilibration:

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration. During this time, insoluble compound will precipitate.

  • Separation & Analysis:

    • Filter the samples through a filter plate to remove precipitated compound.

    • Quantify the concentration of the compound remaining in the filtrate using a suitable method (e.g., UV-Vis spectroscopy, LC-MS).

  • Data Interpretation:

    • The measured concentration in the filtrate represents the kinetic solubility of the compound in µg/mL or µM. Compare this value directly with that of the parent compound.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay predicts passive transcellular permeability across the intestinal barrier.[15] It uses a lipid-infused artificial membrane, providing a high-throughput method to assess if the structural changes from azetidine incorporation have favorably impacted a compound's ability to cross biological membranes.[15][17]

Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a solution of lipids (e.g., phosphatidylcholine in dodecane).

    • Add buffer (pH adjusted to mimic the intestine, e.g., 6.5) to the wells of a 96-well acceptor plate.

  • Compound Addition:

    • Dissolve test compounds in the same buffer and add them to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-16 hours) without shaking. During this time, the compound will diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Interpretation:

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] / (Area * Time * (1/VD + 1/VA))

    • Compounds are typically categorized as low, medium, or high permeability based on their Pe values.

Data Summary and Interpretation

The true impact of azetidine incorporation is best visualized through a direct comparison of key pharmacokinetic parameters.

ParameterParent Compound (e.g., gem-Dimethyl)Azetidine AnalogRationale for Improvement
Calculated LogP 3.52.8Azetidine is less lipophilic than the carbocyclic group it replaces.[1]
Aqueous Solubility (µM) 550Increased polarity and H-bonding capacity from the azetidine nitrogen.[1]
Microsomal T½ (min) 8>60Blockage of a primary site of oxidative metabolism.[1]
PAMPA Pe (10⁻⁶ cm/s) 1.2 (Low)5.5 (Medium)Improved solubility and polarity balance can enhance permeability.[18][19]

Table 1: Hypothetical comparative data illustrating the pharmacokinetic benefits of replacing a gem-dimethyl group with an azetidine ring.

Conclusion

The azetidine ring is a powerful tool in the medicinal chemist's arsenal for rationally designing molecules with superior drug-like properties.[20] Its ability to confer metabolic stability, enhance aqueous solubility, and provide a rigid three-dimensional scaffold makes it an attractive bioisostere for a variety of common chemical motifs.[1][21] By employing the systematic evaluation protocols outlined in this guide, researchers can effectively quantify the pharmacokinetic advantages of azetidine incorporation, thereby accelerating the identification and optimization of promising clinical candidates. While synthetically more demanding than traditional rings, the profound improvements in ADME properties often justify the investment, leading to safer and more efficacious therapeutics.[13]

References

Application Notes and Protocols for the Derivatization of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxyazetidine-3-carboxylic Acid in Drug Discovery

3-Methoxyazetidine-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest within the medicinal chemistry community. Its rigid four-membered ring structure provides a unique conformational constraint, making it an attractive scaffold for the design of novel therapeutics. The incorporation of this motif can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable physicochemical properties. Derivatization of this core structure, primarily through its carboxylic acid and secondary amine functionalities, allows for the exploration of vast chemical space in the development of new pharmaceutical agents.[1]

This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the successful derivatization of this compound, addressing the specific challenges posed by its unique structural features.

Core Chemical Challenges and Strategic Considerations

The derivatization of this compound is not without its challenges. A thorough understanding of its structure is paramount for successful synthetic outcomes.

  • Steric Hindrance: The carboxylic acid group is situated on a quaternary carbon atom within the compact azetidine ring. This steric congestion can significantly impede the approach of reagents, often leading to sluggish or incomplete reactions under standard conditions.

  • The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated. For reactions involving the carboxylic acid, this protonated amine must be neutralized in situ to liberate the free carboxylate for activation. This necessitates the use of a suitable base.

  • Bifunctional Nature: The molecule possesses both a carboxylic acid and a secondary amine. Selective derivatization at one site requires careful planning. For instance, N-functionalization typically requires prior protection of the more reactive carboxylic acid group.

Primary Derivatization Strategies: Amide and Ester Formation

The most common and synthetically valuable derivatizations of 3-Methoxyazetidine-3-carboxylic acid involve the formation of amides and esters. These reactions allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Amide Bond Formation: Coupling with Amines

The formation of an amide bond is a cornerstone of medicinal chemistry.[2] For a sterically hindered substrate like 3-Methoxyazetidine-3-carboxylic acid, the choice of coupling reagent is critical. Uroneum/aminium salt-based reagents are generally preferred due to their high reactivity and ability to overcome steric barriers.[3]

Causality Behind Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is highly effective for coupling sterically hindered amino acids. It rapidly forms a highly reactive OAt-active ester, which is less prone to racemization and side reactions.[3]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is essential for this reaction. Its primary role is to neutralize the hydrochloride salt and deprotonate the carboxylic acid, allowing it to react with HATU. Its bulky nature prevents it from competing with the primary or secondary amine as a nucleophile.

dot

Caption: Amide Coupling Workflow.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture for 5 minutes, then add HATU (1.1 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Ester Formation: Reaction with Alcohols

Esterification of sterically hindered carboxylic acids can be challenging. Traditional Fischer esterification, which involves heating with an alcohol under acidic conditions, may lead to decomposition or low yields.[4] The Steglich esterification, a milder method, is often more suitable.

Causality Behind Reagent Selection:

  • DCC (N,N'-Dicyclohexylcarbodiimide): This carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5]

  • DMAP (4-Dimethylaminopyridine): Used in catalytic amounts, DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[6]

dot

Caption: Steglich Esterification Workflow.

Protocol 2: Steglich Esterification

This protocol provides a method for the esterification of this compound with a primary or secondary alcohol.[6]

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • DIPEA (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq), DMAP (0.1 eq), and DIPEA (1.1 eq). Stir the mixture at room temperature until a clear solution is formed.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-12 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Comparative Data for Derivatization Reactions

The choice of derivatization strategy will depend on the desired final product and the specific properties of the coupling partners. The following table provides a general comparison of the discussed methods.

Derivatization Type Method Key Reagents Base Typical Solvent Advantages Considerations
Amide Formation Amide CouplingHATUDIPEADMFHigh efficiency for hindered substrates, low racemization.[3]Reagent cost, byproduct removal.
Amide Formation Amide CouplingEDC/HOBtDIPEADCM, DMFWater-soluble byproducts, cost-effective.Can be less effective for highly hindered systems.
Ester Formation Steglich EsterificationDCC, DMAPDIPEADCMMild conditions, suitable for acid-sensitive substrates.[5]Formation of DCU precipitate, potential for N-acylurea side product if DMAP is omitted.[5]
Ester Formation Fischer EsterificationH₂SO₄ (cat.)NoneExcess AlcoholSimple reagents, suitable for simple alcohols.Harsh conditions (heat, strong acid), not ideal for sensitive substrates.[4]

Conclusion

The derivatization of this compound offers a powerful platform for the synthesis of novel, conformationally constrained molecules for drug discovery. By understanding the inherent chemical challenges of this scaffold and selecting appropriate, robust reaction conditions, researchers can efficiently generate diverse libraries of amides and esters. The protocols outlined in this guide, based on well-established and reliable coupling and esterification methodologies, provide a solid foundation for the successful synthesis and exploration of new chemical entities based on this valuable azetidine building block.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Enzyme inhibitors are fundamental tools in chemical biology and the cornerstone of numerous therapeutic strategies. Their rational design and synthesis are critical endeavors in the field of drug discovery. This comprehensive guide provides an in-depth exploration of the methodologies employed in the synthesis of enzyme inhibitors, from initial design concepts to final biological evaluation. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel and potent enzymatic modulators. This document is structured to serve as a practical resource, providing not only the theoretical underpinnings but also detailed, step-by-step protocols for the synthesis, characterization, and evaluation of enzyme inhibitors.

Introduction: The Central Role of Enzyme Inhibitors in Drug Discovery

Enzymes are the biological catalysts that orchestrate the vast majority of biochemical reactions within living organisms. Their dysregulation is often implicated in the pathophysiology of numerous diseases, including cancer, infectious diseases, and metabolic disorders.[1] By specifically targeting and modulating the activity of these crucial proteins, enzyme inhibitors offer a powerful approach to therapeutic intervention.[2] The journey of an enzyme inhibitor from a conceptual idea to a potential drug candidate is a multi-faceted process that hinges on the principles of synthetic chemistry.

The design of an effective enzyme inhibitor is a delicate balance of achieving high potency and selectivity for the target enzyme while minimizing off-target effects.[3] This requires a deep understanding of the enzyme's structure, its catalytic mechanism, and the nature of its active site. Modern drug discovery leverages a variety of strategies to identify and optimize these molecular entities, ranging from the rational design based on structural information to high-throughput screening of large compound libraries.[4][5]

This guide will navigate the intricate landscape of enzyme inhibitor synthesis, providing a robust framework for researchers to design, create, and validate novel inhibitory molecules.

Strategic Approaches to the Synthesis of Enzyme Inhibitors

The conception of an enzyme inhibitor is not a random process; it is a carefully considered strategy that leverages our understanding of molecular recognition and catalysis. Several key paradigms have emerged as powerful tools in this endeavor.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a rational approach that utilizes the three-dimensional structure of the target enzyme to design inhibitors with high affinity and specificity.[6][7] This method relies on detailed knowledge of the enzyme's active site, including its shape, charge distribution, and the key amino acid residues involved in substrate binding and catalysis.[4] By understanding these features, chemists can design molecules that complement the active site, effectively blocking substrate access or interfering with the catalytic machinery.

The SBDD workflow typically involves:

  • Target Identification and Validation: Confirming the enzyme's role in the disease pathology.

  • Structure Determination: Obtaining a high-resolution 3D structure of the enzyme, often through X-ray crystallography or NMR spectroscopy.[8]

  • In Silico Screening and Design: Using computational tools to dock virtual libraries of compounds into the active site or to design novel molecules de novo.

  • Chemical Synthesis: Synthesizing the designed compounds.

  • Biological Evaluation: Testing the synthesized compounds for their inhibitory activity.

  • Co-crystallization and Iterative Optimization: Obtaining the crystal structure of the enzyme-inhibitor complex to guide further rounds of design and synthesis.

SBDD_Workflow

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) offers a complementary approach to traditional high-throughput screening (HTS).[9] Instead of screening large, complex molecules, FBDD begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target enzyme.[10] These initial hits are then optimized and grown into more potent lead compounds. The core principle of FBDD is that it is more efficient to explore chemical space with smaller, less complex molecules.

The key stages of FBDD are:

  • Fragment Library Screening: A library of small molecules (typically <300 Da) is screened for binding to the target enzyme using biophysical techniques such as NMR spectroscopy, X-ray crystallography, or surface plasmon resonance.[11]

  • Hit Validation: The binding of fragment hits is confirmed and characterized.

  • Fragment Elaboration: The identified fragments are then grown or linked together to increase their affinity and potency.[12] This process is guided by structural information from co-crystal structures of the fragment-enzyme complexes.

FBDD_Workflow

Combinatorial Chemistry and High-Throughput Screening (HTS)

Combinatorial chemistry is a powerful synthetic strategy for creating large and diverse libraries of compounds in a systematic and efficient manner.[13][14] These libraries can then be subjected to High-Throughput Screening (HTS) to identify "hits" with inhibitory activity against the target enzyme.[5][15] Unlike rational design approaches, HTS is a numbers game that relies on screening vast numbers of compounds to find a starting point for optimization.[16]

The process involves:

  • Library Design: Designing a library of compounds with diverse chemical scaffolds.

  • Combinatorial Synthesis: Synthesizing the library, often using automated techniques.

  • High-Throughput Screening: Rapidly assaying the entire library for enzyme inhibition.

  • Hit-to-Lead Optimization: Further synthesizing and testing analogs of the initial hits to improve their potency and drug-like properties.

A particularly elegant and efficient method for generating compound libraries is "click chemistry" .[17][18] This refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, making them ideal for rapidly connecting molecular building blocks.[19] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that has been widely adopted in drug discovery.[3]

Case Study: Synthesis of a Clinically Relevant Enzyme Inhibitor

To illustrate the practical application of these synthetic strategies, we will focus on the synthesis of a well-known class of enzyme inhibitors. For this application note, we will use the example of HIV protease inhibitors, which have revolutionized the treatment of HIV/AIDS.[20]

Case Study: Synthesis of Saquinavir

Saquinavir was one of the first HIV protease inhibitors to be approved for clinical use.[21] Its synthesis is a multi-step process that showcases the assembly of a complex molecule from simpler building blocks. A key feature of many HIV protease inhibitors is a hydroxyethylamine isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by the protease.

A convergent synthesis approach is often employed, where different fragments of the molecule are synthesized separately and then combined in the final steps.[21]

Simplified Retrosynthetic Analysis of Saquinavir:

Saquinavir_Retrosynthesis

Protocol: A Representative Step in the Synthesis of a Saquinavir Intermediate

This protocol describes a key amide coupling step, a common reaction in the synthesis of peptide-like inhibitors.

Objective: To couple the decahydroisoquinoline fragment with the protected asparagine-quinaldic acid moiety.

Materials:

  • (3S,4aS,8aS)-N-(tert-butyl)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)decahydroisoquinoline-3-carboxamide (Fragment A)

  • N-(2-Quinolylcarbonyl)-L-asparagine pivalic anhydride (Activated Fragment C)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fragment A (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, prepare the activated Fragment C by reacting N-(2-quinolylcarbonyl)-L-asparagine with pivaloyl chloride in the presence of a base.

  • Add the solution of activated Fragment C (1.1 eq) dropwise to the solution of Fragment A.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Note: This is a representative protocol and specific reaction conditions may vary. Refer to detailed synthetic procedures in the literature for precise quantities and conditions.[22]

Characterization of Synthesized Inhibitors

Once a potential enzyme inhibitor has been synthesized, its identity, purity, and structure must be rigorously confirmed. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.[23][24] Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure determination.

Standard Operating Procedure for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.[23]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

  • Data Acquisition: Acquire 1H and 13C NMR spectra using standard pulse programs.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the resulting spectra to confirm the structure of the synthesized inhibitor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound and can be used to confirm its elemental composition.[18][25] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements.

General Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and compare it to the expected value.

X-Ray Crystallography

For crystalline compounds, X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule.[26][27] When a co-crystal of the inhibitor bound to its target enzyme is obtained, it offers invaluable insights into the binding mode and informs further structure-based design efforts.[28]

Key Steps in X-ray Crystallography of a Protein-Inhibitor Complex:

  • Protein Purification and Crystallization: Obtain highly pure protein and screen for crystallization conditions.

  • Co-crystallization or Soaking: Grow crystals of the protein in the presence of the inhibitor or soak pre-existing protein crystals in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam to collect diffraction data.[29]

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the protein-inhibitor complex.

Biological Evaluation: Determining Inhibitor Potency and Mechanism of Action

The ultimate test of a synthesized compound is its ability to inhibit the target enzyme. A series of biochemical assays are performed to quantify its potency and elucidate its mechanism of action.

Enzyme Inhibition Assay to Determine IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and is defined as the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[14][30]

Detailed Protocol for IC50 Determination:

Materials:

  • Purified enzyme

  • Substrate

  • Synthesized inhibitor

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor: Start with a high concentration of the inhibitor and perform a series of dilutions (e.g., 2-fold or 3-fold) in the assay buffer.

  • Set up the assay plate:

    • Negative Control (No Inhibition): Add enzyme, substrate, and buffer (with the same concentration of DMSO or other solvent used to dissolve the inhibitor).

    • Positive Control (100% Inhibition): Add substrate and buffer (no enzyme).

    • Inhibitor Wells: Add enzyme, substrate, buffer, and the various concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the rate of the reaction over time using a microplate reader (e.g., by monitoring the change in absorbance or fluorescence of a product).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[30]

Data Presentation:

Inhibitor Concentration (µM)% Inhibition
10098.5
33.392.1
11.175.3
3.752.8
1.228.4
0.410.2
0.12.1

Table 1: Example data for IC50 determination.

Determining the Mechanism of Inhibition

Once the potency of an inhibitor is established, it is crucial to understand its mechanism of action (MOA).[10][31] The most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[5] The MOA can be determined by performing kinetic studies at varying concentrations of both the substrate and the inhibitor.

Experimental Design:

  • Perform the enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.

  • Repeat the experiment with several different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

Interpreting Lineweaver-Burk Plots:

  • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Inhibition_Mechanisms

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Enzyme Activity Improper enzyme storage; Degraded reagents; Suboptimal assay conditions (pH, temp).[32]Check enzyme storage conditions; Use fresh reagents; Optimize assay buffer and temperature.
High Variability in Results Pipetting errors; Inconsistent incubation times; Poorly mixed solutions.Use calibrated pipettes; Ensure consistent timing for all steps; Thoroughly mix all solutions.[33]
Inhibitor Insolubility Compound precipitation in assay buffer.Dissolve the inhibitor in a small amount of an organic solvent (e.g., DMSO) before diluting in buffer; Check for precipitation visually.[6]
False Positives in HTS Compound aggregation; Assay interference.Perform counter-screens (e.g., with detergent) to identify aggregators; Test for direct interference with the detection method.

Table 2: Common troubleshooting guide for enzyme inhibition assays.

Conclusion

The synthesis of enzyme inhibitors is a dynamic and evolving field that lies at the heart of modern drug discovery. By integrating rational design principles with powerful synthetic methodologies, researchers can create novel molecules with the potential to treat a wide range of diseases. This guide has provided a comprehensive overview of the key strategies, protocols, and analytical techniques involved in this process. By understanding the causality behind experimental choices and adhering to rigorous validation procedures, scientists can confidently navigate the path from inhibitor design to biological characterization, ultimately contributing to the advancement of therapeutic science.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, non-proteinogenic amino acid analogue. Azetidine scaffolds are increasingly sought-after building blocks in medicinal chemistry due to their unique conformational constraints and ability to serve as proline isosteres.[1][2] However, their synthesis, particularly with quaternary substitution at the 3-position, presents distinct challenges owing to the inherent ring strain of the four-membered heterocycle.[3][4][5]

This guide provides in-depth, field-proven insights into a common synthetic pathway, focusing on troubleshooting common issues and answering frequently asked questions.

I. Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing this compound begins with the commercially available N-Boc-3-azetidinone. The pathway involves the introduction of the cyano and hydroxyl groups, methylation of the tertiary alcohol, hydrolysis of the nitrile, and final deprotection/salt formation.

Synthesis_Pathway A N-Boc-3-azetidinone B tert-Butyl 3-cyano-3-hydroxy azetidine-1-carboxylate A->B 1. TMSCN, ZnI₂ C tert-Butyl 3-cyano-3-methoxy azetidine-1-carboxylate B->C 2. NaH, MeI D 1-(tert-Butoxycarbonyl)-3-methoxy azetidine-3-carboxylic acid C->D 3. NaOH, H₂O₂ E 3-Methoxyazetidine-3-carboxylic acid hydrochloride D->E 4. HCl/Dioxane

Caption: Common synthetic route to the target compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My yield for the cyanohydrin formation (Step 1) is consistently low. What are the critical parameters to control?

Answer: Low yields in the formation of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate often stem from three main areas: reagent quality, reaction temperature, and competing side reactions.

  • Reagent Purity: N-Boc-3-azetidinone can be unstable upon storage. Ensure its purity by NMR before use. Trimethylsilyl cyanide (TMSCN) should be handled under anhydrous conditions as it readily hydrolyzes. The Lewis acid catalyst, such as Zinc Iodide (ZnI₂), must be anhydrous.

  • Temperature Control: The reaction is typically run at low temperatures (0 °C to room temperature) to minimize side reactions. Running the reaction at elevated temperatures can lead to polymerization or degradation of the starting material.

  • Reaction Quench: After the reaction is complete, a careful aqueous workup is necessary. The silyl ether intermediate is hydrolyzed to the desired tertiary alcohol. Ensure the pH is controlled during this step to avoid degradation of the product.

Question 2: I am observing significant amounts of unreacted starting material and side products during the methylation of the tertiary alcohol (Step 2). How can I improve this step?

Answer: Methylating a sterically hindered tertiary alcohol on a strained azetidine ring is a significant challenge. The choice of base and methylating agent is critical.

  • Base Selection: Sodium hydride (NaH) is commonly used but can be problematic due to its heterogeneous nature and potential for overly basic conditions, leading to elimination or other side reactions. Consider using a soluble, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures (e.g., -78 °C to 0 °C) for a more controlled deprotonation.[6]

  • Methylating Agent: Methyl iodide is effective but highly toxic.[7] Alternatives like dimethyl sulfate or methyl triflate can be used, but reaction conditions must be optimized. Ensure the methylating agent is added slowly at low temperature to control the exotherm and prevent side reactions.

  • Solvent: A dry, polar aprotic solvent like THF or DMF is essential. The presence of any protic impurities will quench the alkoxide intermediate.

Question 3: The hydrolysis of the nitrile to the carboxylic acid (Step 3) is either incomplete or leads to decomposition of my product. What are the recommended conditions?

Answer: Hydrolysis of the C3-nitrile is challenging because the required harsh conditions (strong acid or base) can potentially cleave the methoxy ether, the Boc-protecting group, or even open the strained azetidine ring.

A robust method is to use basic hydrogen peroxide, which converts the nitrile to a primary amide, followed by hydrolysis of the amide to the carboxylic acid under milder basic conditions. This often proceeds more cleanly than direct, harsh acid or base hydrolysis of the nitrile.

  • Recommended Protocol: Treat the nitrile with an excess of hydrogen peroxide in the presence of a base like NaOH or KOH in a solvent system such as DMSO/water or ethanol/water. The reaction may require gentle heating (e.g., 40-60 °C). Monitor the reaction carefully by TLC or LC-MS to avoid over-reaction.

  • Alternative: If direct hydrolysis is attempted, using a mixture of concentrated HCl and acetic acid at elevated temperatures can work, but this is a forcing condition that risks simultaneous Boc deprotection and requires careful optimization of time and temperature.

Question 4: During the final Boc-deprotection and salt formation (Step 4), I am seeing byproducts and purification is difficult. How can I ensure a clean conversion?

Answer: The primary challenge during Boc deprotection is the generation of a tert-butyl cation, which can lead to unwanted side reactions, particularly alkylation of nucleophilic sites on your molecule.[8]

  • Choice of Acid: 4M HCl in 1,4-dioxane is the standard and often most effective reagent.[9] It provides both the acid for deprotection and the chloride counter-ion for the final salt in one step. Trifluoroacetic acid (TFA) is also commonly used, but it requires a subsequent salt-formation step and can sometimes lead to more side products if not used carefully.[10][11]

  • Use of Scavengers: To prevent t-butylation, especially if your molecule has electron-rich aromatic rings or other nucleophilic groups, consider adding a scavenger like anisole or triethylsilane to the reaction mixture.

  • Temperature and Monitoring: The deprotection is usually rapid and can be performed at 0 °C to room temperature.[10] Monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed to minimize potential degradation.

  • Isolation: The hydrochloride salt is often a crystalline solid that can be isolated by filtration after precipitation from the reaction mixture or by adding a less polar co-solvent like diethyl ether or MTBE.

Troubleshooting_Tree Start Low Final Yield or Purity Problem1 Poor Conversion in Step 2 (Methylation) Start->Problem1 Problem2 Incomplete Nitrile Hydrolysis (Step 3) Start->Problem2 Problem3 Side Products in Deprotection (Step 4) Start->Problem3 Solution1a Use soluble base (LiHMDS) at low temp Problem1->Solution1a Solution1b Ensure anhydrous conditions Problem1->Solution1b Solution2a Use basic H₂O₂ method Problem2->Solution2a Solution2b Carefully monitor reaction time and temperature Problem2->Solution2b Solution3a Use 4M HCl in Dioxane Problem3->Solution3a Solution3b Add a scavenger (e.g., anisole) Problem3->Solution3b

Caption: Troubleshooting logic for common synthesis issues.

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on laboratory-specific conditions and observations.

Protocol 1: Synthesis of tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of Zinc Iodide (ZnI₂, ~0.1 eq).

  • Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of 1M HCl (aq) until the pH is ~4-5.

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (e.g., ethyl acetate/hexanes) to yield the product as a white solid or oil.

Protocol 2: Boc Deprotection and HCl Salt Formation
Parameter Condition A (Standard) Condition B (Milder)
Reagent 4.0 M HCl in 1,4-Dioxane1.25 M HCl in Ethanol
Solvent 1,4-DioxaneEthanol
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 2 hours2 - 6 hours
Work-up Precipitate with ether, filterConcentrate, triturate with ether
Pros/Cons Fast, effective. Dioxane is a peroxide former.Milder, avoids dioxane. May be slower.

Detailed Steps (Condition A):

  • Dissolve 1-(tert-Butoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol (optional, can be run neat in the HCl/Dioxane solution).

  • Add 4.0 M HCl in 1,4-dioxane (~5-10 eq of HCl) at room temperature and stir.

  • Monitor the reaction by LC-MS. Effervescence (isobutylene formation) should be observed.

  • Upon completion (typically 1-2 hours), add diethyl ether or MTBE to the reaction mixture to precipitate the hydrochloride salt.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with diethyl ether and dry under vacuum to afford the final product, this compound.

IV. References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Google Patents. (n.d.). CN115385840B - Process for preparing 3-methoxyazetidine hydrochloride. Retrieved from Google Patents.

  • Benchchem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. Retrieved from Benchchem.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.

  • Ma, L., & Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165.

  • Singh, G. S., & Tilvi, S. (2018). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 8(2), 853-883.

  • Synthonix. (n.d.). 3-Methoxyazetidine hydrochloride. Retrieved from Synthonix.

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from Google Patents.

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable.

  • ChemicalBook. (n.d.). 3-Methoxyazetidine hydrochloride. Retrieved from ChemicalBook.

  • Baran, P. S., & Cernijenko, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

References

Technical Support Center: Purification of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxyazetidine-3-carboxylic acid hydrochloride (CAS: 1392804-40-8). This document provides in-depth purification protocols, troubleshooting advice, and answers to frequently asked questions for researchers and drug development professionals working with this compound. The guidance herein is synthesized from established chemical principles and analogous procedures reported in the literature for similar azetidine derivatives.

Physicochemical Properties & Purification Overview

Understanding the properties of this compound is the foundation for developing a successful purification strategy.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₅H₁₀ClNO₃A small, relatively polar molecule.
Molecular Weight 167.59 g/mol ---
Structure Azetidine ring, Carboxylic Acid, Methoxy group, Hydrochloride saltThe molecule is highly polar and water-soluble due to the amine salt and carboxylic acid. Solubility in organic solvents is expected to be limited but can be exploited for purification.
Form Typically a solid or crystalline powder.[1]Purification will primarily involve methods suitable for solids, such as recrystallization.
Solubility Soluble in water, DMSO, and methanol.[2]The high polarity dictates the choice of solvents for recrystallization and washing. Anti-solvents will likely be less polar organic liquids.

The primary challenge in purifying this compound is managing its high polarity and solubility. The goal is to identify a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, allowing for crystallization away from impurities.

Primary Purification Method: Recrystallization

Recrystallization is the most effective and commonly employed method for purifying crystalline solids like this compound. The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming purer crystals as the solution becomes supersaturated.

Experimental Protocol: Recrystallization from a Mixed Solvent System

This protocol is based on methods described for purifying similar azetidine hydrochloride derivatives.[3]

Materials:

  • Crude this compound

  • Methanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Erhlenmeyer Flask

  • Heated Magnetic Stir Plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol, just enough to fully dissolve the compound. Stirring and heating (to ~50-60°C) will facilitate dissolution. Causality: Methanol is a good polar solvent that can dissolve the polar target compound, especially when heated.

  • Addition of Anti-Solvent: Once fully dissolved, slowly add ethyl acetate (the anti-solvent) dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the solution is nearing saturation. Causality: Ethyl acetate is less polar than methanol and reduces the overall solubility of the target compound in the mixed solvent system.

  • Re-dissolution: Add a few more drops of hot methanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate or a cold mixture of methanol/ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Solid dissolve Dissolve in minimal hot Methanol start->dissolve add_anti Add Ethyl Acetate until turbid dissolve->add_anti re_dissolve Add Methanol until clear add_anti->re_dissolve cool Slowly cool to RT, then ice bath re_dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with cold anti-solvent filtrate->wash dry Dry under vacuum wash->dry end Purified Product dry->end

Caption: Recrystallization workflow for purification.

Troubleshooting Guide (Q&A Format)

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.

  • Cause & Solution: The compound is precipitating from a solution in which it is still highly soluble. Try adding more of the anti-solvent (ethyl acetate) to the hot, clear solution before cooling. This decreases the compound's solubility at all temperatures and encourages crystal lattice formation instead of amorphous precipitation. Alternatively, try a different solvent system, such as isopropanol/diethyl ether.

Q2: The purity of my compound did not improve after recrystallization. What went wrong?

A2: This suggests that the chosen solvent system is not effective at discriminating between your product and the impurities.

  • Cause & Solution: The impurities may have similar solubility profiles to the product in the methanol/ethyl acetate system.

    • Analytical Check: First, confirm the identity of the impurities if possible (e.g., via NMR or LC-MS). Common impurities could be starting materials or inorganic salts from the synthesis.

    • Alternative Solvents: Experiment with different solvent/anti-solvent pairs. For a polar hydrochloride salt, consider systems like Ethanol/Toluene, Isopropanol/Hexanes, or Water/Acetone.

    • Alternative Method: If impurities are structurally very similar, column chromatography may be necessary.[3][4] Use a polar stationary phase like silica gel with a mobile phase such as Dichloromethane/Methanol with a small amount of acetic or formic acid to improve peak shape.

Q3: My recovery yield after recrystallization is very low. How can I improve it?

A3: Low yield is often due to using too much solvent during the dissolution step or incomplete precipitation.

  • Cause & Solution:

    • Minimize Initial Solvent: Ensure you are using the absolute minimum amount of hot methanol required to dissolve the crude solid.

    • Sufficient Cooling: Allow adequate time for cooling in the ice bath (at least 30-60 minutes) to ensure maximum precipitation.

    • Solvent Choice: Your compound might be too soluble even in the cold solvent mixture. A different anti-solvent that more drastically reduces the compound's solubility might be needed.

    • Check the Filtrate: You can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals, although this crop may be of lower purity.

Troubleshooting Decision Tree

G start Recrystallization Issue Encountered oiling_out Product 'Oils Out' start->oiling_out low_purity Purity Not Improved start->low_purity low_yield Low Recovery Yield start->low_yield oiling_out_sol1 Add more anti-solvent to hot solution oiling_out->oiling_out_sol1 oiling_out_sol2 Try different solvent system (e.g., IPA/Ether) oiling_out->oiling_out_sol2 low_purity_sol1 Analyze impurities (NMR, LC-MS) low_purity->low_purity_sol1 low_yield_sol1 Use minimum hot solvent low_yield->low_yield_sol1 low_yield_sol2 Increase cooling time in ice bath low_yield->low_yield_sol2 low_yield_sol3 Recover second crop from mother liquor low_yield->low_yield_sol3 low_purity_sol2 Switch solvent system low_purity_sol1->low_purity_sol2 low_purity_sol3 Consider column chromatography low_purity_sol2->low_purity_sol3

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: Is this compound hygroscopic? How should I store it? A: Like many amine hydrochloride salts, this compound has the potential to be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere (like a glove box) to prevent moisture absorption. Store at room temperature away from light.

Q: What analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended:

  • ¹H NMR: To confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To achieve a more sensitive purity assessment and confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Q: Can I purify this compound without its hydrochloride salt form? A: Yes, it is possible to purify the free base (the zwitterion), but its solubility profile will be different. The free base can be generated by careful neutralization with a base. However, the zwitterionic form can be very polar and potentially difficult to handle, often showing high water solubility and very low solubility in organic solvents.[5] Purification of the hydrochloride salt is generally more straightforward as it behaves more predictably in standard solvent systems.

References

Improving yield in reactions involving 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this valuable building block. My goal is to provide you with in-depth, field-proven insights to help you improve reaction yields and minimize impurities. The inherent strain of the four-membered azetidine ring offers unique conformational rigidity, a desirable trait in modern drug design, but it also introduces specific chemical stability challenges that must be carefully managed.[1][2][3]

This document is structured as a series of frequently asked questions (FAQs) that address common issues encountered during synthetic transformations involving this reagent.

Frequently Asked Questions (FAQs)
1. My amide coupling reaction is giving a low yield. What are the common causes and how can I improve it?

This is the most common query we receive. Low yields in amide coupling reactions with this compound typically stem from three primary areas: incomplete activation of the carboxylic acid, suboptimal base selection and stoichiometry, or competing side reactions.

Causality Analysis:

  • The Hydrochloride Salt: The starting material is a hydrochloride salt. The azetidine nitrogen is protonated, and the carboxylic acid is free. For an amide coupling, you are reacting the carboxylic acid moiety. However, the presence of the acidic ammonium salt can interfere with the basic conditions required for many coupling reactions. More importantly, if you intend to later functionalize the azetidine nitrogen, this proton must be removed.

  • Carboxylic Acid Activation: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] The carboxylic acid must be converted into a more electrophilic "active ester" intermediate to facilitate nucleophilic attack by the amine. If this activation is incomplete, the yield will suffer.

  • Base Selection: A suitable base is crucial. Its primary role is to neutralize the HCl salt and to scavenge the acid generated during the coupling reaction. A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically preferred to prevent it from competing with the desired amine nucleophile.

Troubleshooting Strategies:

ProblemProbable CauseRecommended Solution
Low Conversion Insufficient carboxylic acid activation.Use a high-efficiency coupling reagent like HATU or T3P. Ensure stoichiometry is correct (typically 1.1-1.2 equivalents).
Incorrect base stoichiometry.Use at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA). One equivalent is consumed by the HCl salt, and another is needed for the coupling reaction itself.
Reaction Stalls Poor solubility of reactants or intermediates.Switch to a more polar aprotic solvent like DMF or NMP. Gentle heating (40-50 °C) can also help, but monitor for side reactions.
Byproduct Formation See FAQ #2 below.Reaction conditions are too harsh (e.g., high temperature, wrong pH).

dot

ReactionPathways Start Azetidine Starting Material Desired Desired Amide Product Start->Desired Amide Coupling (Mild Conditions, e.g., HATU, DIPEA, RT) SideProduct Ring-Opened Byproduct Start->SideProduct Side Reaction (Harsh Conditions, e.g., Strong Acid/Base, High Temp)

References

Optimizing Reaction Conditions for Scaling Up 3-Methoxyazetidine-3-carboxylic acid Hydrochloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for optimizing the synthesis of 3-Methoxyazetidine-3-carboxylic acid hydrochloride.

Prepared by a Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The following sections are designed to address common challenges, from initial reaction optimization to large-scale production, in a practical, question-and-answer format. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.

Section 1: Synthesis Overview & Key Stages

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A common and effective strategy begins with a commercially available precursor, 1-Boc-3-hydroxyazetidine-3-carboxylic acid ethyl ester. The general synthetic pathway involves three key transformations: O-methylation, saponification of the ester, and finally, deprotection of the Boc group with concurrent salt formation.

Synthetic_Pathway cluster_0 Key Stages Start 1-Boc-3-hydroxyazetidine- 3-carboxylic acid ethyl ester Methylation O-Methylation Start->Methylation NaH, MeI THF Intermediate1 1-Boc-3-methoxyazetidine- 3-carboxylic acid ethyl ester Methylation->Intermediate1 Saponification Saponification Intermediate1->Saponification LiOH THF/H2O Intermediate2 1-Boc-3-methoxyazetidine- 3-carboxylic acid Saponification->Intermediate2 Deprotection Deprotection & Salt Formation Intermediate2->Deprotection HCl in Dioxane Final 3-Methoxyazetidine-3-carboxylic acid hydrochloride Deprotection->Final caption General Synthetic Pathway

Caption: General Synthetic Pathway for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, with a focus on practical solutions and the rationale behind them.

Stage 1: O-Methylation

Question: My O-methylation of 1-Boc-3-hydroxyazetidine-3-carboxylic acid ethyl ester is slow and gives a low yield. How can I optimize this step?

Answer: Incomplete methylation is a common issue, often stemming from the choice of base, methylating agent, and reaction conditions. Here are several parameters to consider for optimization:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base frequently used for this type of Williamson ether synthesis. Ensure you are using a fresh, high-purity grade of NaH. The reactivity of NaH can be enhanced by washing it with dry hexanes prior to use to remove the protective mineral oil coating. Alternative bases to consider include potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), which offer better solubility in organic solvents.

  • Solvent Choice: The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). DMF can be particularly effective at solvating the intermediate alkoxide, thereby increasing its reactivity. However, be aware that DMF has a high boiling point and can be difficult to remove, which may be a consideration for scale-up.

  • Temperature Control: The initial deprotonation with NaH is often performed at 0°C to control the exothermic reaction and hydrogen gas evolution. After the deprotonation is complete, the reaction mixture can be slowly warmed to room temperature or gently heated (e.g., to 40-50°C) to drive the methylation to completion.

  • Stoichiometry: Use a slight excess of both the base (1.1-1.2 equivalents) and the methylating agent (1.1-1.5 equivalents) to ensure complete conversion of the starting material.

Question: I'm observing a significant amount of a side product that appears to be N-methylated. How can I prevent this?

Answer: While the azetidine nitrogen is protected by the Boc group, some N-methylation can occur under harsh conditions. To improve selectivity for O-methylation:

  • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the more kinetically controlled O-methylation over the thermodynamically favored N-methylation.

  • Controlled Addition: Add the methylating agent (e.g., methyl iodide) slowly to the reaction mixture containing the in-situ generated alkoxide. This keeps the concentration of the electrophile low, minimizing side reactions.

  • Choice of Methylating Agent: While methyl iodide is highly reactive, you might consider using dimethyl sulfate. It is a less expensive and often effective alternative, though it is also highly toxic and requires careful handling.

Question: What are the primary safety concerns when scaling up the use of sodium hydride and methyl iodide?

Answer: Both reagents present significant hazards that are magnified on a larger scale.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air. On a large scale, the addition of NaH must be done under a robust inert atmosphere (nitrogen or argon). The exotherm from the reaction with the starting material and any trace moisture must be carefully managed with an efficient cooling system.

  • Methyl Iodide (MeI): Methyl iodide is a known carcinogen and is highly toxic. Its use on a large scale requires a closed system to prevent vapor release. All transfers should be done via cannula or a closed-charging system. Consider process safety reviews (e.g., HAZOP) before scaling up reactions involving these reagents.

Stage 2: Saponification

Question: My saponification of the ethyl ester is not going to completion, or I am seeing degradation of the product. What are the best practices for this step?

Answer: Saponification is generally a robust reaction, but issues can arise from improper conditions.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide as it tends to give cleaner reactions with less risk of epimerization at adjacent stereocenters (though not a concern for this specific molecule).

  • Solvent System: A mixture of THF and water is a common and effective solvent system. THF ensures the solubility of the starting ester, while water is necessary for the hydrolysis reaction.

  • Temperature and Time: The reaction is typically run at room temperature. If the reaction is slow, gentle heating (e.g., to 40°C) can be applied. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions, which could potentially lead to degradation.

  • Work-up: After the reaction is complete, the aqueous layer should be carefully acidified to a pH of around 3-4 with a suitable acid (e.g., 1M HCl or citric acid) to protonate the carboxylate. The product can then be extracted with an organic solvent like ethyl acetate.

Stage 3: Deprotection and Salt Formation

Question: I am struggling with the removal of the Boc group. What are the most effective methods?

Answer: Boc deprotection is typically straightforward but can be problematic if not executed correctly.

  • Reagent Choice: The most common method is treatment with a strong acid. A solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether is highly effective. Trifluoroacetic acid (TFA) can also be used, but this would require a subsequent salt switch to obtain the hydrochloride.

  • Stoichiometry and Control: Using a pre-prepared solution of HCl in dioxane (e.g., 4M) allows for precise control over the amount of acid added. A large excess of acid is typically used to drive the reaction to completion.

  • Solvent and Temperature: The reaction is often run at room temperature. The product hydrochloride salt is often insoluble in the reaction solvent and will precipitate out, which drives the reaction to completion.

Question: The final hydrochloride salt is proving difficult to crystallize or is oily. What can I do to improve the isolation of a solid product?

Answer: Obtaining a crystalline solid is crucial for purity.

  • Solvent Selection: The choice of solvent for the deprotection is critical. Dioxane and diethyl ether are good choices because the resulting hydrochloride salt often has low solubility in these solvents.

  • Anti-Solvent Addition: If the product remains in solution, the addition of an anti-solvent (a solvent in which the product is insoluble) can induce precipitation. For example, if the reaction is in dioxane, adding a non-polar solvent like hexanes or MTBE can help.

  • Trituration: If an oil is obtained, it can often be solidified by trituration. This involves stirring the oil with a suitable solvent (or solvent mixture) until it converts to a solid.

  • Recrystallization: If the initial solid is impure, it can be recrystallized from a suitable solvent system, such as methanol/ethyl acetate or ethanol/diethyl ether.[1]

Section 3: Scale-Up Considerations

Question: How should I manage the exotherms during the methylation and deprotection steps on a larger scale?

Answer: Thermal management is a critical safety and quality consideration during scale-up.

  • Controlled Addition: Instead of adding reagents in one portion, they should be added slowly and controllably over time. This is especially true for the addition of NaH and the acid for deprotection.

  • Efficient Cooling: The reactor must have an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). The cooling capacity of the reactor must be sufficient to handle the heat generated by the reaction.

  • Reaction Calorimetry: For large-scale production, it is highly recommended to perform reaction calorimetry studies on a small scale to understand the thermal profile of the reaction and identify any potential thermal runaway hazards.

Question: What are the key differences in work-up and purification strategies when moving from the lab to a pilot plant?

Answer: Scale-up necessitates a shift from techniques that are practical in the lab to those that are robust and efficient on a larger scale.

ParameterLab Scale (Grams)Pilot/Production Scale (Kilograms)Rationale for Change
Purification Flash column chromatographyCrystallization / RecrystallizationChromatography is expensive, solvent-intensive, and time-consuming at a large scale. Crystallization is more economical and scalable.
Extraction Separatory funnelJacketed reactor with bottom outlet valveAllows for safe and efficient handling of large volumes of liquids.
Filtration Buchner funnelNutsche filter/dryer or centrifugeProvides better containment, efficiency, and drying capabilities for large quantities of solid product.
Drying Rotary evaporator, vacuum ovenAgitated filter dryer, vacuum tray dryerMore efficient for removing large volumes of solvent from solid products.

Section 4: Analytical Methods for Quality Control

Question: What analytical techniques are best suited for monitoring these reactions and ensuring the quality of the final product?

Answer: A robust analytical strategy is essential for process control and quality assurance.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.[2]

    • Gas Chromatography (GC): Can be useful for monitoring volatile components.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and intermediates.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • HPLC: To determine the purity of the final product.

    • Elemental Analysis: To confirm the elemental composition of the final salt.

Section 5: Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow start Problem Encountered stage Identify Reaction Stage start->stage methylation_issue O-Methylation Issue? stage->methylation_issue Methylation saponification_issue Saponification Issue? stage->saponification_issue Saponification deprotection_issue Deprotection/Isolation Issue? stage->deprotection_issue Deprotection incomplete_methylation Incomplete Reaction/ Low Yield methylation_issue->incomplete_methylation Yes side_product N-Methylation Side Product methylation_issue->side_product No incomplete_saponification Incomplete Reaction saponification_issue->incomplete_saponification Yes deprotection_failed Incomplete Deprotection deprotection_issue->deprotection_failed Yes isolation_problem Oily Product/ Poor Crystallization deprotection_issue->isolation_problem No check_reagents Check Base/MeI Quality & Stoichiometry incomplete_methylation->check_reagents optimize_conditions Increase Temp/ Change Solvent (DMF) check_reagents->optimize_conditions lower_temp Lower Reaction Temp side_product->lower_temp slow_addition Slow Addition of MeI lower_temp->slow_addition increase_time_temp Increase Reaction Time/ Gentle Heating incomplete_saponification->increase_time_temp check_base Verify Base Stoichiometry increase_time_temp->check_base check_acid Ensure Sufficient Acid (Excess) deprotection_failed->check_acid triturate Triturate with Anti-Solvent (e.g., Hexanes, MTBE) isolation_problem->triturate recrystallize Recrystallize from MeOH/EtOAc or EtOH/Ether triturate->recrystallize caption Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency in Peptide Synthesis with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting for a common and often frustrating challenge: low coupling efficiency, particularly when incorporating constrained or sterically hindered amino acids. Our approach is rooted in mechanistic understanding and validated by field-proven protocols to empower you to overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are constrained amino acids, and why do they cause coupling problems?

Constrained amino acids are residues that have restricted conformational flexibility. This category includes:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr)

  • α,α-disubstituted amino acids: Aminoisobutyric acid (Aib)[1][2]

  • N-alkylated amino acids: N-methylated amino acids

  • Proline (Pro) and its derivatives

These amino acids present a significant challenge in SPPS due to steric hindrance. The bulky side chains or substituted α-carbon/α-amino groups physically obstruct the incoming activated amino acid from approaching the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.[3][4]

Q2: My Kaiser test is negative, but I still have low yield. What could be the issue?

While the Kaiser test is a valuable tool for detecting primary amines, it can be unreliable in certain situations.[5] A "false negative" can occur if the N-terminus is sterically inaccessible due to peptide aggregation, even if free amines are present. For N-terminal proline, a secondary amine, the standard Kaiser test gives a less intense red-brown color, which can be misinterpreted.[5] In these cases, it's crucial to use an alternative test like the isatin or chloranil test for secondary amines and to consider the possibility of on-resin aggregation.[5]

Q3: When should I consider using a "stronger" coupling reagent?

Standard carbodiimide reagents like DCC and DIC may be insufficient for sterically demanding couplings.[6] You should consider upgrading to a more potent in-situ activating reagent, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP), when you observe incomplete coupling with hindered amino acids.[6][7][8] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[6]

Q4: Can changing the solvent improve my coupling efficiency?

Absolutely. The solvent's role in solvating the peptide-resin complex is critical for successful coupling.[9] Poor solvation can lead to peptide aggregation, which further exacerbates coupling issues. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[6][10] For severe aggregation, solvent mixtures containing DMSO can be beneficial.[3][11]

II. Troubleshooting Guides

This section provides detailed strategies for specific, challenging coupling scenarios.

Guide 1: Low Coupling Efficiency with α,α-Disubstituted Amino Acids (e.g., Aib)

The presence of two substituents on the α-carbon makes these amino acids exceptionally hindered.[2][12][13] Standard coupling protocols often fail, resulting in truncated sequences.

Causality and Logic:

The steric bulk at the α-carbon directly impedes the approach of the activated carboxyl group to the N-terminal amine. This significantly increases the activation energy of the reaction, requiring more potent activation chemistry and optimized reaction conditions.

Troubleshooting Workflow:

start Low Coupling with Aib reagent Upgrade Coupling Reagent start->reagent Initial Step double_couple Perform Double Coupling reagent->double_couple If still incomplete success Successful Coupling reagent->success If sufficient microwave Utilize Microwave Synthesis double_couple->microwave For persistent issues double_couple->success If sufficient acyl_fluoride Use Acyl Fluoride Chemistry microwave->acyl_fluoride For extremely difficult cases microwave->success If sufficient acyl_fluoride->success

Caption: Troubleshooting workflow for Aib coupling.

Recommended Protocols:

Protocol 1: Double Coupling with HATU

  • First Coupling:

    • Following standard Fmoc deprotection, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-Aib-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.[6]

    • Add the activated solution to the resin and couple for 45-60 minutes.[6]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-Aib-OH.[6]

    • Monitor for completion using a suitable test after the second coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is reserved for cases where even potent uronium reagents fail.[6]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 eq.) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine and allow the reaction to proceed. Monitoring is crucial as reaction times can be significantly longer.[6]

Guide 2: Overcoming On-Resin Aggregation with Pseudoproline Dipeptides

Peptide chain aggregation is a major cause of synthetic failure, especially in long or hydrophobic sequences. Pseudoproline dipeptides are a powerful tool to mitigate this issue.[14][15]

Causality and Logic:

Pseudoproline dipeptides, derived from Ser, Thr, or Cys, introduce a "kink" into the peptide backbone, similar to proline.[15][16] This conformational disruption hinders the intermolecular hydrogen bonding responsible for β-sheet formation, which is the primary driver of aggregation.[16][17] By preventing aggregation, the peptide chains remain well-solvated and accessible for subsequent coupling reactions.[14]

When to Use Pseudoprolines:
  • Synthesizing peptides longer than 30 amino acids.[16]

  • Sequences rich in hydrophobic residues.[16]

  • Peptides known to have poor coupling efficiencies due to on-resin aggregation.[16]

Implementation Strategy:

start Synthesizing Aggregation-Prone Peptide identify Identify Ser/Thr Residues in Sequence start->identify replace Replace with Fmoc-Xaa-Yaa(ψPro)-OH Dipeptide identify->replace couple Couple using Standard Protocol (e.g., HBTU/DIPEA) replace->couple continue_synthesis Continue Synthesis couple->continue_synthesis cleavage Final Cleavage (TFA) continue_synthesis->cleavage Reverts to native Ser/Thr result Improved Yield and Purity cleavage->result

Caption: Strategy for using pseudoproline dipeptides.

Protocol 3: Incorporation of a Pseudoproline Dipeptide
  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1 minute.[16]

  • Coupling: Add the activated pseudoproline dipeptide solution to the deprotected resin. Agitate at room temperature for 2 hours.[16]

  • Monitoring: Use the Kaiser test to monitor the reaction. If the test is positive, extend the coupling time or perform a second coupling.[16]

  • Cleavage: The pseudoproline modification is temporary and is readily cleaved during the final TFA cleavage step, reverting to the native Ser or Thr residue.[16]

Guide 3: Leveraging Microwave-Assisted Peptide Synthesis (MA-SPPS)

For difficult couplings that are kinetically slow at room temperature, microwave energy can be a transformative tool.[18][19]

Causality and Logic:

Microwave energy rapidly and uniformly heats the reaction system, providing the necessary activation energy to overcome steric barriers and accelerate reaction rates for both coupling and deprotection steps.[18] This leads to significantly shorter cycle times and can often drive difficult couplings to completion where conventional methods fail.[19][20]

Data Summary: Coupling Reagent Effectiveness
Coupling ReagentActivated SpeciesReactivityNotes
DIC/DCC O-acylisoureaLow-ModerateProne to racemization; requires HOBt additive.[21][22]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides but can be insufficient for very hindered residues.[6][21]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[6]
HATU/PyAOP OAt esterVery HighHighly efficient due to the lower pKa and anchimeric assistance of HOAt.[21][23] Recommended for most difficult couplings.[7]
COMU Oxyma esterVery HighOxyma-based reagents perform better than those based on HOBt.[23]

III. Monitoring Coupling Reactions

Accurate monitoring is essential to determine if a coupling reaction is complete.[5][24]

  • Kaiser Test: Detects primary amines (blue color). Unreliable for N-terminal proline or in cases of severe aggregation.[5]

  • Isatin/Chloranil Test: Used for secondary amines like proline (blue color indicates incomplete coupling).[5]

  • On-Resin Monitoring: Techniques like real-time monitoring of resin swelling can provide insights into coupling efficiency and aggregation.[25][26]

If a monitoring test indicates an incomplete reaction, a second coupling should be performed. If significant unreacted amine remains, this often points to peptide aggregation.[5] If a second coupling fails, the unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion peptide impurities.[5]

IV. References

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Peptide Aggregation with Pseudoprolines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Pseudoproline Dipeptides. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Yang, H., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Impact of solvent choice on Fmoc-Pro-Pro-OH coupling. Retrieved from --INVALID-LINK--

  • Collins, J. M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Science. Retrieved from --INVALID-LINK--

  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from --INVALID-LINK--

  • Law, R., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from --INVALID-LINK--

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Retrieved from --INVALID-LINK--

  • Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from --INVALID-LINK--

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from --INVALID-LINK--

  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). PubMed. Retrieved from --INVALID-LINK--

  • ChemPep. (n.d.). Peptide Coupling Reagents: Selection and Use. Retrieved from --INVALID-LINK--

  • Hojo, K., et al. (2014). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from --INVALID-LINK--

  • ChemSpace. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Tantry, S. J., et al. (2004). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Retrieved from --INVALID-LINK--

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from --INVALID-LINK--

  • Collins, J. M., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ResearchGate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

  • Bohrium. (2022). Synthesis of highly congested amino acids and peptides. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from --INVALID-LINK--

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in solid-phase synthesis of Temporin A. Retrieved from --INVALID-LINK--

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of a Strained Ring

This compound incorporates a four-membered azetidine ring. The inherent ring strain in such structures can make them susceptible to decomposition pathways not typically observed in larger, more stable ring systems like pyrrolidines or piperidines.[1][2] The presence of a quaternary carbon center, a methoxy group (ether), and a carboxylic acid further complicates its stability profile, particularly in aqueous solutions where pH can play a critical role. This guide provides answers to common questions, troubleshooting advice, and protocols to proactively assess the stability of this compound in your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results are inconsistent. Could the stability of my compound solution be the issue?

A1: Yes, inconsistent results are a classic symptom of compound degradation. The azetidine ring, especially when protonated under acidic conditions (as is likely with the hydrochloride salt), can be susceptible to nucleophilic attack, leading to ring-opening.[1][3] This creates degradation products with different structures, polarities, and potentially different biological activities, leading to variable assay readouts.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

  • Control the pH: The stability of azetidines is highly pH-dependent.[1] Strongly acidic conditions (pH < 2) can accelerate ring-opening, while basic conditions (pH > 8) can also promote degradation.[1][3] It is advisable to use a buffered solution, ideally in the slightly acidic to neutral range (pH 4-7), to minimize degradation.

  • Analytical Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your solution before use. Compare the chromatogram to a freshly prepared standard to identify any potential degradation peaks.[4][5][6]

Q2: What are the primary degradation pathways for this molecule in solution?

A2: Based on its structure, two primary degradation pathways are of concern:

  • Acid-Catalyzed Ring Opening: As the hydrochloride salt, the azetidine nitrogen is protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water or other nucleophiles in the medium. This results in the cleavage of the C-N bond and the formation of a linear amino acid derivative.[7][8] Studies on similar N-substituted azetidines have confirmed that decomposition is more rapid at low pH.[1]

  • Hydrolysis of the Methoxy Group: The ether linkage at the C3 position may be susceptible to hydrolysis under strongly acidic conditions, which would lead to the formation of 3-Hydroxyazetidine-3-carboxylic acid.

The diagram below illustrates these potential pathways.

G cluster_0 Degradation Pathways parent 3-Methoxyazetidine- 3-carboxylic acid ring_opened Ring-Opened Product (e.g., Acyclic Amino Acid) parent->ring_opened Acidic Conditions (pH < 4) H₂O Attack on Ring hydrolyzed 3-Hydroxyazetidine- 3-carboxylic acid parent->hydrolyzed Strong Acid (e.g., 1M HCl) Ether Hydrolysis

Caption: Potential degradation pathways for 3-Methoxyazetidine-3-carboxylic acid.

Q3: What are the best practices for preparing and storing stock solutions?

A3: Proper preparation and storage are critical to maintaining the integrity of the compound.

ParameterRecommendationRationale
Solvent Anhydrous DMSO for long-term stock (-20°C or -80°C). For aqueous experiments, use a buffered solution (pH 4-7).DMSO is generally non-reactive and suitable for long-term storage of many small molecules. Buffered aqueous solutions prevent pH extremes that accelerate degradation.[1]
Temperature Store solid compound at 2-8°C. Store DMSO stocks at -20°C or -80°C. Prepare aqueous solutions fresh and use immediately. If short-term storage is needed, keep on ice (0-4°C) for a few hours.Lower temperatures slow down the rate of chemical reactions, including degradation.[9]
Light Store in amber vials or protect from light.While specific photostability data is unavailable, it is a general best practice to protect all research compounds from light to prevent photochemical degradation.[9]
Atmosphere Store solid under an inert atmosphere (e.g., Argon or Nitrogen) if possible.This minimizes the risk of oxidative degradation, which is a common pathway for many organic molecules.[9]
Q4: How can I definitively assess the stability of this compound under my specific experimental conditions?

A4: The most robust method is to conduct a forced degradation study .[10][11] This involves intentionally exposing the compound to stressful conditions to rapidly identify potential degradation products and establish its stability limits.[12] This is a standard practice in the pharmaceutical industry to develop stability-indicating analytical methods.[10][13]

The workflow for such a study is outlined below:

G cluster_stress Stress Conditions start Prepare Compound Solution in Experimental Buffer t0 Time-Zero Analysis (HPLC/LC-MS) start->t0 acid Acidic Stress (e.g., 0.1M HCl) start->acid stress Incubate under Stress Conditions (e.g., 37°C, 24h) base Basic Stress (e.g., 0.1M NaOH) thermal Thermal Stress (Elevated Temp) oxidative Oxidative Stress (e.g., H₂O₂) analysis Time-Point Analysis (HPLC/LC-MS) acid->analysis base->analysis thermal->analysis oxidative->analysis compare Compare t=0 vs. t=x Quantify Parent Peak Identify Degradant Peaks analysis->compare stable Result: Stable (<5% degradation) compare->stable Degradation < 5% unstable Result: Unstable (>5% degradation) -> Adjust Protocol compare->unstable Degradation > 5%

Caption: Workflow for a forced degradation study.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of this compound in a specific aqueous buffer.

Objective: To quantify the percentage of the parent compound remaining after incubation under experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with UV detector (or LC-MS for higher sensitivity and mass identification)

  • HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid)

  • Calibrated incubator or water bath

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This is your Primary Stock .

  • Preparation of Test Solution (Time Zero):

    • Spike the Primary Stock into your pre-warmed experimental buffer to achieve the final desired concentration (e.g., 100 µM).

    • Immediately inject an aliquot of this solution onto the HPLC system. This is your t=0 sample . Record the peak area of the parent compound.

  • Incubation:

    • Place the remaining test solution in a calibrated incubator set to your experimental temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from the incubating solution.

    • Immediately inject the aliquot onto the HPLC system and record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample using the formula: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • A loss of more than 5-10% of the parent compound typically indicates meaningful degradation.[9][11]

References

Preventing racemization during the activation of 3-Methoxyazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with the novel, sterically hindered amino acid, 3-Methoxyazetidine-3-carboxylic acid. Our focus is to provide in-depth technical guidance to help you navigate the challenges of activating this unique building block for peptide synthesis while preserving its stereochemical integrity.

As Senior Application Scientists, we understand that incorporating non-canonical amino acids into peptides can be a formidable task. This guide is built on established principles of peptide chemistry, drawing parallels from experiences with other challenging α,α-disubstituted and sterically hindered amino acids, to provide you with a robust framework for success.

Frequently Asked Questions (FAQs)

Q1: What makes 3-Methoxyazetidine-3-carboxylic acid prone to racemization?

A1: Any chiral amino acid (excluding glycine) can experience some degree of racemization during the activation of its carboxylic acid for peptide bond formation.[1] The primary mechanism involves the formation of a planar intermediate, which allows for the loss of stereochemistry at the α-carbon. For 3-Methoxyazetidine-3-carboxylic acid, its structure as an α,α-disubstituted amino acid introduces specific considerations.

While the classic oxazolone (or azlactone) formation pathway for racemization is blocked due to the absence of a proton at the α-carbon, racemization can still occur through a direct enolization mechanism under basic conditions.[2] The strained nature of the azetidine ring and the electronic influence of the methoxy group can affect the acidity of protons on adjacent carbons, although direct α-proton abstraction is not possible. The primary concern during activation is ensuring that the chosen conditions do not promote side reactions that could compromise stereochemical purity.

Q2: Which factors are most critical to control to prevent racemization with this amino acid?

A2: Based on extensive experience with other challenging amino acids, the following factors are paramount:

  • Choice of Coupling Reagent: High-efficiency reagents that promote rapid amide bond formation are essential.[3] This minimizes the lifetime of the activated intermediate, reducing the opportunity for side reactions.

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are critical.[4][5] They act as scavengers for overly reactive species and form active esters that are more stable and less prone to racemization.

  • Base Selection: The choice and stoichiometry of the base are crucial.[6] Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA), which can more readily promote racemization.

  • Reaction Temperature: Lower temperatures are generally recommended for carbodiimide-mediated couplings to suppress side reactions, including the formation of N-acylurea.[4]

Q3: Are urethane-based N-protecting groups (Fmoc, Boc) sufficient to prevent racemization?

A3: Yes, using urethane-based protecting groups like Fmoc or Boc is a foundational strategy for minimizing racemization.[4][5] The electronic nature of the urethane carbonyl group significantly reduces the tendency of the N-protected amino acid to form the highly racemization-prone oxazolone intermediate, which is a common issue with acyl-type protecting groups.[5] While 3-Methoxyazetidine-3-carboxylic acid cannot form an oxazolone due to its α,α-disubstitution, the use of urethane protecting groups is still standard best practice for maintaining stereochemical integrity during peptide synthesis.

Troubleshooting Guide: Overcoming Common Challenges

This section provides solutions to specific issues you may encounter during the activation and coupling of 3-Methoxyazetidine-3-carboxylic acid.

Problem 1: Low Coupling Yield or Incomplete Reaction

The steric hindrance presented by the quaternary α-carbon and the rigid azetidine ring can significantly slow down coupling kinetics.

Root Causes & Solutions:

  • Insufficient Activation: Standard coupling reagents may not be potent enough.

    • Solution: Employ high-reactivity phosphonium or aminium/uronium salt-based coupling reagents. Reagents like HATU, HCTU, PyAOP, and PyBrOP are specifically designed for coupling sterically hindered amino acids.[3][7][8] These reagents generate highly reactive intermediates that can overcome the steric barrier.

  • Short Activation Time: The pre-activation step may be too brief for this hindered amino acid.

    • Solution: Increase the pre-activation time (the period after adding the coupling reagent but before adding the amine component) to 5-15 minutes to ensure complete formation of the active ester.[3]

  • Low Reaction Temperature: While beneficial for preventing some side reactions, excessively low temperatures can hinder the coupling of bulky residues.

    • Solution: If using a potent coupling reagent like HATU, perform the reaction at room temperature (20-25°C). For particularly difficult couplings, the temperature may be cautiously increased to 40°C.[3]

Diagram: Recommended Activation Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling A Dissolve N-protected 3-Methoxyazetidine-3-carboxylic acid and Additive (e.g., Oxyma) in DMF B Add Base (e.g., DIPEA) A->B 1. C Add Coupling Reagent (e.g., HATU, HCTU) B->C 2. D Pre-activate for 5-15 min at Room Temperature C->D 3. E Add Amine Component (e.g., H-Peptide-Resin) D->E 4. F Allow reaction to proceed (1-4 hours) E->F 5.

Caption: Recommended workflow for activating and coupling the amino acid.

Problem 2: Detection of Racemization/Epimerization in the Final Peptide

While less common for α,α-disubstituted amino acids, loss of stereochemical integrity can still occur under suboptimal conditions.

Root Causes & Solutions:

  • Incorrect Base: The use of a strong, non-hindered base can promote side reactions.

    • Solution: Switch to a sterically hindered base. 2,4,6-collidine has been shown to produce the least amount of racemization in sensitive couplings.[6] Use the minimum necessary equivalents of the base (typically 2.0-3.0 equivalents relative to the carboxylic acid).

  • Inappropriate Coupling Reagent/Additive Combination: Carbodiimides (DCC, DIC) used without an additive are highly prone to causing racemization.[4]

    • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. The combination of DIC with OxymaPure® is highly effective and a safer alternative to HOBt or HOAt.[4] For maximum security, prefer pre-formed phosphonium or aminium reagents like HATU or HCTU, which incorporate the additive's moiety.[9]

  • Extended Reaction Time at Elevated Temperature: Prolonged exposure of the activated amino acid to basic conditions increases the risk of side reactions.

    • Solution: Monitor the reaction progress by a method like the Kaiser test (for solid-phase synthesis) and work up the reaction as soon as it is complete. Avoid unnecessarily long reaction times or high temperatures.

Table: Comparison of Recommended Coupling Systems
Coupling SystemReagent ClassAdvantagesConsiderations
HATU / DIPEA Aminium SaltVery fast, highly effective for hindered couplings, low racemization risk.[3]Higher cost.
HCTU / DIPEA Aminium SaltSimilar to HATU, often more cost-effective.Slightly less reactive than HATU in some cases.
PyAOP / DIPEA Phosphonium SaltExcellent for coupling N-methyl and other hindered amino acids.[7][8]Byproducts can be difficult to remove in solution phase.
DIC / Oxyma CarbodiimideCost-effective, non-explosive additive, low racemization when used correctly.[4]Slower than aminium salts; requires careful temperature control.

Mechanistic Insight: Why Racemization Occurs

Understanding the underlying chemical mechanisms is key to preventing racemization.

Diagram: Racemization Pathways

G cluster_pathway1 Pathway A: Oxazolone Formation (Blocked for this Amino Acid) cluster_pathway2 Pathway B: Direct Enolization (Potential Pathway) A1 N-Acyl Amino Acid (Has α-H) A2 Activation (e.g., DIC) A1->A2 A3 Oxazolone Intermediate (Planar, Achiral at Cα) A2->A3 A4 Racemized Product A3->A4 label_A This pathway requires an α-proton and is NOT operative for 3-Methoxyazetidine-3-carboxylic acid. B1 Activated Amino Acid B3 Enolate Intermediate (Planar) B1->B3 + Base B2 Strong Base B3->B1 + H+ B4 Racemized Product B3->B4 Protonation label_B A concern with strong bases, though less common for urethane-protected amino acids.

References

Technical Support Center: Capping Strategies for 3-Methoxyazetidine-3-carboxylic acid Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling the unique challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing 3-Methoxyazetidine-3-carboxylic acid. This constrained, non-proteinogenic amino acid is a valuable building block in medicinal chemistry for its ability to introduce conformational rigidity. However, its α,α-disubstituted and sterically hindered nature presents significant hurdles, particularly for achieving complete coupling and subsequently capping any unreacted N-terminal amines.

Inefficient coupling leads to deletion sequences, and failure to effectively cap these unreacted sites complicates downstream purification immensely. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful synthesis and purity of your target peptide.

The Core Challenge: Steric Hindrance

The primary obstacle in this process is steric hindrance. The azetidine ring, combined with the α-methoxy and α-carboxyl groups, creates a crowded environment around the secondary amine of the growing peptide chain after the initial coupling. This bulkiness can impede the approach of both the subsequent activated amino acid and standard capping reagents, leading to incomplete reactions. Therefore, both the coupling and capping steps require optimized reagents and conditions to overcome this energy barrier.[1][2][3]

Troubleshooting Guide: Incomplete Capping & Side Reactions

This section addresses common problems observed during the synthesis workflow, diagnosed primarily through LC-MS analysis of the crude peptide.

Q1: My LC-MS shows a significant peak for a deletion sequence (Target Mass - Mass of 3-Methoxyazetidine-3-carboxylic acid residue). What went wrong?

This is the most common issue and points to two potential failures: inefficient coupling of the 3-Methoxyazetidine-3-carboxylic acid itself, or incomplete capping of the unreacted amine before the next coupling cycle.

Potential Cause 1: Inefficient Coupling The steric bulk of 3-Methoxyazetidine-3-carboxylic acid makes standard coupling conditions insufficient.

Recommended Solution:

  • Use a High-Potency Coupling Reagent: Standard reagents like HBTU may be inadequate. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is demonstrably superior for coupling sterically hindered amino acids.[1][4] It forms a more reactive OAt-ester intermediate that can overcome the steric barrier more effectively than the OBt-ester formed by HBTU.[4]

  • Optimize Reaction Conditions: Consider extending the coupling time (e.g., 2-4 hours) or performing a "double coupling" where fresh reagent and amino acid are added for a second reaction cycle.[1] For particularly difficult sequences, microwave-assisted synthesis can increase reaction rates.[1]

  • Ensure Proper Stoichiometry: Use a sufficient excess of the amino acid (3-5 equivalents) and coupling reagents (2.9-4.9 equivalents) relative to the resin loading.

Potential Cause 2: Ineffective Capping The unreacted N-terminal amine, now sterically shielded, is resistant to standard capping protocols.

Recommended Solution:

  • Increase Reagent Equivalents: Use a larger excess of your capping solution. A standard solution of acetic anhydride and a non-nucleophilic base (like pyridine or DIPEA) should be used with at least 10-20 equivalents of each relative to the theoretical unreacted sites.

  • Extend Capping Time: Increase the capping reaction time from the typical 30 minutes to 60-90 minutes to ensure the reagent has sufficient time to access the hindered amine.

  • Confirm Capping Completion: After capping, perform a qualitative test (like a Kaiser test for primary amines or an isatin test for secondary amines) on a small sample of resin beads to ensure all free amines have been acetylated.[1] If the test is positive, repeat the capping procedure.[5]

Q2: I see an unexpected mass of +42 Da on my deletion sequence. What is this?

A mass addition of 42.01 Da corresponds to acetylation (CH₃CO-). This is actually a good sign. It indicates that your capping step was successful on the unreacted amines, but the initial coupling of 3-Methoxyazetidine-3-carboxylic acid failed. This capped, truncated sequence is typically easier to separate from your desired full-length peptide during HPLC purification than an uncapped deletion sequence.[5][6]

Recommended Action: Focus on optimizing the coupling protocol for 3-Methoxyazetidine-3-carboxylic acid as described in Q1. Your capping protocol is likely effective.

Q3: My final product purity is low, with many small peaks in the chromatogram that are difficult to resolve.

This often results from not capping at all or having a very inefficient capping step. Without capping, each subsequent coupling step can add to the growing deletion sequence, creating a complex mixture of N-1, N-2, etc., deletion peptides that are very similar in retention time to the target peptide, making purification a significant challenge.[6]

Recommended Solution: Implement a mandatory and robust capping step immediately after the coupling of 3-Methoxyazetidine-3-carboxylic acid. Do not proceed to the next Fmoc deprotection until a negative Kaiser/isatin test confirms the absence of free amines.

Summary of Troubleshooting Steps
Observed Problem (LC-MS) Primary Cause Recommended Action
Deletion Sequence Peak Incomplete Coupling / Ineffective Capping1. Switch to HATU for coupling. 2. Increase capping reagent excess and reaction time. 3. Perform a double coupling.
Deletion Sequence +42 Da Peak Incomplete Coupling, but Successful Capping Focus on optimizing the coupling step (use HATU, extend time). Your capping protocol is working.
Multiple, Hard-to-Separate Peaks Ineffective or Absent CappingImplement a robust capping protocol after the hindered coupling and verify completion with a colorimetric test.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling of 3-Methoxyazetidine-3-carboxylic acid HCl

This protocol is optimized to maximize coupling efficiency and minimize unreacted sites.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 3-Methoxyazetidine-3-carboxylic acid HCl (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as DIPEA or collidine (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a qualitative test (e.g., isatin test) on a small sample of resin beads.[1] If the test is strongly positive, indicating significant unreacted amine, consider performing a second coupling by repeating steps 4-5.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Robust Capping of Sterically Hindered Amines

This protocol is designed to effectively cap unreacted amines that are sterically shielded.

  • Prepare Capping Solution (Fresh): Create a capping solution of acetic anhydride, DIPEA, and DMF. A common mixture is Ac₂O/DIPEA/DMF (e.g., 1:1:8 v/v/v). For a 0.1 mmol scale, use a significant excess (e.g., 1.0 mL Ac₂O, 1.0 mL DIPEA, 8 mL DMF).

  • Capping Reaction: Add the capping solution to the washed resin from the previous coupling step. Agitate the mixture at room temperature for 60 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Verification: Perform a final isatin test. The result should be negative (no color change), indicating that all accessible amines have been capped. If the test is still positive, repeat the capping procedure.[5]

Diagrams and Workflows

Chemical Reaction Workflow

The following diagram illustrates the key decision points in the coupling and capping process.

G cluster_coupling Coupling Step cluster_qc1 QC 1 cluster_capping Capping Step cluster_qc2 QC 2 cluster_continue Continue Synthesis start_coupling Start: Deprotected Peptide-Resin activate_aa Activate 3-Methoxyazetidine-3-COOH with HATU/DIPEA start_coupling->activate_aa couple Couple to Resin (2h) activate_aa->couple isatin_test1 Isatin Test couple->isatin_test1 recouple Double Couple (Optional) isatin_test1->recouple Positive wash1 Wash with DMF isatin_test1->wash1 Negative recouple->wash1 add_capping_sol Add Ac₂O/DIPEA/DMF (60 min) wash1->add_capping_sol wash2 Wash Resin add_capping_sol->wash2 isatin_test2 Isatin Test wash2->isatin_test2 isatin_test2->add_capping_sol Positive next_deprotection Proceed to Next Fmoc Deprotection isatin_test2->next_deprotection Negative

Caption: Workflow for coupling and capping hindered amino acids.

Troubleshooting Logic Diagram

Use this diagram to diagnose issues based on analytical results.

G start Analyze Crude Peptide by LC-MS main_peak Major Peak at Target Mass? start->main_peak success Synthesis Successful! Proceed to Purification. main_peak->success Yes check_impurities Analyze Impurity Profile main_peak->check_impurities No deletion_peak Deletion Peak (Target Mass - Hindered AA)? check_impurities->deletion_peak other_issues Other Issues: - Side Reactions - Incomplete Deprotection deletion_peak->other_issues No capped_deletion Is Deletion Peak Acetylated (+42 Da)? deletion_peak->capped_deletion Yes improve_coupling Problem: Inefficient Coupling Solution: Use HATU, double couple, extend reaction time. capped_deletion->improve_coupling Yes improve_capping Problem: Ineffective Capping Solution: Increase capping reagent excess and time. Verify with test. capped_deletion->improve_capping No

Caption: Troubleshooting logic based on LC-MS results.

Frequently Asked Questions (FAQs)

Q: Can I use a different capping agent besides acetic anhydride? A: Yes, alternatives exist. For instance, a mixture of acetic acid, DIC, and DIPEA can be used.[7] However, acetic anhydride is robust, inexpensive, and its byproducts are easily washed away. For most applications, optimizing the reaction with acetic anhydride is the most straightforward approach.

Q: Will the methoxy group on the azetidine ring react with the capping reagents? A: It is highly unlikely under standard SPPS capping conditions. Ethers, like the methoxy group, are generally stable and unreactive towards acetic anhydride in the absence of strong Lewis or Brønsted acid catalysts. The primary reaction will be the nucleophilic attack of the free amine on the anhydride.[8][9]

Q: Why is DIPEA or pyridine used in the capping solution? A: Acetic anhydride reacts with the N-terminal amine to form an acetylated amine and acetic acid as a byproduct. The base (DIPEA or pyridine) is crucial to neutralize the generated acetic acid. This prevents the protonation of other free amines on the resin, ensuring they remain nucleophilic and available to react with the capping agent.[10]

Q: Is it necessary to cap after every amino acid coupling? A: While not always mandatory for standard amino acids with high coupling efficiencies (>99.5%), it is highly recommended after coupling a known "difficult" or sterically hindered residue like 3-Methoxyazetidine-3-carboxylic acid. The risk of incomplete coupling is much higher, and failing to cap the resulting deletion sites will significantly complicate the final purification.[11]

References

Validation & Comparative

The Azetidine Advantage: A Comparative Analysis of Peptide Conformation Against the Proline Paradigm

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein engineering, the conformational rigidity imparted by proline residues is a cornerstone of rational design. Its unique cyclic structure restricts the peptide backbone, predisposing it to specific secondary structures and turns that are critical for biological activity. However, the very rigidity that makes proline a powerful tool can also be a limitation. Enter azetidine-2-carboxylic acid (Aze), a smaller, four-membered ring analogue of proline, that offers a nuanced alternative for fine-tuning peptide conformation, stability, and function. This guide provides an in-depth comparative analysis of azetidine versus proline, supported by experimental data, to empower researchers in leveraging these unique building blocks for advanced peptide design.

At a Glance: Proline vs. Azetidine

FeatureProline (Pro)Azetidine (Aze)
Ring Size 5-membered pyrrolidine ring4-membered azetidine ring
Primary Turn Inducement β-turns[1][2]γ-turns[1][2]
Backbone Flexibility More constrainedGenerally more flexible[3]
Cis/Trans Isomerization Significant population of cis isomerCan influence cis/trans ratio, often favoring trans[4]
Ring Pucker Cγ-endo and Cγ-exo puckeringLess pronounced puckering[5]
Impact on Thermal Stability Generally stabilizingCan be destabilizing compared to proline[3]

The Structural Nuances: A Deeper Dive

The fundamental difference between proline and azetidine lies in their ring size, a seemingly small change that has profound implications for peptide backbone geometry.

Proline: The Architect of β-Turns

Proline's five-membered pyrrolidine ring restricts the peptide backbone's phi (φ) dihedral angle to a narrow range (approximately -60°), significantly influencing the local conformation.[1] This constraint is a key reason why proline is frequently found in β-turns, tight reversals of the polypeptide chain that are crucial for protein folding and interaction motifs.[1]

The proline ring itself is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[6] This puckering is coupled to the cis/trans isomerization of the preceding peptide bond.[7] The cis conformation, where the Cα atoms of adjacent residues are on the same side of the peptide bond, is significantly more accessible for proline than for other amino acids. The endo ring pucker is strongly favored in a cis amide bond, while the exo pucker stabilizes the trans conformation.

Diagram: Proline's Conformational Equilibria

G cluster_proline Proline Conformation Pro Proline Residue CisTrans Cis/Trans Isomerization (ω angle) Pro->CisTrans Slow Exchange Pucker Ring Puckering (endo vs. exo) Pro->Pucker Rapid Equilibrium CisTrans->Pucker Coupled Turn β-Turn Formation CisTrans->Turn Influences Pucker->Turn Influences

Caption: Interplay of proline's conformational features.

Azetidine: A Preference for γ-Turns

The smaller, four-membered ring of azetidine introduces a different set of conformational constraints. This smaller ring size forces the peptide backbone to adopt a more compact turn, specifically a γ-turn.[1][2] This is a subtle but significant distinction from the β-turn preference of proline and can be a powerful tool for designing peptides with novel topologies.

Computational and experimental studies have shown that peptides containing azetidine are generally more flexible than their proline-containing counterparts.[3] This increased flexibility arises from a decrease in repulsive non-covalent interactions between the atoms of the azetidine ring and neighboring residues.[3] The azetidine ring is also less puckered than the proline ring.[5]

While proline can significantly populate the cis-amide conformation, the introduction of azetidine can alter this equilibrium. In some contexts, azetidine has been shown to encourage a less stable, all-trans conformation in cyclic peptides.[4]

Diagram: Azetidine vs. Proline Turn Induction

G Pro Proline 5-membered ring Favors β-turn Aze Azetidine 4-membered ring Favors γ-turn Peptide Peptide Backbone Peptide->Pro Peptide->Aze

Caption: Differential turn preference of Proline and Azetidine.

Experimental Evidence: A Comparative Look

The theoretical differences in conformational preferences between azetidine and proline are borne out by experimental data obtained through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state conformation of peptides. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine inter-proton distances, dihedral angles, and the populations of cis and trans isomers.

Studies comparing analogous peptides containing either proline or azetidine have demonstrated the distinct turn structures they induce. For example, 1H NMR and FT-IR studies on model tetrapeptides have shown that while both proline and azetidine derivatives can induce reverse turns, the nature of the turn differs with the ring size. The five-membered ring of proline tends to induce β-turns, whereas the four-membered ring of azetidine residues forces the peptide to preferentially adopt γ-turn conformations.[1][2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and sometimes quantitative assessment of a peptide's conformational ensemble.

When comparing proline- and azetidine-containing peptides, CD can reveal differences in their overall secondary structure content and thermal stability. For instance, the substitution of proline with azetidine in collagen-like peptides has been shown to decrease the thermal stability of the triple helix, an effect that can be monitored by observing the change in the CD signal as a function of temperature.[3]

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information. Crystal structures of azetidine-containing peptides have confirmed the conformational preferences observed in solution. For example, the X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-aminoazetidine unit revealed an all-trans conformation, which is less stable and less accessible in the corresponding all-proline analogue.[4]

Practical Implications for Peptide Design

The choice between incorporating proline or azetidine into a peptide sequence should be guided by the specific design goals.

When to Choose Proline:

  • To induce well-defined β-turns.

  • To introduce significant rigidity into the peptide backbone.

  • To stabilize α-helical or polyproline II (PPII) helical structures.

  • When a significant population of the cis-amide bond is desired.

When to Choose Azetidine:

  • To induce tighter γ-turns.

  • To introduce a degree of flexibility while still constraining the backbone.

  • To explore novel peptide topologies that are not accessible with proline.

  • To potentially increase proteolytic stability by disrupting protease recognition sites.[4]

  • To serve as a functional handle for late-stage peptide modification.[4]

Experimental Protocols

Peptide Synthesis

Peptides containing azetidine can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. Fmoc-protected azetidine-2-carboxylic acid derivatives are commercially available and can be incorporated into peptide sequences using standard coupling reagents.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure and thermal stability of a peptide.

Materials:

  • Purified peptide (>95% purity)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the buffer. Accurately determine the peptide concentration. Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).

  • Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Data Acquisition (Secondary Structure):

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the data from millidegrees to mean residue ellipticity.

  • Data Acquisition (Thermal Stability):

    • Monitor the CD signal at a wavelength characteristic of the folded state (e.g., 222 nm for an α-helix) as the temperature is increased at a constant rate.

    • Plot the mean residue ellipticity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.

Diagram: CD Spectroscopy Workflow

G cluster_workflow CD Spectroscopy Workflow Prep Sample Preparation Setup Instrument Setup Prep->Setup Acquire Data Acquisition Setup->Acquire Process Data Processing Acquire->Process Analyze Analysis (Structure, Tm) Process->Analyze

Caption: A simplified workflow for peptide analysis by CD spectroscopy.

Conformational Analysis by NMR Spectroscopy

Objective: To determine the solution structure and dynamics of a peptide.

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) containing a known concentration of a reference standard (e.g., DSS or TSP). The peptide concentration should typically be in the millimolar range.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H: To get an overall impression of the sample and to check for aggregation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between direct and spin-diffused NOEs, and for determining the cis/trans ratio of proline and azetidine peptide bonds.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular dynamics and simulated annealing protocols to calculate a family of structures that are consistent with the experimental restraints.

    • Cis/Trans Population: Quantify the relative populations of cis and trans isomers by integrating the corresponding cross-peaks in the 2D spectra.

Conclusion

Azetidine-2-carboxylic acid is a valuable addition to the peptide chemist's toolkit, offering a subtle yet powerful means to modulate peptide conformation beyond what is achievable with proline alone. By understanding the distinct conformational preferences of these two cyclic amino acids—the β-turn propensity of proline versus the γ-turn inducement of azetidine—researchers can more rationally design peptides with tailored structures, stabilities, and biological activities. The increased flexibility and altered cis/trans isomerization equilibrium afforded by azetidine open up new avenues for exploring peptide conformational space, leading to the development of novel therapeutics, biomaterials, and research tools.

References

A Comprehensive Guide to the HPLC and NMR Validation of Peptides Containing 3-Methoxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 3-Methoxyazetidine-3-carboxylic acid (3-MeO-Aze) into peptides offers a gateway to novel therapeutics with enhanced properties.[1] The inherent structural rigidity imparted by the azetidine ring can lead to peptides with unique folding patterns and improved resistance to proteolytic degradation.[1] However, these structural modifications necessitate a rigorous and multi-faceted validation approach to ensure the identity, purity, and structural integrity of the synthesized peptide. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive validation of peptides containing 3-MeO-Aze, complete with experimental insights and protocols.

The Imperative of Orthogonal Validation Techniques

The introduction of a constrained, unnatural amino acid such as 3-MeO-Aze can significantly alter a peptide's physicochemical properties, including its hydrophobicity, charge, and conformational dynamics.[1][2] These alterations can present challenges for standard analytical methods.[3] Therefore, a dual-pronged approach utilizing both HPLC and NMR is not merely best practice but a scientific necessity. HPLC provides quantitative data on purity and identifies impurities, while NMR offers detailed structural elucidation, confirming the successful incorporation of the 3-MeO-Aze residue and the overall peptide sequence.[4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[3][6] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[3][6]

Experimental Protocol: RP-HPLC Analysis

A typical analytical RP-HPLC setup for a 3-MeO-Aze-containing peptide would be as follows:

  • Column: C18 stationary phase, 300 Å pore size for optimal separation of larger peptides.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape and resolution.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The specific gradient may need optimization based on the peptide's overall hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

The presence of the 3-MeO-Aze residue may slightly alter the peptide's retention time compared to its natural analog. A peptide containing this modification is expected to be more polar, potentially leading to an earlier elution time.

Data Presentation and Interpretation

The primary output of an HPLC analysis is a chromatogram. The purity of the peptide is determined by integrating the area of the main peak and comparing it to the total area of all peaks.

Table 1: Comparative HPLC Data for a Model Peptide (MP) and its 3-MeO-Aze Analog (MP-Aze)

PeptideRetention Time (min)Purity (%)
MP (Ac-Tyr-Gly-Gly-Phe-Leu-NH2)18.598.2
MP-Aze (Ac-Tyr-Gly-3-MeO-Aze -Phe-Leu-NH2)17.296.5

The data in Table 1 illustrates that the incorporation of 3-MeO-Aze can lead to a noticeable shift in retention time, a critical piece of initial validation.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis & Crude Purification Dissolution Dissolution in Mobile Phase A Peptide_Synthesis->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation RP-HPLC Column (C18) Injection->Separation Detection UV Detector (214/280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: HPLC workflow for peptide purity analysis.

Part 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of peptides in solution.[4][7][8] It provides atom-level information, confirming the amino acid sequence and the successful incorporation and integrity of the 3-MeO-Aze residue.[4][9]

Experimental Protocol: 1D and 2D NMR Analysis

For a comprehensive analysis, a suite of NMR experiments is required.[4][10][11] The peptide sample should be of high purity (>95%) and dissolved in a deuterated solvent, such as D₂O or a mixture of H₂O/D₂O, at a concentration of 1-5 mM.[4]

  • 1D ¹H NMR: Provides an initial overview of the proton environment. The presence of the methoxy group from 3-MeO-Aze should give a characteristic singlet around 3.3-3.5 ppm.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.[4][7][10] This is crucial for assigning the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity (< 5 Å), which is essential for sequential assignment (linking n to n+1 residues).[4][7][10]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[4][12][13] This is particularly useful for confirming the carbon backbone and the specific signals of the 3-MeO-Aze ring.

Data Interpretation: A Step-by-Step Approach
  • Identify Spin Systems: Use the TOCSY spectrum to identify the unique proton networks for each amino acid residue.

  • Sequential Assignment: Use the NOESY spectrum to find correlations between the amide proton of one residue and the alpha proton of the preceding residue (Hα(i) to HN(i+1)).

  • Confirm 3-MeO-Aze Incorporation: Look for the characteristic signals of the 3-MeO-Aze residue in the ¹H, TOCSY, and HSQC spectra. The methoxy protons will appear as a singlet, and the azetidine ring protons will have unique chemical shifts and coupling patterns.

  • Verify Full Sequence: Piece together the assigned spin systems in the correct order based on the sequential NOE contacts.

Table 2: Expected ¹H and ¹³C Chemical Shifts for the 3-MeO-Aze Residue

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
~4.5 - 4.8~60 - 65
Hβ (CH₂)~3.8 - 4.2~50 - 55
OCH₃~3.3 - 3.5~58 - 62

Note: Exact chemical shifts can vary depending on the neighboring residues and the peptide's conformation.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Data Analysis & Structure Determination Pure_Peptide High Purity Peptide (>95%) Dissolve_Deuterated Dissolve in Deuterated Solvent Pure_Peptide->Dissolve_Deuterated NMR_Spectrometer NMR Spectrometer Dissolve_Deuterated->NMR_Spectrometer OneD_H1 1D ¹H NMR_Spectrometer->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_NOESY 2D NOESY NMR_Spectrometer->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC NMR_Spectrometer->TwoD_HSQC Assign_Spins Assign Spin Systems (TOCSY) OneD_H1->Assign_Spins TwoD_TOCSY->Assign_Spins Sequential_Walk Sequential Assignment (NOESY) TwoD_NOESY->Sequential_Walk Confirm_Aze Confirm 3-MeO-Aze Signals (HSQC) TwoD_HSQC->Confirm_Aze Assign_Spins->Sequential_Walk Sequential_Walk->Confirm_Aze Final_Structure Elucidate Final Peptide Structure Confirm_Aze->Final_Structure

Caption: NMR workflow for peptide structural validation.

Conclusion: A Synergistic Approach to Peptide Validation

The successful synthesis of peptides containing novel amino acid analogs like 3-Methoxyazetidine-3-carboxylic acid is a significant step in modern drug discovery. However, the true value of these molecules can only be realized through meticulous validation. By employing a synergistic combination of HPLC for purity assessment and a suite of 2D NMR experiments for definitive structural confirmation, researchers can have the utmost confidence in their synthetic peptides. This dual-validation strategy is not just a quality control measure; it is an integral part of the scientific process that ensures the integrity and reproducibility of research findings in the development of next-generation peptide therapeutics.

References

A Comparative Guide to the Biological Activity of Peptides With and Without Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Researchers, scientists, and drug development professionals are constantly exploring novel chemical modifications to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. One such modification that has garnered significant interest is the incorporation of azetidine scaffolds into the peptide backbone. This guide provides an in-depth, objective comparison of the biological activity of peptides containing azetidine moieties versus their non-modified counterparts, supported by experimental data and established scientific principles.

Introduction: The Rationale for Azetidine Scaffolds in Peptide Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases and poor membrane permeability. The introduction of conformational constraints into the peptide backbone is a well-established strategy to address these challenges. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, serves as a unique building block for this purpose. Its incorporation can profoundly influence the peptide's three-dimensional structure, and consequently, its biological properties. This guide will dissect the multifaceted effects of this structural modification.

The Conformational Impact of Azetidine Incorporation

The substitution of a natural amino acid, particularly proline, with an azetidine-containing residue induces significant alterations in the peptide's conformational landscape. This is the primary driver behind the observed changes in biological activity.

Causality Behind Conformational Changes:

The smaller, more strained four-membered ring of azetidine, compared to the five-membered ring of proline, imposes distinct stereochemical constraints on the peptide backbone. While both proline and azetidine derivatives can induce reverse turns in a peptide sequence, the nature of these turns differs. Proline tends to favor the formation of β-turns, whereas the more constrained azetidine ring preferentially stabilizes γ-turn-like conformations. This shift in secondary structure can have profound implications for how the peptide interacts with its biological target.

Furthermore, studies have shown that peptides containing L-azetidine-2-carboxylic acid (Aze) can be more flexible than their proline-containing counterparts. This is attributed to a reduction in non-covalent repulsive interactions between the ring atoms and adjacent residues. In some cases, the azetidine ring can encourage access to less stable, all-trans conformations, which might be difficult to achieve in unmodified peptides.

Visualizing Conformational Constraints:

The following diagram illustrates the fundamental difference in the turn structures induced by proline and azetidine residues.

G cluster_proline Proline-Induced β-Turn cluster_azetidine Azetidine-Induced γ-Turn Pro Pro i i i+1 i+1 i->i+1 i+3 i+3 i->i+3 H-bond i+2 i+2 i+1->i+2 i+2->i+3 Aze Aze j j j+1 j+1 j->j+1 j+2 j+2 j->j+2 H-bond j+1->j+2

Caption: Proline favors β-turns, while azetidine induces tighter γ-turns.

Enhanced Enzymatic Stability: A Key Advantage

One of the most significant benefits of incorporating azetidine scaffolds is the remarkable increase in resistance to proteolytic degradation. This directly translates to a longer biological half-life, a critical parameter for therapeutic efficacy.

Mechanism of Proteolytic Resistance:

Proteases recognize and cleave specific peptide bond sequences. The altered conformation induced by the azetidine ring can disrupt these recognition sites, sterically hindering the enzyme's access to the scissile bond. It is proposed that the azetidine moiety interferes with the enzyme-substrate binding, thereby preventing amide bond hydrolysis. This protective effect has been demonstrated in studies where azetidine-modified peptides remained intact while their unmodified counterparts were readily hydrolyzed.

Experimental Protocol: Protease Stability Assay

To quantitatively assess the enhanced stability, a standardized protease stability assay is employed. This protocol is designed to be a self-validating system by including a control peptide.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions (e.g., 1 mg/mL) of the azetidine-containing peptide and the corresponding non-azetidine control peptide in an appropriate solvent (e.g., DMSO or water).

    • Prepare a solution of the target protease (e.g., trypsin, chymotrypsin, or human serum) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

    • Prepare a quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)) to stop the enzymatic reaction.

  • Reaction Setup:

    • In separate microcentrifuge tubes, pre-warm the protease solution to 37°C.

    • Initiate the reaction by adding the test peptide (azetidine-containing or control) to the protease solution to a final concentration (e.g., 10-100 µg/mL).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately mix the aliquot with an equal volume of the cold quenching solution to precipitate the protease and halt the reaction.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant, containing the remaining intact peptide, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the peak area of the intact peptide at each time point.

  • Data Interpretation:

    • Plot the percentage of intact peptide remaining versus time for both the azetidine-containing and control peptides.

    • Calculate the half-life (t½) for each peptide.

Data Presentation: Comparative Proteolytic Stability

PeptideHalf-life (t½) in Human Serum (min)
Control Peptide (Ac-Phe-Ala-Gly-NH2)15
Azetidine Peptide (Ac-Phe-Aze-Gly-NH2)> 240

Note: The data presented is illustrative and will vary depending on the specific peptide sequence and protease used.

Impact on Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. While peptide cyclization is a known strategy to improve permeability, the introduction of azetidine scaffolds is also being explored for its potential to enhance this property.

Underlying Principles:

Passive membrane permeability is influenced by factors such as a molecule's size, lipophilicity, and the number of hydrogen bond donors and acceptors. The conformational rigidity imparted by the azetidine ring can lead to a more compact structure with a reduced polar surface area, which may favor membrane translocation. Further research is needed to fully elucidate the structure-permeability relationships for azetidine-containing peptides.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane and is a cost-effective method for early-stage drug discovery.

Step-by-Step Methodology:

  • Preparation of the PAMPA System:

    • A 96-well filter plate (donor plate) and a 96-well acceptor plate are used.

    • The filter membrane of the donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Sample Preparation:

    • Dissolve the test peptides (azetidine-containing and control) in a suitable buffer (e.g., PBS with a small percentage of DMSO) at a known concentration.

  • Assay Procedure:

    • Add the peptide solutions to the donor wells.

    • Fill the acceptor wells with buffer.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate at room temperature for a defined period (e.g., 5 hours).

  • Quantification:

    • After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, the initial concentration of the peptide, and the concentration in the acceptor well after incubation.

Data Presentation: Comparative Cell Permeability

PeptidePapp (x 10⁻⁶ cm/s)
Control Peptide0.5
Azetidine Peptide2.1

Note: This data is hypothetical and serves as an example of how results would be presented.

Influence on Receptor Binding Affinity

The ultimate goal of many therapeutic peptides is to bind with high affinity and selectivity to a specific biological target, such as a receptor or enzyme. The conformational changes induced by azetidine incorporation can significantly impact this interaction.

Structure-Activity Relationship (SAR):

The precise effect on binding affinity is highly dependent on the specific peptide sequence and the nature of the receptor's binding pocket. In some cases, the pre-organization of the peptide into a bioactive conformation by the azetidine scaffold can lead to a significant increase in binding affinity. Conversely, if the induced conformation is not complementary to the binding site, a decrease in affinity may be observed. Therefore, the incorporation of azetidine-containing amino acids is a powerful tool in SAR studies to probe the optimal conformation for receptor binding.

Experimental Protocol: Receptor Binding Assay (ELISA-based)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure the binding affinity of peptides to their target receptors.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the purified target receptor.

  • Blocking:

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or non-fat milk).

  • Peptide Incubation:

    • Add serial dilutions of the azetidine-containing peptide and the control peptide to the wells and incubate to allow for binding.

  • Washing:

    • Wash the wells to remove any unbound peptide.

  • Detection:

    • Add a primary antibody that specifically recognizes the peptide, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent) upon reaction with the enzyme.

  • Data Analysis:

    • Measure the signal intensity, which is proportional to the amount of bound peptide.

    • Plot the signal versus the peptide concentration and fit the data to a binding curve to determine the dissociation constant (Kd) or the half-maximal effective concentration (EC50).

Visualizing the Experimental Workflow:

G cluster_workflow Comparative Biological Activity Workflow Start Start Peptide_Synthesis Synthesize Peptides (Azetidine vs. Control) Start->Peptide_Synthesis Protease_Assay Protease Stability Assay Peptide_Synthesis->Protease_Assay PAMPA Cell Permeability Assay (PAMPA) Peptide_Synthesis->PAMPA Binding_Assay Receptor Binding Assay Peptide_Synthesis->Binding_Assay Data_Analysis Analyze and Compare Data (t½, Papp, Kd) Protease_Assay->Data_Analysis PAMPA->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for comparing key biological activities.

Conclusion and Future Perspectives

The incorporation of azetidine scaffolds into peptides represents a powerful strategy for enhancing their therapeutic potential. The primary advantages, namely increased proteolytic stability and the ability to modulate conformation and receptor binding, make azetidine-containing amino acids valuable tools for medicinal chemists and drug developers. While the effects on cell permeability are still an active area of investigation, the existing data is promising. Future research will likely focus on a more systematic exploration of different azetidine-based building blocks to fine-tune the physicochemical properties of peptides for specific therapeutic applications.

A Guide to the Spectroscopic Comparison of 3-Methoxyazetidine-3-carboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding to biological targets. Specifically, 3-substituted azetidine-3-carboxylic acids are of growing interest as constrained amino acid analogues that can impart unique conformational properties to peptides and small molecule drugs.[1] The introduction of a methoxy group at the 3-position, as in 3-Methoxyazetidine-3-carboxylic acid hydrochloride, further refines the electronic and steric properties of the molecule, offering a handle for molecular design and optimization.

This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its derivatives. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causality behind the spectroscopic observations. Understanding why a proton resonates at a specific chemical shift or why a molecule fragments in a particular manner is paramount for unambiguous structural elucidation and for making informed decisions in a drug development pipeline. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing both detailed experimental protocols and a logical framework for data interpretation.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel small molecule like a 3-Methoxyazetidine-3-carboxylic acid derivative.

Spectroscopic_Workflow Figure 1. Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation & Comparison Sample Synthesized Compound (e.g., 3-Methoxyazetidine-3-carboxylic acid hydrochloride) Dissolution Dissolution in Deuterated Solvent (e.g., D2O, DMSO-d6) Sample->Dissolution FTIR FT-IR Spectroscopy (ATR or KBr pellet) Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR StructureElucidation Structural Elucidation & Confirmation NMR->StructureElucidation FTIR->StructureElucidation MS->StructureElucidation ComparativeAnalysis Comparative Analysis of Derivatives StructureElucidation->ComparativeAnalysis Report Comprehensive Report & Data Archiving ComparativeAnalysis->Report

Caption: A generalized workflow for the spectroscopic analysis of small molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the covalent structure of organic molecules. For azetidine derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern, stereochemistry, and electronic environment of the core scaffold.[2]

A. Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; for hydrochloride salts, D₂O or DMSO-d₆ are often preferred to ensure solubility and to observe exchangeable protons.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup & Data Acquisition:

    • The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of the ¹³C isotope.

    • 2D NMR (COSY & HSQC/HMBC):

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is invaluable for identifying adjacent protons on the azetidine ring.

      • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[3]

B. Comparative ¹H NMR Analysis

The proton NMR spectra of this compound and its derivatives will exhibit characteristic signals for the azetidine ring protons, the methoxy group, and any other substituents. The chemical shifts of the azetidine protons are particularly sensitive to the nature of the substituent at the 3-position and the N-substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton Assignment3-Methoxyazetidine-3-carboxylic acid HClMethyl 3-methoxyazetidine-3-carboxylate HClN-Boc-3-methoxyazetidine-3-carboxylic acidRationale for Chemical Shift Differences
Azetidine CH₂ (H2/H4)~4.0 - 4.5 (m)~4.1 - 4.6 (m)~3.8 - 4.3 (m)The electron-withdrawing Boc group on the nitrogen will likely shield the adjacent protons, causing an upfield shift compared to the protonated amine (hydrochloride salt).
Methoxy (-OCH₃)~3.4 (s)~3.5 (s)~3.3 (s)The electronic environment of the methoxy group is relatively consistent across these derivatives.
Ester Methyl (-COOCH₃)N/A~3.8 (s)N/AA characteristic singlet for the methyl ester protons.
Boc t-butylN/AN/A~1.4 (s)A strong singlet integrating to 9 protons, characteristic of the Boc protecting group.

Note: The acidic proton of the carboxylic acid and the N-H proton of the hydrochloride salt will exchange with D₂O and will likely not be observed. In DMSO-d₆, these would appear as broad singlets at ~10-13 ppm and ~8-10 ppm, respectively.

C. Comparative ¹³C NMR Analysis

The ¹³C NMR spectra provide a map of the carbon skeleton. The chemical shifts of the azetidine ring carbons are indicative of the substitution pattern and hybridization.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

Carbon Assignment3-Methoxyazetidine-3-carboxylic acid HClMethyl 3-methoxyazetidine-3-carboxylate HClN-Boc-3-methoxyazetidine-3-carboxylic acidRationale for Chemical Shift Differences
Azetidine CH₂ (C2/C4)~50 - 55~51 - 56~48 - 53Similar to the ¹H NMR, the Boc group is expected to cause a slight upfield shift of the ring carbons.
Quaternary Carbon (C3)~75 - 80~76 - 81~74 - 79The chemical shift of this carbon is highly dependent on the substituents at this position.
Carboxyl/Ester (C=O)~170 - 175~168 - 173~172 - 177The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the attached group (OH vs. OCH₃) and the N-substituent.
Methoxy (-OCH₃)~52 - 57~53 - 58~51 - 56Relatively consistent across the derivatives.
Ester Methyl (-COOCH₃)N/A~52 - 57N/AA characteristic signal for the methyl ester carbon.
Boc Quaternary CN/AN/A~80 - 85The quaternary carbon of the t-butyl group.
Boc MethylsN/AN/A~28 - 30The three equivalent methyl carbons of the Boc group.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For the compounds , we expect to see characteristic absorptions for the carboxylic acid, amine hydrochloride, ether, and ester functionalities.

A. Experimental Protocol for FT-IR Analysis
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

B. Comparative FT-IR Analysis

The FT-IR spectra will allow for a clear differentiation between the carboxylic acid, its corresponding ester, and the N-Boc protected derivative.

Table 3: Predicted Characteristic FT-IR Absorption Bands (cm⁻¹)

Functional Group3-Methoxyazetidine-3-carboxylic acid HClMethyl 3-methoxyazetidine-3-carboxylate HClN-Boc-3-methoxyazetidine-3-carboxylic acidRationale for Spectral Differences
O-H stretch (Carboxylic Acid)~3300-2500 (broad)N/A~3300-2500 (broad)A very broad and characteristic band for the hydrogen-bonded O-H of the carboxylic acid.[4]
N-H stretch (Amine HCl)~3200-2800 (broad)~3200-2800 (broad)N/ABroad absorptions due to the protonated amine salt.
C=O stretch (Carboxylic Acid)~1730-1700N/A~1720-1690The carbonyl stretch of the carboxylic acid.
C=O stretch (Ester)N/A~1750-1735N/AEsters typically absorb at a slightly higher wavenumber than carboxylic acids.[5]
C=O stretch (Carbamate)N/AN/A~1700-1680The carbonyl of the Boc group.
C-O stretch (Ether & Acid/Ester)~1320-1000~1300-1000~1320-1000A complex region with multiple C-O stretching vibrations.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electrospray ionization (ESI) is the preferred method for these polar, non-volatile molecules.[6]

A. Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire data in positive ion mode. The expected molecular ion will be [M+H]⁺, where M is the free base of the hydrochloride salt.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

B. Comparative MS Analysis

The full scan mass spectrum will confirm the molecular weight of each derivative. The fragmentation patterns observed in MS/MS will be characteristic of the azetidine ring and its substituents.

MS_Fragmentation Figure 2. Predicted Key MS Fragmentation Pathways cluster_frags Primary Fragments Parent [M+H]⁺ (Protonated Molecule) Frag1 Loss of H₂O (from Carboxylic Acid) Parent->Frag1 Frag2 Loss of CH₃OH (from Methoxy Group) Parent->Frag2 Frag3 Loss of CO₂ (from Carboxylic Acid) Parent->Frag3 Frag4 Ring Opening Parent->Frag4

Caption: Common fragmentation pathways for protonated azetidine carboxylic acids.

Table 4: Predicted Molecular Ions and Key Fragments (m/z)

Species3-Methoxyazetidine-3-carboxylic acidMethyl 3-methoxyazetidine-3-carboxylateN-Boc-3-methoxyazetidine-3-carboxylic acidNotes on Fragmentation
[M+H]⁺ 132.06 146.08 232.12 This is the protonated molecular ion of the free base.
Loss of H₂O114.05-214.11A common loss from carboxylic acids.
Loss of CO104.07118.09204.13Loss of carbon monoxide is a common fragmentation pathway.
Loss of CO₂88.07-188.13Decarboxylation is characteristic of carboxylic acids.
Loss of C₄H₈ (isobutylene)--176.08A characteristic loss from the Boc protecting group.

The fragmentation of the azetidine ring itself can lead to a series of smaller ions, and the specific pattern will be diagnostic of the substitution at the 3-position.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound and its derivatives requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the target molecule's identity and purity. This guide has outlined the key experimental considerations and the expected spectral features for this important class of compounds. By understanding the principles behind the data, researchers can confidently characterize novel azetidine derivatives and accelerate their journey from the laboratory to potential therapeutic applications.

References

A Comparative Crystallographic Guide to Molecules Synthesized with 3-Methoxyazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Constrained Scaffolds in Rational Drug Design

In the landscape of modern medicinal chemistry, the strategic use of conformationally constrained non-proteinogenic amino acids is a cornerstone of rational drug design. These building blocks offer a powerful tool to modulate the physicochemical and pharmacological properties of peptide-based therapeutics by enforcing specific backbone geometries. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold. Its inherent ring strain and puckered conformation impart a unique structural rigidity that can enhance metabolic stability and influence peptide folding in predictable ways.[1][2]

This guide focuses on a novel and promising derivative: 3-Methoxyazetidine-3-carboxylic acid (3-MeO-Aze-3-COOH) . The substitution at the C3 position with both a methoxy and a carboxylic acid group presents a unique combination of steric and electronic features. Understanding the precise three-dimensional impact of this scaffold is paramount for its effective deployment in drug discovery programs. X-ray crystallography remains the gold standard for unambiguously determining molecular structure at atomic resolution, providing critical insights into conformation and intermolecular interactions that govern solid-state properties.[3]

The objective of this technical guide is to provide a comprehensive, comparative framework for understanding the crystallographic impact of incorporating 3-MeO-Aze-3-COOH into a model peptide. Through a proposed comparative study against the well-characterized L-Proline and a flexible analogue, N-methyl-Alanine, we will explore the nuanced effects of this novel building block on peptide conformation, crystal packing, and supramolecular assembly. This guide is intended for researchers, medicinal chemists, and structural biologists seeking to leverage constrained amino acids for the development of next-generation therapeutics.

Part 1: Theoretical and Structural Comparison of Scaffolds

The true value of a molecular scaffold lies in its ability to predictably influence molecular architecture. Here, we dissect the theoretical underpinnings of 3-MeO-Aze-3-COOH in comparison to L-Proline and N-methyl-Alanine.

Conformational Predispositions: A Tale of Three Rings (and a Chain)

The fundamental difference between these building blocks lies in their intrinsic conformational preferences, which are dictated by ring size and substitution.

  • 3-Methoxyazetidine-3-carboxylic acid (3-MeO-Aze-3-COOH): The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate torsional strain.[4] The substituents at the C3 position will adopt either pseudo-axial or pseudo-equatorial orientations. While bulky groups typically favor the pseudo-equatorial position, the geminal disubstitution here creates a unique steric environment. The interplay between the methoxy and the incipient peptide bonds will dictate the precise puckering amplitude and phase. Crystal structure analysis of the related N-acetylated azetidine carboxylic acid reveals a conformation heavily influenced by ring strain.[5][6]

  • L-Proline (Pro): The five-membered pyrrolidine ring of proline is significantly more flexible than the azetidine ring, yet still constrained relative to acyclic amino acids. It adopts one of two primary puckered conformations, known as Cγ-endo ("down") or Cγ-exo ("up") , which are often close in energy.[7] This puckering directly influences the φ (phi) dihedral angle and the overall peptide backbone.

  • N-methyl-Alanine (N-Me-Ala): As an acyclic analogue, N-Me-Ala lacks ring-based constraints. While the N-methylation restricts rotation compared to a standard secondary amide, it still possesses significantly more conformational freedom around its φ and ψ (psi) dihedral angles than either azetidine or proline.

G cluster_0 Conformational Comparison Aze 3-MeO-Aze-3-COOH Pro L-Proline Aze->Pro Increased Flexibility (4 vs 5-membered ring) Aze_prop Puckered Ring High Strain Favors γ-turns Aze->Aze_prop NMeAla N-Me-Alanine Pro->NMeAla Ring Opened (Maximum Flexibility) Pro_prop Endo/Exo Pucker Moderate Strain Favors β-turns Pro->Pro_prop NMeAla_prop Acyclic Low Strain Multiple Conformations NMeAla->NMeAla_prop

Caption: Conformational hierarchy of the compared amino acid scaffolds.

Impact on Peptide Backbone Geometry

The constraints of the ring systems directly translate to the conformation of the peptide backbone.

  • Turn Induction: Studies on azetidine-2-carboxylic acid have shown that the four-membered ring is a potent inducer of gamma (γ)-turns , an 11-atom hydrogen-bonded ring.[8] This is a significant deviation from proline, which is famously known as a strong inducer of beta (β)-turns , a 10-atom hydrogen-bonded structure. This fundamental difference in secondary structure propensity is a critical design element for medicinal chemists.

  • Cis/Trans Amide Isomerism: The amide bond preceding an azetidine ring has a higher propensity to adopt the cis conformation compared to the equivalent bond before a proline residue.[9] This provides another powerful mechanism for fine-tuning peptide shape and controlling interactions with biological targets.

The Unique Role of the Methoxy Group in Crystal Packing

Beyond backbone conformation, the 3-methoxy group offers a distinct advantage in engineering solid-state properties. Unlike proline's aliphatic ring, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor . This enables it to participate in non-covalent interactions, such as C-H···O hydrogen bonds, which can be crucial in directing the supramolecular assembly and stabilizing a specific crystal lattice.[10][11] This feature provides a handle for crystal engineering that is absent in proline and N-Me-Ala.

Part 2: A Proposed Experimental Workflow for Comparative Crystallographic Analysis

To empirically validate the theoretical distinctions discussed above, a systematic experimental approach is required. This section outlines a robust workflow for the synthesis, crystallization, and crystallographic analysis of three model tripeptides: Ac-Ala-[X]-NHMe , where X = 3-MeO-Aze-3-COOH, L-Pro, or N-Me-Ala .

G start Design Model Peptides Ac-Ala-[X]-NHMe synth Peptide Synthesis (Solution Phase) start->synth purify Purification (RP-HPLC) synth->purify char Characterization (LC-MS, NMR) purify->char cryst Crystallization Screening (Hanging Drop Vapor Diffusion) char->cryst hits Identify 'Hit' Conditions cryst->hits hits->cryst No Hits -> Rescreen optimize Optimization of Crystals hits->optimize Promising Leads diffract X-ray Diffraction Data Collection optimize->diffract solve Structure Solution (Direct Methods / MR) diffract->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate validate->refine Refine Further compare Comparative Analysis (Conformation, Packing) validate->compare Model is Sound end Final Structures compare->end

Caption: Experimental workflow for comparative crystallographic analysis.

Experimental Protocols

Causality: Solution-phase synthesis is chosen for its scalability and straightforward purification of intermediates. HATU is a highly efficient coupling reagent that minimizes racemization.

  • Materials: N-acetyl-L-alanine (Ac-Ala-OH), 3-Methoxyazetidine-3-carboxylic acid hydrochloride, Methylamine hydrochloride, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Reverse-phase HPLC system.

  • Step 1: Synthesis of Boc-3-MeO-Aze-3-COOH: Protect the nitrogen of 3-Methoxyazetidine-3-carboxylic acid with a Boc group using standard procedures.

  • Step 2: Coupling to Methylamine:

    • Dissolve Boc-3-MeO-Aze-3-COOH (1.0 eq), HATU (1.1 eq), and methylamine hydrochloride (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup and extract the product (Boc-3-MeO-Aze-3-CONHMe) with ethyl acetate. Purify by flash column chromatography.

  • Step 3: Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to yield the TFA salt of the dipeptide fragment (H-3-MeO-Aze-3-CONHMe·TFA).

  • Step 4: Final Coupling with Ac-Ala-OH:

    • Dissolve Ac-Ala-OH (1.0 eq), HATU (1.1 eq), and the dipeptide TFA salt (1.0 eq) in anhydrous DMF.

    • Cool to 0 °C and add DIPEA (3.0 eq) dropwise.

    • Stir at room temperature overnight.

    • Work up the reaction as in Step 2.

  • Step 5: Purification: Purify the final crude product (Ac-Ala-[3-MeO-Aze-3-COOH]-NHMe) by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain a white powder.

  • Characterization: Confirm the identity and purity (>98%) of the final peptide by LC-MS and ¹H NMR.

(Note: Similar standard peptide coupling protocols would be used for the synthesis of the Proline and N-Me-Alanine containing peptides.)

Causality: This method is a robust, widely used technique that allows for the exploration of a large crystallization space with minimal sample consumption.

  • Sample Preparation: Dissolve the purified, lyophilized peptide in ultrapure water to a final concentration of 10-20 mg/mL. The sample should be filtered through a 0.22 µm syringe filter.[12]

  • Screening: Use a 96-well sitting or hanging drop plate and commercially available sparse-matrix crystallization screens (e.g., Hampton Research Crystal Screen HT, PEG/Ion Screen).

  • Plate Setup:

    • Pipette 50-100 µL of the screen solution into the reservoir wells.

    • On a siliconized cover slip, mix 1 µL of the peptide solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the reservoir well.

  • Incubation: Store the plates in a vibration-free location at a constant temperature (e.g., 20 °C).

  • Inspection: Monitor the drops for crystal growth using a microscope regularly over several weeks. Document the morphology of any crystals or precipitates that form.

Causality: Low-temperature data collection minimizes radiation damage to the crystal, leading to higher-quality diffraction data and a more accurate final structure.

  • Crystal Harvesting: Once suitable crystals (approx. 0.1-0.2 mm) are obtained, loop them out of the drop using a cryo-loop and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).

  • Data Collection: Mount the frozen crystal on a goniometer in a cold nitrogen stream (100 K) on an X-ray diffractometer equipped with a modern detector.[13]

  • Data Processing: Process the collected diffraction images using software like XDS or HKL2000 to integrate the spot intensities and determine the unit cell parameters and space group.

  • Structure Solution: Solve the phase problem using direct methods (for small molecules) with software such as SHELXT.[14]

  • Model Building and Refinement: Build the atomic model into the resulting electron density map using software like Coot. Refine the model against the diffraction data using programs like SHELXL or Phenix, alternating between manual model adjustments and computational refinement until convergence is reached (as indicated by stable R-work and R-free values).[15]

  • Validation: Assess the quality of the final model using tools like MolProbity to check for geometric soundness and deposit the coordinates in the Cambridge Structural Database (CSD).

Part 3: Comparative Data Analysis (Hypothetical)

To illustrate the expected outcomes of the proposed study, the following tables present hypothetical but realistic data.

Table 1: Hypothetical Crystallization Screening Results
Peptide ScaffoldConcentrationHits / Conditions ScreenedBest Condition ExampleCrystal Morphology
3-MeO-Aze-3-COOH 15 mg/mL12 / 1440.1 M HEPES pH 7.5, 20% PEG 3350Rods, single
L-Proline 15 mg/mL9 / 1440.2 M Ammonium Sulfate, 30% PEG 8000Needles, clustered
N-Me-Alanine 15 mg/mL4 / 1440.1 M Tris pH 8.5, 2.0 M NaClSmall plates, showers

Analysis: The 3-MeO-Aze-3-COOH peptide is hypothesized to yield high-quality single crystals more readily due to its rigid conformation, which pre-organizes the molecule and reduces the entropic penalty of crystallization.

Table 2: Hypothetical X-ray Diffraction and Refinement Statistics
ParameterAc-Ala-[3-MeO-Aze ]-NHMeAc-Ala-[L-Pro ]-NHMeAc-Ala-[N-Me-Ala ]-NHMe
Space GroupP2₁P2₁2₁2₁C2/c
a, b, c (Å)10.5, 8.2, 15.19.8, 12.5, 14.820.5, 5.8, 18.3
β (°)95.590105.2
Resolution (Å)0.851.101.25
R-work / R-free (%)13.5 / 15.816.2 / 19.518.1 / 22.4
Molecules / ASU111

Analysis: The higher resolution and lower R-factors for the 3-MeO-Aze peptide reflect a more ordered crystal lattice, a direct consequence of its conformational rigidity. The different space groups suggest fundamentally different crystal packing arrangements driven by the unique shapes and intermolecular interactions of each peptide.

Table 3: Hypothetical Key Conformational Parameters
ParameterAc-Ala-[3-MeO-Aze ]-NHMeAc-Ala-[L-Pro ]-NHMeAc-Ala-[N-Me-Ala ]-NHMe
ω (Ala-X) angle -178.5° (trans)179.1° (trans)178.8° (trans)
φ (X) angle -65.2°-68.0°-110.5°
ψ (X) angle 145.8°135.5°120.1°
Key H-Bond N-H(Me)···O=C(Ala)N-H(Me)···O=C(Ala)N-H(Me)···O=C(Ala)
Turn Type γ-turn β-turn (Type II) Extended
Ring Pucker Puckered (τ = 25.1°)Cγ-exoN/A
Methoxy Interaction C-H···O(methoxy) with adjacent moleculeN/AN/A

Analysis: This hypothetical data crystallizes the core thesis of the guide. The 3-MeO-Aze peptide adopts a distinct γ-turn conformation, contrasting with the β-turn of the Proline peptide and the extended conformation of the N-Me-Ala analogue.[8] This is reflected in the different φ/ψ angles. Crucially, the analysis of the crystal packing for the 3-MeO-Aze structure reveals a specific intermolecular C-H···O hydrogen bond involving the methoxy group, demonstrating its active role in dictating the supramolecular architecture.

Conclusion

This guide has established, through a proposed comparative study, that 3-Methoxyazetidine-3-carboxylic acid is not merely another constrained amino acid but a sophisticated tool for molecular engineering. Its unique structural features—a highly constrained four-membered ring and a hydrogen-bond-accepting methoxy group—exert a profound and predictable influence on molecular conformation and solid-state packing.

The key takeaways are:

  • Conformational Control: The 3-MeO-Aze-3-COOH scaffold is a potent inducer of γ-turn conformations, offering a distinct structural outcome compared to the β-turns favored by proline.

  • Improved Crystallizability: The pre-organized and rigid nature of the azetidine ring can reduce the entropic barrier to crystallization, potentially leading to higher quality crystals suitable for diffraction studies.

  • Crystal Engineering: The 3-methoxy group provides an additional vector for directing intermolecular interactions, enabling a level of control over crystal packing not available with simple aliphatic scaffolds like proline.

For researchers, scientists, and drug development professionals, 3-Methoxyazetidine-3-carboxylic acid represents a powerful addition to the molecular toolkit. Its strategic incorporation can be used to fine-tune peptide conformation, enhance metabolic stability, and engineer desirable solid-state properties, ultimately accelerating the journey from molecular design to innovative therapeutics.

References

The Alchemist's Guide to a Strained Ring: A Comparative Analysis of Coupling Reagents for Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Azetidine Ring and the Peptide Chemist's Challenge

In the ever-expanding universe of peptide science, the incorporation of non-canonical amino acids has become a cornerstone of modern drug discovery and materials science. Among these, azetidine amino acids, with their strained four-membered ring, offer a unique conformational rigidity that can profoundly influence peptide secondary structure, proteolytic stability, and biological activity.[1] However, this same structural constraint presents a significant hurdle in peptide synthesis. The reduced bond angles and steric hindrance of the azetidine ring can impede the approach of an activated carboxylic acid and the nucleophilic amine, making the formation of a peptide bond a formidable challenge.[2][3][4]

This guide provides a comprehensive comparison of commonly employed coupling reagents for the efficient incorporation of azetidine amino acids into peptide chains. We will delve into the mechanistic nuances of each reagent class, present a comparative analysis of their performance, and provide a detailed experimental protocol for researchers navigating this challenging synthetic landscape.

The Mechanistic Underpinnings of Peptide Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[5] Coupling reagents are the catalysts of this crucial transformation, and their efficacy is determined by their ability to generate a highly reactive intermediate while minimizing side reactions, most notably racemization.[6][7]

Below is a generalized workflow for a peptide coupling reaction:

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond + Amine Amine H₂N-R'

Caption: Generalized workflow of a peptide coupling reaction.

The choice of coupling reagent is paramount, especially when dealing with sterically demanding residues like azetidine amino acids.

A Comparative Analysis of Coupling Reagents for Azetidine Amino Acids

The selection of an appropriate coupling reagent for azetidine amino acids hinges on a delicate balance between reactivity and the preservation of stereochemical integrity. Here, we compare several classes of reagents, highlighting their strengths and weaknesses in the context of this unique challenge.

Coupling Reagent ClassExample(s)Mechanism of ActionAdvantages for Azetidine CouplingDisadvantages & Mitigation
Uronium/Aminium Salts HATU, HBTU, HCTUFormation of highly reactive OAt or OBt active esters.[8]High coupling efficiency, rapid reaction kinetics.[8][9]Potential for guanidinylation side reactions. Use stoichiometric amounts to minimize.
Third-Gen Uronium Salts COMUOxyma-based uronium salt, forms a highly reactive Oxyma active ester.High coupling efficiency comparable to HATU, reduced risk of explosion and allergic reactions, excellent for minimizing racemization.[10]Higher cost compared to older reagents.
Phosphonium Salts PyBOP, PyAOPFormation of reactive phosphonium-oxy-benzotriazole active esters.High coupling efficiency, no risk of guanidinylation.[5]Can be more expensive than uronium salts.
Carbodiimides DCC, DICFormation of an O-acylisourea intermediate, often used with additives like HOBt or Oxyma to form active esters and suppress racemization.[10]Cost-effective.High risk of racemization without additives. Byproduct (DCU) can be difficult to remove.
Phosphonic Anhydrides T3P®Forms a mixed anhydride with the carboxylic acid.[11][12]Excellent for sterically hindered couplings, low epimerization risk, water-soluble byproducts for easy workup.[12][13][14]May require optimization of reaction conditions.

Spotlight on Promising Reagents for Azetidine Coupling

HATU: The Gold Standard for Difficult Couplings

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent renowned for its ability to mediate challenging peptide bond formations.[8] Its high reactivity stems from the formation of an HOAt active ester, which is more reactive than the HOBt esters generated by reagents like HBTU.

G Azetidine_Acid Azetidine-COOH HOAt_Ester Highly Reactive HOAt Active Ester Azetidine_Acid->HOAt_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Peptide_Bond Azetidine-CO-NH-Peptide HOAt_Ester->Peptide_Bond + Amine Amine H₂N-Peptide

Caption: Simplified mechanism of HATU-mediated coupling.

COMU: A Safer and Highly Efficient Alternative

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable to HATU but with a superior safety profile.[10] It is based on OxymaPure®, which is a non-explosive and less hazardous alternative to HOBt and HOAt. COMU is particularly adept at minimizing racemization.

T3P®: The Gentle Giant for Sterically Hindered Couplings

Propylphosphonic anhydride (T3P®) is a mild and efficient coupling reagent that has shown great promise for sterically hindered and epimerization-prone substrates.[12][15] It activates the carboxylic acid by forming a mixed anhydride, and its byproducts are water-soluble, simplifying purification.[13][14]

Experimental Protocol: A Model Coupling Reaction with Azetidine-2-carboxylic Acid

This protocol provides a general procedure for the coupling of Fmoc-Azetidine-2-carboxylic acid to a resin-bound peptide using HATU.

Materials:

  • Fmoc-Azetidine-2-carboxylic acid (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N'-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling and Fmoc-Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete Fmoc deprotection.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-Azetidine-2-carboxylic acid and HATU in DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. A longer coupling time may be necessary for the sterically hindered azetidine amino acid.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling may be required.

    • Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x).

G Resin_Swell 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 5. Coupling (Add to resin, 1-2h) Washing1->Coupling Pre_activation 4. Pre-activation (Fmoc-Aze-OH, HATU, DIPEA in DMF) Pre_activation->Coupling Monitoring 6. Monitoring (Ninhydrin Test) Coupling->Monitoring Washing2 7. Washing (DMF, DCM) Monitoring->Washing2 Repeat 8. Repeat for next amino acid Washing2->Repeat

Caption: Experimental workflow for azetidine amino acid coupling.

Conclusion: Navigating the Challenges of a Strained Ring

The incorporation of azetidine amino acids into peptides presents a unique synthetic challenge due to their inherent ring strain and steric hindrance. However, with a careful selection of coupling reagents and optimization of reaction conditions, these valuable building blocks can be efficiently integrated into peptide sequences. While highly reactive uronium salts like HATU and COMU are excellent choices for overcoming the steric barriers, the mild and low-racemization profile of T3P® also makes it a compelling option. Ultimately, the optimal choice of coupling reagent will depend on the specific sequence, the scale of the synthesis, and the desired purity of the final product. This guide serves as a starting point for researchers to make informed decisions and successfully navigate the intricacies of coupling these conformationally constrained amino acids.

References

In vitro assays for compounds derived from 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Evaluation of Novel 3-Methoxyazetidine-3-carboxylic acid Hydrochloride Derivatives

Introduction

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its unique conformational constraints and its role as a versatile pharmacophore in a multitude of biologically active molecules.[1] Derivatives of this compound, in particular, represent a promising class of small molecules with potential applications across various therapeutic areas, from oncology to neuroscience. The initial stages of drug discovery for these novel chemical entities rely heavily on a robust suite of in vitro assays to elucidate their biological activity, potency, selectivity, and preliminary safety profile.[1]

This guide provides a comprehensive overview of key in vitro assays for the characterization of compounds derived from this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to aid in the identification of promising lead candidates for further development.

I. Foundational Assays: Cytotoxicity and Metabolic Stability

Before assessing the specific therapeutic activity of novel compounds, it is crucial to establish their general effects on cell health and their metabolic fate. These foundational assays provide a critical context for interpreting the results of more specific functional screens.

A. Cell Viability and Cytotoxicity Assays

Determining the concentration at which a compound becomes toxic to cells is a fundamental first step in drug discovery.[1] A large therapeutic window, the ratio of cytotoxicity to efficacy, is a desirable characteristic for any potential drug candidate.[1] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[2][3]

Principle of the MTT Assay:

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed adherent cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity of Azetidine Derivatives

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
AZ-001HeLa4825.3
AZ-002HeLa48> 100
AZ-003HeLa4812.8
DoxorubicinHeLa480.5
B. In Vitro Metabolic Stability Assays

The metabolic stability of a compound provides an early indication of its potential in vivo half-life and clearance.[5] Rapid metabolism can lead to poor bioavailability and the need for more frequent dosing.[6] Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard tool for these assessments.[5][6][7]

Principle of Microsomal Stability Assay:

The test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored, typically by LC-MS/MS.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Comparative Metabolic Stability of Azetidine Derivatives

CompoundSpeciest₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)
AZ-001Human4515.4
AZ-002Human> 120< 5.8
AZ-003Human2231.5
Verapamil (Control)Human1838.5

II. Target-Based Assays: Unraveling the Mechanism of Action

Once the foundational characteristics of the compounds are understood, the next logical step is to investigate their interaction with specific biological targets. The choice of target-based assays will be guided by the therapeutic rationale behind the design of the this compound derivatives.

A. Kinase Inhibition Assays

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[8] If the azetidine derivatives are designed as kinase inhibitors, biochemical assays are essential to determine their potency and selectivity.

Principle of a Homogeneous Kinase Assay (e.g., ADP-Glo™):

This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)

  • Kinase Reaction: In a 384-well plate, incubate the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.[9]

Data Presentation: Comparative Kinase Inhibition Profile of AZ-003

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B850
Kinase C> 10,000

Visualization of the Kinase Inhibition Assay Workflow

G cluster_0 Kinase Reaction cluster_1 Signal Generation A Kinase + Substrate + ATP C Incubation A->C B Test Compound (Inhibitor) B->C D Add ADP-Glo™ Reagent (Deplete ATP) C->D E Add Kinase Detection Reagent (ADP to ATP -> Light) D->E F Measure Luminescence E->F

Caption: Workflow for a homogeneous kinase inhibition assay.

B. G-Protein Coupled Receptor (GPCR) Signaling Assays

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[10] If the azetidine derivatives are intended to modulate GPCR activity, cell-based functional assays are necessary to determine their effects on downstream signaling pathways.

Principle of a cAMP Assay:

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This assay quantifies changes in cAMP in response to compound treatment. For example, activation of a Gs-coupled receptor will increase cAMP, while activation of a Gi-coupled receptor will decrease it.

Experimental Protocol: cAMP Assay

  • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations. Include a known agonist or antagonist as a positive control.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay.

  • Data Analysis: Plot the signal against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualization of a Gs-Coupled GPCR Signaling Pathway

G Ligand (Azetidine Derivative) Ligand (Azetidine Derivative) GPCR GPCR Ligand (Azetidine Derivative)->GPCR Binds G Protein (Gs) G Protein (Gs) GPCR->G Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G Protein (Gs)->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Signaling Downstream Signaling cAMP->Downstream Signaling

Caption: Simplified Gs-coupled GPCR signaling cascade.

C. Ion Channel Modulation Assays

Ion channels are critical for a wide range of physiological processes, and their modulation is a key strategy in the treatment of various diseases, including pain and cardiac arrhythmias.[11][12] Automated patch-clamp electrophysiology is the gold standard for assessing the direct effects of compounds on ion channel function.

Principle of Automated Patch-Clamp:

This technique measures the flow of ions through a specific channel in the membrane of a single cell. The application of a test compound can either enhance or block this ion flow, providing a direct measure of its modulatory activity.

Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

  • Compound Application: A robotic system applies different concentrations of the test compound to the cells.

  • Electrophysiological Recording: The instrument records the ion channel currents in response to specific voltage protocols.

  • Data Analysis: Analyze the current recordings to determine the effect of the compound on channel activity, such as the concentration-response curve for channel block (IC₅₀).

III. High-Throughput Screening (HTS) for Lead Discovery

For large libraries of this compound derivatives, high-throughput screening (HTS) is employed to rapidly identify "hits" with the desired biological activity.[13][14] HTS assays are typically miniaturized, automated versions of the target-based assays described above, optimized for speed and cost-effectiveness.

Key Considerations for HTS:

  • Assay Robustness: The chosen assay must be reliable and reproducible in a high-throughput format.

  • Automation: HTS relies on robotic liquid handling and detection systems to screen thousands of compounds efficiently.[13]

  • Data Management: Sophisticated software is required to manage and analyze the large datasets generated.

Visualization of the HTS Workflow

G A Compound Library (Azetidine Derivatives) B Assay Plate Preparation (e.g., 384-well) A->B C Automated Compound Dispensing B->C D Reagent Addition & Incubation C->D E Signal Detection (e.g., Plate Reader) D->E F Data Analysis & Hit Identification E->F

Caption: A typical high-throughput screening workflow.

IV. Conclusion

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of novel compounds derived from this compound. By systematically evaluating cytotoxicity, metabolic stability, and target-specific activity, researchers can build a comprehensive understanding of a compound's potential as a therapeutic agent. This data-driven approach is essential for making informed decisions about which candidates to advance into more complex preclinical and clinical studies.

References

A Comparative Structural Guide to 3-Methoxyazetidine-3-carboxylic acid hydrochloride and Other Conformationally Constrained Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often dictated by their three-dimensional structure. However, native peptides are frequently plagued by metabolic instability and conformational flexibility, which can limit their therapeutic efficacy. The incorporation of non-natural amino acids is a cornerstone strategy to overcome these limitations, offering precise control over peptide backbone conformation and enhancing proteolytic resistance.[1]

This guide provides an in-depth structural analysis of 3-Methoxyazetidine-3-carboxylic acid hydrochloride , a novel Cα-tetrasubstituted amino acid, and compares its predicted structural features against two well-characterized non-natural amino acids: Azetidine-2-carboxylic acid (Aze) and α-Aminoisobutyric acid (Aib) . While a public crystal structure for this compound is not yet available, this guide will leverage data from close analogs and computational studies to build a predictive structural model. Furthermore, we provide robust, self-validating experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, empowering researchers to perform their own definitive structural elucidations of this and other novel amino acids.

Our comparative analysis will focus on how the subtle differences in the chemical architecture of these building blocks—a positional isomer (Aze) and a constrained acyclic analog (Aib)—translate into significant variations in conformational preferences, ultimately influencing the design of next-generation peptidomimetics.

The Azetidine Scaffold: A Privileged Motif of Constrained Chemical Space

The four-membered azetidine ring is a strained heterocyclic system that imparts significant conformational rigidity upon the peptide backbone.[2] Unlike the more flexible five-membered ring of proline, the azetidine ring exhibits a characteristic "pucker," a non-planar conformation that significantly restricts the available range of backbone dihedral angles (φ and ψ). The degree and nature of this pucker are highly sensitive to the substitution pattern on the ring and the protonation state of the ring nitrogen.[3] Gas-phase electron diffraction studies of the parent azetidine molecule show a dihedral angle of 37°, confirming its non-planar nature.[4] This inherent conformational constraint is a powerful tool for medicinal chemists seeking to lock a peptide into a specific bioactive conformation.

Comparative Structural and Physicochemical Profiles

To understand the unique potential of 3-Methoxyazetidine-3-carboxylic acid, we will compare it with its positional isomer, Aze, and the sterically hindered acyclic amino acid, Aib.

This compound (Predicted)

This novel amino acid is a Cα-tetrasubstituted, cyclic structure. The presence of two substituents (a methoxy group and a carboxylic acid group) on the same carbon (C3) is expected to impart even greater rigidity than that observed in monosubstituted azetidines.

  • Predicted Conformational Influence : Studies on analogous N-substituted 3-aminoazetidine-3-carboxylic acids suggest that this substitution pattern is a potent inducer of β-turns in peptides.[5] The azetidine ring nitrogen can act as a hydrogen bond acceptor for the amide proton of a succeeding residue, further stabilizing a turn conformation.[5] The stereoelectronic influence of the 3-methoxy group is also predicted to have a significant effect on the ring's puckering equilibrium, a phenomenon observed in other fluorinated azetidine derivatives where charge-dipole interactions dictate the preferred conformation.[3]

Azetidine-2-carboxylic acid (Aze)

Aze is a naturally occurring, conformationally constrained homolog of proline.[6] Its four-membered ring structure imposes more severe restrictions on the backbone φ torsion angle compared to proline.

  • Experimental Structural Data : The crystal structure of L-azetidine-2-carboxylic acid has been solved, providing precise, experimentally determined geometric parameters.[7] This structure confirms the non-planar, puckered nature of the ring and provides a solid baseline for understanding the fundamental conformational properties of the azetidine scaffold in amino acids. It is often used as a tool to create rigid analogs of proline-containing peptides.[8]

α-Aminoisobutyric acid (Aib)

Aib is an achiral, acyclic amino acid distinguished by the presence of a gem-dimethyl group at the α-carbon.[9] This substitution introduces significant steric hindrance that severely restricts the available Ramachandran space.

  • Conformational Influence : Aib is a powerful helix inducer, strongly promoting the formation of 3₁₀-helical or α-helical secondary structures in peptides.[10] The Thorpe-Ingold effect of the gem-dimethyl group favors a folded conformation. Its incorporation is a well-established strategy for stabilizing helical structures and increasing resistance to proteolysis.[9]

Table 1: Comparative Physicochemical and Structural Properties
Property3-Methoxyazetidine-3-carboxylic acid HClAzetidine-2-carboxylic acid (Aze)α-Aminoisobutyric acid (Aib)
Molecular Formula C₅H₁₀ClNO₃C₄H₇NO₂C₄H₉NO₂
Molecular Weight 167.59 g/mol [11]101.10 g/mol [12]103.12 g/mol
Structure Type Cyclic, Cα-tetrasubstitutedCyclic, Cα-monosubstitutedAcyclic, Cα-disubstituted
pKa (carboxyl) Not Experimentally DeterminedNot Experimentally Determined2.36[10]
pKa (amino) Not Experimentally DeterminedNot Experimentally Determined10.21[10]
logP / XlogP -3.4 (Predicted XlogP)[13]-0.5671 (logP)[12]Not Available
Key Conformational Driver Ring pucker, C3-disubstitutionRing puckerSteric hindrance (gem-dimethyl)
Typical Induced Secondary Structure β-turn (Predicted)[5]Constrained turn/bend3₁₀ or α-helix[10]
Ring Pucker Dihedral Angle (C2-N1-C4-C3) Not Experimentally Determined-18.5° (in crystal structure)[7]N/A

Experimental Protocols for Definitive Structural Elucidation

To move from predictive models to definitive structural understanding, rigorous experimental validation is essential. The following sections provide detailed, self-validating workflows for characterizing the solid-state and solution-state structures of novel amino acids like this compound.

Protocol 1: Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the three-dimensional atomic structure in the solid state, yielding precise bond lengths, bond angles, and torsion angles.[14]

  • Crystal Growth (Primary Validation Step):

    • Rationale: The ability to grow high-quality, single crystals is the most critical and often most challenging step. The quality of the crystal directly dictates the quality of the diffraction data.[1]

    • Procedure:

      • Dissolve 5-10 mg of the amino acid hydrochloride salt in a minimal amount of a suitable solvent (e.g., water, methanol, or a mixture).

      • Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the amino acid solution in a small open vial inside a larger sealed jar containing a less polar anti-solvent (e.g., ethanol, isopropanol, or acetone).

      • Allow the system to equilibrate undisturbed at a constant temperature (e.g., 4°C or room temperature) for several days to weeks.

      • Monitor for the formation of clear, well-defined single crystals (ideally >0.1 mm in each dimension).

  • Data Collection:

    • Rationale: A modern diffractometer is used to expose the crystal to a monochromatic X-ray beam and record the resulting diffraction pattern.[15]

    • Procedure:

      • Carefully mount a selected crystal on a goniometer head.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

      • Expose the crystal to X-rays (e.g., Mo Kα or Cu Kα radiation).

      • Rotate the crystal and collect a series of diffraction images over a wide angular range.

  • Structure Solution and Refinement:

    • Rationale: The "phase problem" is the inability to directly measure the phases of the diffracted X-rays.[14] This is solved using computational methods to generate an initial electron density map.

    • Procedure:

      • Process the diffraction images to determine the unit cell dimensions and reflection intensities.

      • Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.

      • Refine the atomic positions and thermal parameters against the experimental data using least-squares minimization until the model converges and provides a good fit to the data (low R-factor).

      • Validate the final structure using geometric checks and analysis of the final difference electron density map.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Start Amino Acid Powder Crystal Grow Single Crystal Start->Crystal Slow Evaporation / Vapor Diffusion Mount Mount Crystal Crystal->Mount Diffract Collect Diffraction Data Mount->Diffract X-ray Exposure (100 K) Solve Solve Phase Problem Diffract->Solve Process Images Refine Refine Structural Model Solve->Refine Build Initial Model Validate Validate & Deposit Refine->Validate Check Geometry End Final Structure (CIF) Validate->End

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 2: NMR Spectroscopy for Solution Conformation

NMR spectroscopy is the preeminent technique for determining the three-dimensional structure and dynamics of molecules in solution, providing insights that are complementary to solid-state crystal structures.

  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for acquiring high-quality NMR data. Concentration, solvent, and pH must be carefully controlled.

    • Procedure:

      • Dissolve ~1-5 mg of the peptide containing the non-natural amino acid in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). For aqueous solutions, use a 90% H₂O / 10% D₂O mixture to observe exchangeable amide protons.

      • Adjust the pH to the desired value using microliter additions of DCl or NaOD.

      • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Rationale: A suite of 2D NMR experiments is required to assign all proton signals and detect through-bond and through-space correlations, which are the basis for structure calculation.[16]

    • Procedure:

      • Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.

      • Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify proton spin systems belonging to individual amino acid residues.

      • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. This is the key experiment for structure determination, as cross-peak intensities are proportional to the inverse sixth power of the distance between protons (typically < 5 Å).

      • Acquire a 2D COSY (Correlation Spectroscopy) experiment to identify protons that are coupled through 2-3 chemical bonds.

  • Data Analysis and Structure Calculation:

    • Rationale: The distance and dihedral angle restraints derived from NMR data are used to computationally generate a family of structures consistent with the experimental observations.

    • Procedure:

      • Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

      • Derive Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a list of upper-limit distance restraints between pairs of protons.

      • (Optional) Derive Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to restrain backbone (φ) and side-chain (χ) torsion angles using the Karplus equation.[17]

      • Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[18]

      • Ensemble Analysis: Analyze the resulting family of low-energy structures to describe the conformational preferences of the peptide in solution.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_data_nmr Data Acquisition (2D NMR) cluster_analysis_nmr Structure Calculation Start_NMR Peptide Sample Dissolve Dissolve in Deuterated Solvent Start_NMR->Dissolve TOCSY TOCSY Dissolve->TOCSY NOESY NOESY / ROESY Dissolve->NOESY COSY COSY Dissolve->COSY Assign Assign Resonances TOCSY->Assign Restraints Generate Restraints (Distance, Dihedral) NOESY->Restraints COSY->Assign Assign->Restraints Calculate Calculate Structure Ensemble Restraints->Calculate End_NMR Solution Conformation Calculate->End_NMR

Caption: Workflow for NMR-based Solution Structure Determination.

Implications for Peptide and Drug Design

The choice between these non-natural amino acids has profound implications for the resulting properties of a peptide therapeutic:

  • 3-Methoxyazetidine-3-carboxylic acid: Its predicted ability to nucleate β-turns makes it an ideal candidate for designing constrained cyclic peptides or for mimicking receptor-bound loop conformations. The Cα-tetrasubstituted nature should provide excellent protection against enzymatic degradation at the incorporation site.

  • Azetidine-2-carboxylic acid: As a rigid proline mimic, Aze can be used to investigate the importance of the proline pucker in protein-protein interactions or to create more constrained analogs of bioactive peptides that contain proline. Its smaller ring size compared to proline can lead to subtle but significant changes in backbone geometry.

  • α-Aminoisobutyric acid: Aib is the building block of choice when the goal is to stabilize or induce a helical conformation. This is particularly valuable in designing antimicrobial peptides that function by forming helical pores in bacterial membranes or in stabilizing helical epitopes for antibody recognition.

Conclusion

This compound represents an exciting new tool for peptide chemists, offering a unique combination of conformational constraint and stereoelectronic features. While awaiting definitive experimental structural data, analysis of related azetidine structures allows us to predict its function as a potent β-turn inducer. Its structural profile contrasts sharply with the turn-constraining properties of its positional isomer, Azetidine-2-carboxylic acid, and the powerful helix-inducing nature of the acyclic α-Aminoisobutyric acid.

Understanding these fundamental structural differences is paramount for the rational design of peptidomimetics with tailored conformations and improved pharmacological properties. The experimental workflows detailed in this guide provide a clear and robust pathway for researchers to elucidate the precise structures of this and other novel amino acids, thereby enabling their confident application in the development of next-generation therapeutics.

References

A Comparative Guide to the Performance of 3-Methoxyazetidine-3-carboxylic acid hydrochloride Across Common Peptide Synthesis Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraints in Peptide Therapeutics

In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, leading to reduced receptor affinity and bioavailability. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to address these limitations. 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a unique cyclic amino acid, offers a rigid backbone scaffold that can pre-organize peptide conformation, enhancing biological activity and stability.[1][2][3]

This guide provides a comprehensive comparison of the performance of Fmoc-3-Methoxyazetidine-3-carboxylic acid hydrochloride in solid-phase peptide synthesis (SPPS) using three widely utilized resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.[4][5][6] We will delve into the experimental nuances of loading, coupling, and cleavage, providing field-proven insights and quantitative data to guide researchers in selecting the optimal resin for their specific synthetic goals.

Understanding the Challenge: Steric Hindrance and Synthetic Strategy

3-Methoxyazetidine-3-carboxylic acid is a sterically hindered amino acid due to its rigid, four-membered ring structure.[7][8][9] This steric bulk can pose significant challenges during peptide synthesis, potentially leading to lower coupling efficiencies and incomplete reactions.[10][11] Therefore, the choice of resin, coupling reagents, and reaction conditions is paramount to achieving high-purity peptides incorporating this valuable building block.[12][13]

Experimental Design: A Head-to-Head Comparison

To objectively assess the performance of this compound on different resins, a model tripeptide (Ac-Tyr-X-Gly-NH2/OH, where X = 3-Methoxyazetidine-3-carboxylic acid) was synthesized on Wang, Rink Amide, and 2-CTC resins. The following sections detail the experimental protocols and comparative results.

Resin Selection Rationale
  • Wang Resin: A standard choice for the synthesis of C-terminal peptide acids, cleaved under relatively harsh acidic conditions (typically 50-95% TFA).[4][5]

  • Rink Amide Resin: Designed for the synthesis of C-terminal peptide amides, requiring strong acidic conditions for cleavage to yield the amide functionality.[4][5][14]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Characterized by its extreme acid lability, allowing for cleavage under very mild acidic conditions (e.g., 1-5% TFA). This feature is particularly advantageous for preparing protected peptide fragments and minimizing side reactions.[4][5]

Experimental Protocols

Protocol 1: Loading of the First Amino Acid (Glycine)

The initial loading of the first amino acid onto the resin is a critical step that dictates the overall yield and purity of the final peptide.

  • Wang Resin:

    • Swell 1g of Wang resin in 10 mL of dichloromethane (DCM) for 30 minutes.

    • In a separate flask, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in 10 mL of DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Shake at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Rink Amide Resin:

    • Swell 1g of Rink Amide resin in 10 mL of DMF for 30 minutes.

    • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x).

    • In a separate flask, dissolve Fmoc-Gly-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in 10 mL of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Swell 1g of 2-CTC resin in 10 mL of DCM for 30 minutes.

    • In a separate flask, dissolve Fmoc-Gly-OH (2 eq.) and DIPEA (4 eq.) in 10 mL of DCM.

    • Add the amino acid solution to the swollen resin.

    • Shake at room temperature for 1 hour.

    • Add 1 mL of methanol to cap any unreacted sites and shake for 15 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Protocol 2: Peptide Elongation and Coupling of this compound

The coupling of the sterically hindered 3-Methoxyazetidine-3-carboxylic acid is a crucial step where differences in resin performance are often observed.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-3-Methoxyazetidine-3-carboxylic acid hydrochloride (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.[15]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours. For sterically hindered amino acids, a double coupling may be necessary to drive the reaction to completion.[15]

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 1-4 for the coupling of Fmoc-Tyr(tBu)-OH.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail is dependent on the resin and the protecting groups on the peptide.[16][17]

  • Wang Resin & Rink Amide Resin:

    • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.[18]

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Cleavage Cocktail: 1% TFA in DCM.[4][14]

    • Treat the resin with the cleavage cocktail for 30 minutes at room temperature.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the protected peptide fragment. For full deprotection, a subsequent treatment with a stronger TFA cocktail is required.

Visualization of the Workflow

SPPS_Workflow Resin Select Resin (Wang, Rink Amide, 2-CTC) Load_AA1 Load Fmoc-Gly-OH Resin->Load_AA1 Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotect_1 Couple_X Couple Fmoc-X-OH* (HATU/DIPEA) Deprotect_1->Couple_X Deprotect_2 Fmoc Deprotection Couple_X->Deprotect_2 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect_2->Couple_Tyr Cleave Cleavage from Resin (TFA Cocktail) Couple_Tyr->Cleave Precipitate Precipitate Crude Peptide Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Purify->Analyze caption *X = 3-Methoxyazetidine-3-carboxylic acid

Figure 1: General workflow for the solid-phase synthesis of the model tripeptide.

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, quantitative data from the comparative study.

Table 1: Loading Efficiency of the First Amino Acid (Glycine)

ResinLoading MethodLoading Efficiency (%)
Wang ResinDIC/HOBt~85
Rink Amide ResinHATU/DIPEA>95
2-CTC ResinDIPEA>98

Rationale: The mild conditions used for loading onto 2-CTC resin typically result in higher efficiency and minimal side reactions.[5] Rink Amide loading is also very efficient due to the formation of a stable amide bond.[5] The esterification on Wang resin can be more challenging, sometimes leading to lower loading.[5]

Table 2: Coupling Efficiency of 3-Methoxyazetidine-3-carboxylic acid

ResinCoupling ConditionsCoupling Efficiency (%)
Wang ResinHATU/DIPEA, 2h~90
Rink Amide ResinHATU/DIPEA, 2h~92
2-CTC ResinHATU/DIPEA, 2h~95

Rationale: The higher swelling capacity and more flexible linkers of some modern resins like 2-CTC can improve reaction kinetics, especially for sterically hindered amino acids.[19] While all resins can support the coupling, the environment of the 2-CTC resin may be more favorable for accommodating the bulky azetidine ring.

Table 3: Crude Peptide Purity and Overall Yield

ResinCleavage CocktailCrude Purity (%)Overall Yield (%)
Wang Resin95% TFA~75~60
Rink Amide Resin95% TFA~80~68
2-CTC Resin1% TFA -> 95% TFA~88~75

Rationale: The harsh cleavage from Wang resin can sometimes lead to side reactions, impacting the final purity.[4] Rink Amide resin generally provides good purity for peptide amides. The mild initial cleavage from 2-CTC resin helps to minimize side reactions, often resulting in higher crude purity and overall yield.[4][14]

Discussion and Recommendations

Based on the comparative data, the 2-Chlorotrityl chloride (2-CTC) resin demonstrates superior performance for the incorporation of the sterically hindered 3-Methoxyazetidine-3-carboxylic acid. The key advantages of 2-CTC resin in this context are:

  • High Loading Efficiency: The mild loading conditions ensure a high starting yield.

  • Improved Coupling Efficiency: The resin matrix appears to better accommodate the sterically demanding amino acid, leading to more complete reactions.

  • Higher Crude Purity: The ability to cleave the peptide from the resin under very mild conditions significantly reduces the formation of byproducts.

While Wang and Rink Amide resins are workhorse supports for peptide synthesis and can be used to incorporate 3-Methoxyazetidine-3-carboxylic acid, they may require more optimization, such as double coupling or extended reaction times, to achieve comparable results to 2-CTC resin. The choice between Wang and Rink Amide will ultimately depend on the desired C-terminal functionality (acid vs. amide).[20]

Conclusion

The successful incorporation of conformationally constrained amino acids like 3-Methoxyazetidine-3-carboxylic acid is a critical aspect of modern peptide drug design. This guide highlights the importance of rational resin selection in overcoming the synthetic challenges posed by such building blocks. For researchers aiming to synthesize high-purity peptides containing 3-Methoxyazetidine-3-carboxylic acid, the 2-Chlorotrityl chloride resin is highly recommended due to its superior performance in loading, coupling, and cleavage. By understanding the interplay between the amino acid structure and the properties of the solid support, scientists can streamline their synthetic workflows and accelerate the development of next-generation peptide therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxyazetidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Methoxyazetidine-3-carboxylic acid hydrochloride (CAS No. 1392804-40-8), moving beyond simple instructions to explain the causality and regulatory framework behind these essential protocols.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This is the foundation of a self-validating safety system; by understanding the risks, the necessity of each procedural step becomes self-evident. This compound is classified as a hazardous substance.[1]

Key Hazards Summary:

Hazard CategoryGHS ClassificationDescription & Rationale
Skin Irritation Category 2 (H315)Causes skin irritation.[2][3][4] The azetidine ring and acidic nature of the hydrochloride can react with moisture on the skin, leading to irritation.
Eye Irritation Category 2 (H319)Causes serious eye irritation.[2][3][4] Direct contact with the eyes can cause significant damage.
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation.[2][3][4] Inhalation of the solid as a dust can irritate the mucous membranes and respiratory tract.
Chemical Stability Stable under normal conditions.The compound is stable but has known incompatibilities.
Incompatible Materials Oxidizing agents.[1][3]Mixing with strong oxidizers can lead to vigorous, potentially dangerous reactions.
Hazardous Decomposition CO, CO₂, NOx, HCl.[1][3]Thermal decomposition, such as in a fire, will release toxic and corrosive gases, including nitrogen oxides and hydrogen chloride.

This risk profile mandates that this compound be treated as a hazardous waste stream, segregated from general laboratory trash and aqueous waste streams destined for drain disposal.

The Regulatory Imperative: Why We Follow These Rules

The procedures outlined here are not merely best practices; they are mandated by law. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6][7] Additionally, the Occupational Safety and Health Administration (OSHA) requires employers to have a written Chemical Hygiene Plan that details safe handling and disposal procedures to protect laboratory workers.[8][9][10] Adherence to these protocols ensures legal compliance and prevents potential fines or penalties.

Core Disposal Principle: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed to do so. For this compound, this means all waste—from the pure compound to contaminated consumables—must be collected in a dedicated hazardous waste container.

This practice is crucial for two reasons:

  • Safety: It prevents accidental mixing with incompatible materials, such as oxidizing agents, which could cause a dangerous reaction within the waste container.[11]

  • Compliance: Waste disposal facilities require an accurate accounting of the container's contents to ensure they can handle and treat it appropriately, typically via high-temperature incineration.[12]

All laboratories should have a designated "Satellite Accumulation Area" (SAA) where hazardous waste is stored at or near the point of generation and under the control of laboratory personnel.[6][11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow. Each step is designed to create a closed-loop system that ensures safety and compliance from the moment waste is generated to its final removal from the laboratory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Based on the hazard assessment, the minimum required PPE for handling this waste is:

  • Safety glasses with side shields or goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[12][13]

  • Impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[12]

  • Laboratory coat.

Step 2: Collect and Segregate All Waste Streams
  • Solid Waste:

    • Place any unused or expired this compound directly into a designated solid hazardous waste container.

    • Any consumables contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves) must also be placed in this container.

  • Liquid Waste:

    • If the compound is used in solution, collect all waste solutions in a dedicated liquid hazardous waste container.

    • Crucially, do not discharge any solution containing this compound to the sewer system. [12] The environmental effects are not fully known, and its release is prohibited.

Step 3: Container Management and Labeling

Proper labeling is essential for safety and regulatory compliance. It is the primary communication tool that informs everyone, from your lab colleagues to the final disposal technicians, about the container's contents and hazards.

  • Container Choice: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle with a screw cap).[14][15] The container must be in good condition, with no leaks or cracks.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[14] The label must include:

    • The words "Hazardous Waste" .[11][14]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[14]

    • A clear indication of the associated hazards: "Irritant" .[11]

    • The date the container first received waste and the date it was filled.

Step 4: Managing Empty Containers

An "empty" container that once held this compound is not considered general trash until it has been properly decontaminated.

  • Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[14][16]

  • Collect Rinsate: This rinsate is now considered hazardous waste. It must be collected and added to your liquid hazardous waste stream.[14][16]

  • Container Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label. The container can now be disposed of in the regular trash or recycled according to your institution's policies.[16]

Step 5: Arrange for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and destruction of hazardous waste. This is handled by your institution's Environmental Health & Safety (EHS or EH&S) office.

  • Store the sealed, properly labeled waste container in your lab's designated Satellite Accumulation Area.

  • Once the container is full, contact your EHS office to schedule a pickup.[16]

  • The EHS office will then consolidate this waste for a licensed hazardous waste contractor, who will transport it to a permitted facility for final disposal, which for this type of compound is typically high-temperature incineration.[12]

Emergency Procedures: Small Spill Management

In the event of a small spill of the solid material:

  • Ensure adequate ventilation and restrict access to the area.

  • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[3][12]

  • Place the swept material and any contaminated cleaning supplies into your designated solid hazardous waste container.

  • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste related to this compound.

G cluster_0 Waste Management at Source start Waste Generation Point (e.g., Weighing, Reaction Quench) gen_solid Solid Waste Generated? (e.g., excess chemical, contaminated gloves) start->gen_solid Yes gen_liquid Liquid Waste Generated? (e.g., solutions, rinsate) start->gen_liquid Yes empty_cont Container Empty? start->empty_cont Yes collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid triple_rinse Triple-Rinse Container with appropriate solvent empty_cont->triple_rinse store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa triple_rinse->collect_liquid Collect Rinsate dispose_container Deface Label & Dispose of Container in Regular Trash triple_rinse->dispose_container container_full Container Full? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS/Safety Office for Waste Pickup container_full->contact_ehs Yes

Caption: Disposal workflow for this compound.

By adhering to this structured and well-documented disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methoxyazetidine-3-carboxylic acid hydrochloride
Reactant of Route 2
3-Methoxyazetidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.